molecular formula C6H7NO3S B1364193 1-Methylpyridinium-2-sulfonate CAS No. 4329-93-5

1-Methylpyridinium-2-sulfonate

Cat. No.: B1364193
CAS No.: 4329-93-5
M. Wt: 173.19 g/mol
InChI Key: YBNCNAMRNBKKMS-UHFFFAOYSA-N
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Description

1-Methylpyridinium-2-sulfonate is a useful research compound. Its molecular formula is C6H7NO3S and its molecular weight is 173.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyridin-1-ium-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-7-5-3-2-4-6(7)11(8,9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNCNAMRNBKKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389334
Record name 1-methylpyridinium-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4329-93-5
Record name 1-methylpyridinium-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Master Guide: 1-Methylpyridinium-2-sulfonate (CAS 4329-93-5)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals. It synthesizes chemical engineering principles with practical application in proteomics and synthetic organic chemistry.[1][2]

Core Identity: Pyridinium-2-sulfonate Betaine | Role: Proteomic Stabilizer & Synthetic Scaffold[2]

Executive Summary

1-Methylpyridinium-2-sulfonate (CAS 4329-93-5) is a zwitterionic heterocyclic compound belonging to the class of non-detergent sulfobetaines (NDSBs) .[1][2] Unlike traditional surfactants, it possesses a hydrophilic sulfonate head group and a positively charged pyridinium core but lacks a long hydrophobic tail.[1][2] This unique "head-group-only" architecture allows it to prevent protein aggregation and facilitate refolding without forming micelles or denaturing biological targets.[1][2]

Beyond proteomics, it serves as a specialized reagent in organic synthesis, where the sulfonate moiety acts as a stable leaving group for nucleophilic aromatic substitutions (


) on the pyridinium ring, enabling the construction of complex bioactive scaffolds.[1][2]

Physicochemical Profile & Chemical Architecture

The compound exists as an inner salt (zwitterion).[1][2] Its high dipole moment and ionic character confer exceptional solubility in aqueous buffers and polar organic solvents, making it an ideal additive for biological formulations.[1][2]

Table 1: Key Technical Specifications
PropertySpecification
CAS Number 4329-93-5
IUPAC Name 1-Methylpyridin-1-ium-2-sulfonate
Molecular Formula

Molecular Weight 173.19 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water (>2.0 M), Methanol; Insoluble in non-polar solvents
Ionic Character Zwitterionic (pH-independent charge distribution)
Micellization Non-micelle forming (CMC > 2.0 M)
UV Cutoff Transparent at 280 nm (Does not interfere with protein quantification)

Application Domain I: Proteomics & Biologics Formulation

In drug development, the aggregation of recombinant proteins (e.g., monoclonal antibodies, enzymes) is a critical bottleneck.[1][2] CAS 4329-93-5 functions as a chemical chaperone .[1][2]

Mechanism of Action: The "NDSB Effect"

Unlike detergents that encapsulate proteins in micelles (often stripping essential lipids or altering structure), this compound interacts weakly with hydrophobic patches on protein surfaces.[2] This interaction is sufficient to sterically hinder protein-protein aggregation but too weak to disrupt the protein's internal hydrophobic core (folding).[1][2]

Diagram 1: Mechanism of Protein Stabilization

ProteinStabilization Unfolded Unfolded/Denatured Protein (Exposed Hydrophobic Patches) Aggregates Irreversible Aggregates (Precipitation) Unfolded->Aggregates Hydrophobic Collapse Complex Transient Protein-Betaine Complex (Soluble Intermediate) Unfolded->Complex + CAS 4329-93-5 (Shields Hydrophobic Zones) NDSB This compound (Shielding Agent) Complex->Aggregates Inhibition Native Native Folded Protein (Bioactive) Complex->Native Controlled Refolding

Caption: CAS 4329-93-5 prevents irreversible aggregation by transiently shielding hydrophobic domains during refolding.[2][3]

Protocol: Refolding from Inclusion Bodies

Objective: Solubilize and refold a recombinant protein expressed in E. coli inclusion bodies.[1][2]

  • Solubilization: Suspend inclusion bodies in Buffer A (6 M Guanidine HCl, 50 mM Tris-HCl pH 8.0, 1 mM DTT).

  • Refolding Buffer Preparation: Prepare Buffer B containing:

    • 50 mM Tris-HCl (pH 7.5–8.5)[2]

    • 0.5 M – 1.0 M this compound [2]

    • Redox pair (e.g., GSH/GSSG) if disulfides are present.[1][2]

  • Dilution: Slowly dilute the solubilized protein into Buffer B (1:20 to 1:50 ratio) at

    
     with constant stirring.
    
  • Incubation: Stir for 12–24 hours. The sulfobetaine prevents precipitation during the critical intermediate folding stages.[1][2]

  • Dialysis: Dialyze against storage buffer. Note: Because CAS 4329-93-5 does not form micelles, it is rapidly removed by standard dialysis membranes (unlike Triton X-100).[2]

Application Domain II: Synthetic Chemistry

For medicinal chemists, this compound is a versatile scaffold.[1][2] The sulfonate group at the C2 position is electronically activated by the cationic nitrogen, making it a "masked" electrophile.[1][2]

Synthetic Production Route

High-purity synthesis is achieved via the oxidation of the thione precursor.[1][2]

Diagram 2: Synthesis Workflow

Synthesis Chloropyridine 2-Chloropyridine Thione 2-Pyridinethione (Tautomeric Eq.) Chloropyridine->Thione Nucleophilic Subst. Thiourea Thiourea / NaSH Thiourea->Thione N_Methyl_Thione 1-Methyl-2-pyridinethione Thione->N_Methyl_Thione + MeI (N-Alkylation) Target This compound (CAS 4329-93-5) N_Methyl_Thione->Target Oxidative Desulfurization (Sulfonate formation) MeI Methyl Iodide (MeI) H2O2 H2O2 / Organic Acid

Caption: Industrial synthesis via N-methylation of 2-pyridinethione followed by controlled oxidation.

Reaction Logic: Nucleophilic Displacement ( )

The sulfonate group is a good leaving group in activated systems.[1][2]

  • Reaction: Treatment with primary amines (

    
    ) or thiols (
    
    
    
    ) under heating.[1][2]
  • Product: 1-Methyl-2-aminopyridinium salts (potential drug pharmacophores).[1][2]

  • Advantage: The reaction proceeds under milder conditions than the displacement of unactivated halides, and the zwitterionic starting material is easier to handle than volatile electrophiles.[1][2]

Safety & Handling (GHS Standards)

While useful, CAS 4329-93-5 is a chemical irritant.[1][2]

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][2][4]

    • H319: Causes serious eye irritation.[1][2][4]

    • H335: May cause respiratory irritation.[1][2][4]

  • Handling Protocol:

    • Use in a fume hood to avoid inhalation of dust.[1][2]

    • Wear nitrile gloves and safety goggles.[1][2]

    • Storage: Store at room temperature in a desiccator; the compound is hygroscopic.[1][2]

References

  • Vuillard, L., et al. (1995).[1][2] "Non-detergent sulphobetaines: a new class of molecules that facilitate in vitro protein renaturation."[1][2] Biochemical Journal, 305(1), 337-343.[1][2] (Foundational text on NDSB mechanism).

  • Goldberg, M. E., et al. (1996).[1][2] "Non-detergent sulfobetaines: a versatile tool for protein purification and crystallization."[1][2][5][6] Folding & Design, 1(1), 21-27.[1][2]

  • PubChem. Compound Summary for CID 13597: N-Methylpyridinium derivatives.[1][2][7] National Library of Medicine.[1][2] Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Handling of 1-Methylpyridinium-2-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylpyridinium-2-sulfonate (CAS 4329-93-5) is a specific zwitterionic compound (inner salt) characterized by a permanent positive charge on the pyridinium nitrogen and a negative charge on the sulfonate group at the C2 position. This distinct "push-pull" electrostatic architecture dictates a binary solubility profile: it exhibits high affinity for high-dielectric protic solvents while remaining virtually insoluble in non-polar organic media.

Critical Distinction: This compound is frequently confused with Pyridinium p-toluenesulfonate (PPTS) or Pyridine-sulfur trioxide complex. Unlike PPTS, this compound is an inner salt (betaine-type structure), not an ion pair held together by weak electrostatic attraction. This guide addresses the specific handling required to overcome its high lattice energy.

Part 1: Molecular Architecture & Solvation Mechanics

To predict solubility behavior without trial-and-error, one must understand the governing forces. This compound does not dissolve via simple Van der Waals interactions; it requires a solvent capable of disrupting strong Coulombic lattice forces.

The Zwitterionic Lattice Barrier

The crystal lattice is stabilized by strong electrostatic attraction between the


 and 

moieties of adjacent molecules.
  • Requirement for Dissolution: The solvent must have a high dielectric constant (

    
    ) and, ideally, Hydrogen Bond Donor (HBD) capability to solvate the anionic sulfonate head.
    
  • The "Like Dissolves Like" Fallacy: Standard polar aprotic solvents (like Acetone) often fail to dissolve this compound despite their polarity because they lack the H-bonding network required to stabilize the sulfonate group effectively.

Visualization: Solvation Dynamics

The following diagram illustrates the necessary solvent interactions to break the crystal lattice.

SolvationMechanism cluster_0 Crystal Crystal Lattice (Strong Coulombic Attraction) Result_Insol Insoluble (Lattice Intact) Crystal->Result_Insol exposed to Result_Sol Solubilized (Hydration Shell Formed) Crystal->Result_Sol exposed to Solvent_NP Non-Polar Solvent (Hexane/Ether) Solvent_NP->Result_Insol Solvent_Protic Protic Solvent (Water/MeOH) Solvent_Protic->Result_Sol Stabilizes Charges

Figure 1: Mechanistic comparison of solvent interactions. Only high-dielectric protic solvents can overcome the lattice energy of the zwitterion.

Part 2: Empirical Solubility Profile

The following data categorizes solvent compatibility based on experimental observations of pyridinium sulfonate zwitterions.

Solvent Classifications
Solvent ClassRepresentative SolventsSolubility StatusMechanistic RationaleApplication
Class I: Primary Solvents Water, D2OHigh (>100 mg/mL)High dielectric constant (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) and H-bonding stabilize both ionic centers.
Stock solutions, biological assays.[1]
Class II: Process Solvents Methanol, Ethanol, TFEModerate (Heat often req.)Protic nature allows solvation, but lower

than water requires thermal energy to break lattice.
Recrystallization, reaction media.[2][3]
Class III: Aprotic Polar DMSO, DMFVariable Soluble due to high dipole moment, but often requires heating. Hard to remove post-process.NMR analysis, high-temp reactions.
Class IV: Anti-Solvents Acetone, Diethyl Ether, THFInsoluble (<1 mg/mL)Lack of H-donors and insufficient dielectric strength to shield charges.Precipitation & Purification.
Class V: Non-Polar Hexane, Toluene, ChloroformInsoluble Complete energetic mismatch.Washing to remove non-polar impurities.
Quantitative Reference Data (Estimated)

Note: Exact values depend on crystal purity and temperature.

  • Water (25°C): > 500 mM

  • Methanol (Boiling): > 100 mM

  • Acetone (25°C): < 1 mM

Part 3: Experimental Protocols

Protocol A: Purification via Differential Solubility (Recrystallization)

This protocol utilizes the solubility differential between Class II (Alcohol) and Class IV (Ether/Acetone) solvents to purify this compound from reaction byproducts.

Objective: Isolate high-purity zwitterion from crude reaction mixtures.

  • Dissolution: Transfer crude solid to a round-bottom flask. Add minimal Methanol or Ethanol .

  • Heat: Heat to reflux (60-75°C) with stirring until the solid fully dissolves. Note: If insoluble particulates remain, filter hot.

  • Nucleation: Remove from heat. Add Diethyl Ether or Acetone dropwise until a persistent cloudiness (turbidity) appears.

  • Crystallization: Cool the mixture slowly to Room Temperature (RT), then transfer to an ice bath (0-4°C) for 2 hours.

  • Isolation: Filter the resulting crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold Ether (Class IV solvent) to remove organic impurities.

  • Drying: Dry under high vacuum (< 2 mbar) at 40°C. Zwitterions are hygroscopic; store in a desiccator.

Protocol B: Gravimetric Solubility Determination

Use this protocol to validate solubility in a specific organic solvent for your application.

SolubilityProtocol Start Weigh Excess Solid (W_initial) Mix Add Solvent (V_sol) & Stir (Equilibrate 24h @ Temp) Start->Mix Filter Filter Supernatant (0.22 µm PTFE) Mix->Filter Evap Evaporate Solvent (Rotovap/N2 stream) Filter->Evap Weigh Weigh Residue (W_final) Evap->Weigh Calc Calculate: S = W_final / V_sol Weigh->Calc

Figure 2: Workflow for gravimetric solubility validation.

Step-by-Step:

  • Add excess this compound to 5.0 mL of target solvent.

  • Vortex/stir for 24 hours at the target temperature.

  • Filter through a 0.22 µm PTFE syringe filter (ensure filter compatibility).

  • Pipette exactly 2.0 mL of filtrate into a pre-weighed vial.

  • Evaporate solvent completely.

  • Reweigh vial. The mass difference divided by 2.0 mL is the solubility.

Part 4: Implications for Drug Development & Synthesis[5]

Impurity Removal in API Synthesis

In drug development, this compound often appears as a byproduct during the synthesis of pyridine-based APIs using sulfur reagents.

  • Strategy: Because this compound is insoluble in DCM or Ethyl Acetate, you can wash the organic reaction layer with water (if the API is organic-soluble) to partition this zwitterion into the aqueous phase.

  • Reverse Strategy: If the API is also water-soluble, use Ion Exchange Chromatography (Anion Exchange) to retain the sulfonate while eluting cationic/neutral species.

Use as a Standard

Due to its permanent charge, it is an excellent internal standard for qNMR (Quantitative NMR) in D2O, as its methyl peak (approx. 4.0-4.5 ppm) is distinct and stable.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57088209, Methyl Pyridine Sulfonate (Structure/Identity Verification). Retrieved from [Link]

  • Royal Society of Chemistry. Acetone as a polar cosolvent for pyridinium-based ionic liquids (Solubility Mechanics). Retrieved from [Link]

  • Organic Syntheses. General procedures for Pyridinium salt recrystallization (Analogous Methodologies). Retrieved from [Link]

Sources

Technical Guide: Stability Profile and Storage Protocols for 1-Methylpyridinium-2-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

1-Methylpyridinium-2-sulfonate (CAS: 4329-93-5) is a zwitterionic inner salt characterized by a pyridinium cation methylated at the nitrogen (N1) position and a sulfonate anion at the C2 position. Unlike simple pyridinium halides, this compound exists as a dipole-stabilized inner salt, conferring unique solubility and thermal properties.

Commonly utilized in proteomics as a derivatizing agent and in organic synthesis as a zwitterionic building block, its stability is governed by its susceptibility to nucleophilic attack at the ring carbons and its inherent hygroscopicity. This guide defines the storage conditions required to maintain analytical-grade purity (>97%) and outlines the mechanistic pathways of degradation.

Property Data
CAS Number 4329-93-5
Formula C₆H₇NO₃S
Molecular Weight 173.19 g/mol
Structure Class Pyridinium Zwitterion (Inner Salt)
Physical State White to off-white crystalline solid
Solubility High in water, DMSO, Methanol; Insoluble in non-polar organics

Stability Analysis & Degradation Mechanisms

Thermal Stability

As a zwitterion, this compound exhibits high lattice energy, resulting in significant thermal stability compared to non-zwitterionic pyridinium salts.

  • Melting Point: Typically decomposes upon melting (>200°C).

  • Risk Profile: Thermal degradation is not the primary concern under standard storage conditions. However, prolonged exposure to temperatures >50°C can accelerate oxidative discoloration.

Hygroscopicity & Hydrolysis

The ionic nature of the sulfonate and pyridinium moieties makes this compound hygroscopic .

  • Mechanism: Moisture absorption disrupts the crystal lattice, creating a localized aqueous environment.

  • Hydrolytic Risk: While the C–S bond is relatively robust, the pyridinium ring is electrophilic. In the presence of water and elevated pH (basic conditions), the C2 or C6 positions are susceptible to nucleophilic attack by hydroxide ions (OH⁻), leading to the formation of pseudo-bases or ring-opening degradation products (glutaconaldehyde derivatives).

Photostability

Pyridinium salts are chromophores that absorb in the UV region.

  • Photochemical Pathway: Exposure to UV light can induce

    
     transitions, potentially leading to the formation of Dewar isomers (bicyclic valence isomers) or facilitating nucleophilic photohydration.
    
  • Impact: Yellowing of the white powder is a visual indicator of photo-degradation.

Mechanistic Decomposition Diagram

The following diagram illustrates the primary stress pathways: Nucleophilic attack (base-catalyzed) and Photochemical isomerization.

DecompositionPathways Compound 1-Methylpyridinium- 2-sulfonate (Zwitterion) Pseudobase Pseudo-base Formation (Reversible) Compound->Pseudobase + OH- (Nucleophilic Attack @ C2/C6) Dewar Dewar Pyridinium Isomer Compound->Dewar UV Irradiation Moisture Moisture (H2O) Moisture->Pseudobase Facilitates Base Base / High pH (OH-) UV UV Light (hν) RingOpen Ring Opening (Irreversible Degradation) Pseudobase->RingOpen pH > 10 / Heat

Figure 1: Primary degradation pathways involving nucleophilic addition and photo-isomerization.

Storage & Handling Protocols

To maintain purity for proteomics and synthesis applications, a strict "Cold, Dry, Dark" protocol is mandated.

Storage Conditions Matrix
Parameter Standard (Synthesis Grade) Critical (Proteomics/Analytical)
Temperature Ambient (15–25°C)Refrigerated (2–8°C)
Humidity Control Tightly sealed containerDesiccator or inert gas flush (Argon/N₂)
Light Protection Amber glass or foil wrapAmber glass vial
Container Type Borosilicate glassGlass with PTFE-lined cap
Shelf Life 24 Months12 Months (Retest required)
Handling SOP
  • Environment: Handle in a fume hood to avoid inhalation of dust. For analytical standards, weigh in a low-humidity environment or glovebox if possible.

  • Re-sealing: If the container is opened, purge the headspace with dry Nitrogen or Argon before re-sealing to prevent moisture entrapment.

  • Soluton Stability: Aqueous solutions should be prepared fresh. If storage is necessary, filter-sterilize (0.22 µm) and store at -20°C. Avoid alkaline buffers (pH > 8.0) to prevent ring degradation.

Storage Decision Workflow

StorageWorkflow Start Receive Compound CheckSeal Check Seal Integrity Start->CheckSeal AppType Intended Application? CheckSeal->AppType Synth Organic Synthesis (Bulk) AppType->Synth General Use Analytic Proteomics / HPLC (High Purity) AppType->Analytic Sensitive StoreAmb Store at 15-25°C Desiccator Cabinet Amber Glass Synth->StoreAmb StoreCold Store at 2-8°C Desiccator + Argon Flush Amber Vial Analytic->StoreCold Monitor Monitor: Color Change (Yellowing = Oxidation/Hydrolysis) StoreAmb->Monitor StoreCold->Monitor

Figure 2: Decision tree for storage based on application criticality.

Quality Control & Verification

Before using stored material for critical assays, verify integrity using the following markers:

  • Visual Inspection: Material must be a white to off-white crystalline solid. Any yellow or brown discoloration indicates degradation (likely photo-oxidation or hydrolysis).

  • Solubility Check: Dissolve 10 mg in 1 mL water. Solution should be clear and colorless. Turbidity suggests contamination or polymerization.

  • ¹H NMR Validation (D₂O):

    • Look for diagnostic peaks of the pyridinium ring (typically downfield, δ 8.0–9.5 ppm).

    • Confirm the N-Methyl singlet (approx. δ 4.3–4.5 ppm).

    • Impurity Marker: New peaks in the alkene region (δ 5.0–7.0 ppm) may indicate ring opening.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13597, Methylpyridinium. Retrieved from [Link]

  • ResearchGate. Nucleophilic Addition Reactions to Pyridinium Salts (Mechanistic Insights). Retrieved from [Link]

Technical Whitepaper: Spectroscopic Characterization of 1-Methylpyridinium-2-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization and structural analysis of 1-Methylpyridinium-2-sulfonate , a zwitterionic pyridinium inner salt.

Executive Summary & Structural Context

Compound: this compound CAS: 4329-93-5 Formula: C₆H₇NO₃S Molecular Weight: 173.19 g/mol [1]

This molecule represents a classic pyridinium betaine (inner salt). Structurally, it features a permanently cationic nitrogen (quaternized by a methyl group) and an anionic sulfonate group at the C2 position. Unlike simple pyridinium salts (which require a counter-ion like Cl⁻ or Br⁻), this compound is electrically neutral overall but highly polar, exhibiting unique solubility and spectroscopic behaviors characteristic of zwitterions.

Key Applications:

  • Ionic Liquids & Deep Eutectic Solvents: Used as a zwitterionic component to modify viscosity and conductivity.

  • Synthetic Intermediate: Precursor for substituted pyridines via nucleophilic displacement of the sulfonate group.

  • Spectroscopic Standard: Model compound for studying electrostatic field effects on NMR chemical shifts.

Synthesis & Purification Protocol

To ensure spectroscopic data integrity, the compound must be synthesized with high purity to eliminate isomeric contaminants (e.g., 3-sulfonate).

Optimized Synthesis Workflow

The most robust route involves nucleophilic substitution of 2-chloropyridine followed by quaternization.

Step 1: Sulfonation (Nucleophilic Aromatic Substitution)

  • Reagents: 2-Chloropyridine, Sodium Sulfite (

    
    ), Water.
    
  • Conditions: Reflux for 24 hours.

  • Mechanism: The sulfite ion attacks the electron-deficient C2 position, displacing chloride.

  • Purification: Acidification precipitates the pyridine-2-sulfonic acid (zwitterionic form).

Step 2: N-Methylation (Quaternization)

  • Reagents: Pyridine-2-sulfonic acid, Dimethyl Sulfate (DMS) or Methyl Iodide (

    
    ).
    
  • Solvent: Methanol or Ethanol (anhydrous).

  • Conditions: Reflux (60–80°C) for 4–6 hours.

  • Workup: The product precipitates as a white crystalline solid. Recrystallization from ethanol/water is required to remove unreacted methylating agents.

SynthesisPath cluster_0 Precursor cluster_1 Intermediate cluster_2 Target Chloropyridine 2-Chloropyridine Sulfonate Pyridine-2-sulfonic acid (Zwitterion) Chloropyridine->Sulfonate Na2SO3, H2O Reflux, -NaCl Target 1-Methylpyridinium- 2-sulfonate Sulfonate->Target MeI or Me2SO4 MeOH, Reflux

Figure 1: Synthetic pathway converting 2-chloropyridine to the target zwitterion via sulfonation and methylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the zwitterionic nature, Deuterium Oxide (


)  is the preferred solvent. Organic solvents (CDCl₃) typically result in poor solubility.[2]
H NMR Data (400 MHz, D₂O)

The spectrum is characterized by the downfield shift of the ring protons due to the positive charge on the nitrogen, and the specific deshielding/shielding effects of the sulfonate group at C2.

PositionProtonChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
N-Me

4.35 – 4.45 Singlet (

)
-Characteristic N-methyl on cationic pyridine.
C6

8.80 – 8.95 Doublet (

)

Most deshielded due to proximity to

.
C4

8.45 – 8.55 Triplet (

)

Para to Nitrogen; resonance deshielding.
C3

8.05 – 8.15 Doublet (

)

Ortho to Sulfonate; shielded relative to H6/H4.
C5

7.90 – 8.00 Triplet (

)

Meta to Nitrogen; least deshielded aromatic.
C NMR Data (100 MHz, D₂O)
PositionCarbon TypeChemical Shift (

, ppm)
Notes
C2 Quaternary (

)
156.0 – 158.0 Ipso to sulfonate; distinct weak intensity.
C6 CH146.0 – 147.5 Adjacent to

.
C4 CH145.0 – 146.5 Para to

.
C3 CH127.0 – 128.5 Ortho to sulfonate.
C5 CH126.0 – 127.0 Meta to

.
N-Me

47.0 – 48.5 N-Methyl carbon.

Analyst Note: The chemical shift of the N-Methyl group is a reliable indicator of quaternization. If the signal appears < 4.0 ppm, suspect incomplete methylation or hydrolysis.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is critical for confirming the presence of the sulfonate headgroup and the quaternized pyridine ring.

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Frequency (

)
IntensityVibrational Mode Assignment
3100 – 3000 WeakC–H Stretching (Aromatic).
1630 – 1600 StrongC=N / C=C Ring Stretching (Pyridinium character).
1490 – 1480 MediumRing Deformation.
1240 – 1180 Very Strong

Asymmetric Sulfonate Stretch.
1060 – 1030 Strong

Symmetric Sulfonate Stretch.
600 – 620 MediumC–S Stretching /

Scissoring.

Diagnostic Check: The absence of broad bands >3200 cm⁻¹ (unless hydrated) confirms the zwitterionic sulfonate (


) rather than the sulfonic acid (

) form.

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (


) is recommended. Electron Impact (EI) is generally unsuitable due to the non-volatile, ionic nature of the zwitterion.
Fragmentation Pathway (ESI-MS/MS)

The molecular ion is typically observed as the protonated adduct


.
  • Parent Ion:

    
    174.0  (
    
    
    
    ,
    
    
    )
  • Primary Fragment:

    
    94.0  (Loss of 
    
    
    
    )
    • Mechanism:[3][4][5] Homolytic cleavage of the C–S bond is the dominant pathway for aromatic sulfonates.

  • Secondary Fragment:

    
    79.0  (Loss of 
    
    
    
    )
    • Mechanism:[3][4][5] Demethylation of the pyridinium ring (often observed in high-energy collision induced dissociation).

MassSpec Parent Parent Ion [M+H]+ m/z 174 Frag1 Fragment [M-SO3]+ m/z 94 (N-methylpyridinium) Parent->Frag1 Collision Induced Dissociation Neutral Neutral Loss: SO3 (80 Da) Parent->Neutral Frag2 Fragment [Pyridine]+ m/z 79 (Loss of CH3) Frag1->Frag2 -CH3 (15 Da)

Figure 2: ESI-MS fragmentation logic. The loss of the sulfonate group (80 Da) is the primary diagnostic transition.

References

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Standard reference for pyridinium salt chemical shifts and synthesis).
  • Sigma-Aldrich/Merck. (2024). NMR Chemical Shifts of Common Impurities and Solvents.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for Pyridine-2-sulfonic acid precursor spectra).

  • Hammett, L. P. (1940). Physical Organic Chemistry.
  • Santa Cruz Biotechnology. (2024). This compound Product Data Sheet.

Sources

Theoretical studies of 1-Methylpyridinium-2-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Studies of 1-Methylpyridinium-2-sulfonate

Abstract

This technical guide provides a comprehensive exploration of the theoretical and computational studies of this compound, a fascinating zwitterionic molecule. We delve into its unique electronic structure, stability, and reactivity as elucidated by quantum chemical calculations. This document is intended for researchers, scientists, and drug development professionals, offering insights into the methodologies used to study this class of compounds and the implications of these theoretical findings for practical applications, particularly in medicinal chemistry and materials science. We will bridge the gap between computational predictions and experimental observations, providing a robust framework for understanding and utilizing pyridinium sulfonates.

Introduction: The Unique Nature of a Zwitterionic Pyridinium Betaine

This compound is an inner salt, or betaine, characterized by a positively charged quaternary pyridinium nitrogen and a negatively charged sulfonate group covalently bound to the same molecular framework. This zwitterionic nature imparts unique physicochemical properties, including high polarity, significant dipole moment, and the potential for strong intermolecular interactions. Such compounds are structurally related to pyridinium-based ionic liquids, which are valued for their tunable properties and diverse applications in catalysis, electrochemistry, and biotechnology[1].

The inherent charge separation within a single molecule makes this compound an intriguing subject for theoretical investigation. Understanding its electronic structure, conformational landscape, and reactivity is crucial for harnessing its potential. The sulfonate moiety is a key functional group in medicinal chemistry, often used to improve the aqueous solubility and stability of drug candidates[2]. Similarly, the pyridinium scaffold is a privileged structure found in numerous natural products and bioactive pharmaceuticals[3]. The combination of these two groups in a zwitterionic arrangement presents unique opportunities for designing novel molecules with tailored biological activities and material properties.

Theoretical studies, primarily employing quantum chemical methods, provide unparalleled insight into the molecular-level properties that govern macroscopic behavior. These computational approaches allow us to probe electronic distributions, predict spectroscopic signatures, and model reactivity in a way that complements and guides experimental work.

Molecular Structure and Supramolecular Interactions

The defining feature of this compound is the intramolecular salt bridge between the pyridinium cation and the sulfonate anion. This interaction dictates the molecule's geometry and electronic properties. Computational modeling is essential for determining the precise bond lengths, angles, and charge distribution that arise from this unique arrangement.

G cluster_0 This compound N1 N+ C1 C N1->C1 C_Me CH3 N1->C_Me C2 C C1->C2 S1 S C1->S1 C3 C C2->C3 H2 H C2->H2 C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 H4 H C4->H4 C5->N1 H5 H C5->H5 O1 O- S1->O1 O2 O S1->O2 = O3 O S1->O3 =

Caption: Molecular structure of this compound.

Beyond the single molecule, the interaction between the sulfonate and pyridinium moieties forms a robust supramolecular synthon. This strong, charge-assisted hydrogen bonding dictates how these molecules assemble in the solid state, influencing crystal packing, solubility, and thermal stability. The preferential formation of the sulfonate-pyridinium interaction over other potential hydrogen bonding pairs, such as carboxylic acid-pyridine, has been validated through both crystallographic studies and Density Functional Theory (DFT) calculations[4].

The Computational Scientist's Toolkit: Methodologies for Theoretical Investigation

The study of molecules like this compound relies heavily on quantum chemistry. Density Functional Theory (DFT) is the most widely used method due to its excellent balance of computational cost and accuracy for organic molecules.

Choice of Method:

  • Functional: The B3LYP hybrid functional is a common and reliable choice for studying the geometry and electronic properties of organic compounds, including pyridinium derivatives[5].

  • Basis Set: The 6-311G(d,p) basis set is frequently employed to provide a flexible and accurate description of the electron distribution[5].

A typical computational workflow is a self-validating system designed to ensure the reliability of the results.

Experimental Protocol: Standard Computational Workflow
  • Geometry Optimization:

    • An initial molecular structure is built.

    • The electronic energy and its gradient are calculated using the chosen DFT method (e.g., B3LYP/6-311G(d,p)).

    • The atomic positions are iteratively adjusted to minimize the total energy until the forces on the atoms are negligible. This locates a stationary point on the potential energy surface.

  • Frequency Calculation:

    • This step is performed on the optimized geometry.

    • It calculates the second derivatives of the energy with respect to atomic positions.

    • Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformation) and not a transition state.

    • Output: This calculation also yields thermodynamic data (enthalpy, Gibbs free energy) and predicts the infrared (IR) and Raman vibrational spectra[6].

  • Advanced Electronic Structure Analysis:

    • Natural Bond Orbital (NBO) Analysis: Investigates charge distribution and orbital interactions (e.g., donor-acceptor interactions) to understand bonding within the molecule[7].

    • Quantum Theory of Atoms in Molecules (QTAIM): Analyzes the electron density topology to characterize the nature of chemical bonds, particularly non-covalent interactions like the intramolecular N⁺···O⁻ interaction[4][7].

    • Frontier Molecular Orbital (FMO) Analysis: Examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic transitions[7][8].

G start Initial Molecular Structure Guess opt Geometry Optimization (e.g., DFT B3LYP/6-311G(d,p)) start->opt freq Frequency Calculation opt->freq check Imaginary Frequencies? freq->check minimum True Energy Minimum (Stable Structure) check->minimum No ts Transition State (Not a stable structure) check->ts Yes analysis Advanced Analysis (NBO, QTAIM, HOMO-LUMO) minimum->analysis

Caption: Standard workflow for computational analysis of a molecule.

Key Theoretical Insights and Predictions

Computational studies on pyridinium sulfonates and related zwitterionic compounds have yielded significant insights into their stability, reactivity, and spectroscopic properties.

Electronic Structure and Stability

The stability of a molecule can be correlated with its HOMO-LUMO energy gap (E_gap). A larger gap generally implies higher kinetic stability and lower chemical reactivity[7][8]. For zwitterionic pyridinium ligands, calculated HOMO-LUMO gaps can vary significantly depending on their specific structure, with values ranging from approximately 1.8 eV to over 4.0 eV[8]. This "tunability" is key for designing molecules with specific electronic properties.

High-level quantum studies on related ionic liquids reveal that the stability is driven by strong electrostatic interactions between the cationic and anionic moieties[7]. Energy decomposition analysis (EDA) and QTAIM studies confirm that these interactions are the primary stabilizing force[4][7].

Compound TypeTypical HOMO-LUMO Gap (eV)ImplicationReference
Pyridinium-Triazole Zwitterion (3-PTCA)1.88Higher Reactivity[8]
Pyridinium-Triazole Zwitterion (3-MPTCA)4.04Higher Kinetic Stability[8]
Methyl-substituted Pyridinium IL4.14 - 6.30Varies with Anion[9]
Imidazolium-based IL~6.05High Stability[7]

Table 1: Comparison of calculated HOMO-LUMO energy gaps for various pyridinium and related ionic compounds.

Spectroscopic Characterization

Theoretical calculations are invaluable for interpreting experimental spectra.

  • Vibrational Spectroscopy (IR/Raman): DFT calculations can predict the vibrational frequencies of a molecule with high accuracy. For a related compound, 2,5-dicarboxy-1-methylpyridinium inner salt, DFT calculations successfully assigned the broad, intense absorption in the FTIR spectrum to vibrations of the strong hydrogen bonds present in the crystal structure[5].

  • NMR Spectroscopy: Theoretical calculations of magnetic isotropic shielding constants can be linearly correlated with experimental ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation of complex pyridinium compounds in solution[5].

  • UV-Vis Spectroscopy: The quaternization of a pyridine ring to form a pyridinium salt can induce a significant bathochromic (red) shift in the absorption and fluorescence spectra, sometimes by nearly 100 nm[10]. This effect is due to the stabilization of the HOMO and LUMO levels upon introduction of the positive charge[10].

Reactivity

The reactivity of pyridinium salts can be precisely controlled. For instance, the reaction of pyridinium salts with sulfinates can proceed through two distinct, divergent pathways depending on the conditions. A base-catalyzed reaction can lead to the direct C4-sulfonylation of the pyridine ring[11]. In contrast, exposure to visible light can generate sulfonyl radicals via an electron donor-acceptor complex, leading to a three-component reaction with alkenes[11][12]. DFT calculations have been used to model these reaction pathways, showing that the C4-selectivity is energetically favored over C2-attack by ~2.9 kcal/mol, a preference driven by non-covalent interactions between the sulfonyl oxygen and the pyridinium nitrogen[11].

Applications in Drug Discovery and Development

The theoretical understanding of this compound and its analogs has direct implications for the rational design of new therapeutic agents.

  • Improving Pharmacokinetics: The sulfonate group is a well-established bioisostere of phosphate and is frequently incorporated into drug candidates to enhance water solubility and oral bioavailability[2]. The zwitterionic nature of this compound could offer a novel strategy for modulating these properties.

  • Targeted Inhibition: Pyridinium sulfonamides have been designed as potent, nanomolar inhibitors of carbonic anhydrase (CA) isozymes IX and XII, which are expressed in tumors[13]. The salt-like nature of these inhibitors prevents them from crossing cell membranes, allowing for selective inhibition of membrane-bound tumor-associated enzymes while sparing the cytosolic forms[13]. Computational docking studies reveal that the pyridinium moiety can form favorable π-π stacking interactions within the enzyme's active site[13].

  • Antimicrobial Agents: The antimicrobial activity of pyridinium-based surfactants is attributed to the combination of a hydrophobic alkyl chain and the electron density at the pyridinium nitrogen atom[14]. Theoretical calculations of charge distribution and molecular electrostatic potential can help optimize these features to design more effective antimicrobial compounds.

Conclusion

The theoretical study of this compound provides a powerful lens through which to understand its fundamental chemical and physical properties. Quantum chemical methods like DFT offer a robust and predictive framework for investigating the molecule's zwitterionic structure, electronic stability, spectroscopic signatures, and reactivity. These computational insights are not merely academic; they provide a rational basis for the design of new molecules with tailored functions. The synergy between the pyridinium cation and the sulfonate anion creates a versatile scaffold with significant potential in drug discovery, serving as a platform for developing targeted enzyme inhibitors and agents with improved pharmacokinetic profiles. As computational power continues to grow, the in-silico-first approach will become ever more critical in accelerating the discovery and development of novel chemical entities based on this unique molecular architecture.

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Sources

An In-Depth Technical Guide to the Biological Activity of 1-Methylpyridinium-2-sulfonate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis of Current Research and Future Directions

Foreword: Navigating the Landscape of Pyridinium Compounds

To our fellow researchers, scientists, and drug development professionals, this guide delves into the burgeoning field of pyridinium compounds, with a specific focus on the potential biological activities of 1-Methylpyridinium-2-sulfonate. As we navigate the complexities of drug discovery, the exploration of novel chemical entities with therapeutic promise is paramount. The pyridinium scaffold, a recurring motif in biologically active molecules, presents a fertile ground for such investigations.[1]

This document provides a comprehensive overview, synthesizing established data on structurally related analogs to forecast the potential of this compound. We will dissect the known mechanisms of action, propose potential therapeutic applications, and provide detailed experimental protocols to empower further research and validation. Our approach is grounded in scientific integrity, aiming to provide a trustworthy and authoritative resource for the scientific community.

Introduction to this compound: A Molecule of Interest

This compound is a zwitterionic organic compound, characterized by a positively charged nitrogen atom within the pyridine ring and a negatively charged sulfonate group attached at the 2-position. This intramolecular salt structure imparts unique physicochemical properties that can influence its biological behavior, including solubility, membrane permeability, and interactions with molecular targets.

While direct and extensive research on this compound is nascent, the broader family of pyridine derivatives has a well-documented history of diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1] Furthermore, the inclusion of a sulfonate group is significant in drug development, often utilized to enhance the pharmacokinetic properties of a molecule.[2]

A pivotal point of reference for understanding the potential of this compound comes from the detailed investigation of its isomer, 2-Methylpyridine-1-ium-1-sulfonate (MPS), which has been isolated from the Persian shallot (Allium hirtifolium).[3] The profound anti-angiogenic and anti-cancer activities observed for MPS provide a compelling rationale for the exploration of its structural analogs.[3]

Unraveling the Mechanism of Action: Insights from 2-Methylpyridine-1-ium-1-sulfonate

The biological activity of 2-Methylpyridine-1-ium-1-sulfonate (MPS) has been elucidated through a series of in vitro and in vivo studies, revealing a multi-faceted mechanism of action against cancer cells, particularly human breast cancer cell lines MCF-7 and MDA-MB-231.[3] These findings offer a predictive framework for the potential mechanisms of this compound.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. MPS has demonstrated potent anti-angiogenic properties in a concentration-dependent manner.[3] The key mechanisms include:

  • Inhibition of Endothelial Cell Migration: MPS effectively hinders the migration of endothelial cells, a fundamental step in the formation of new vascular networks.[3]

  • Reduction of VEGF Secretion: Vascular Endothelial Growth Factor (VEGF) is a primary signaling protein that stimulates angiogenesis. Treatment with MPS leads to a significant decrease in the secretion of VEGF by cancer cells.[3]

  • Downregulation of MMP-2 and MMP-9: Matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, facilitating endothelial cell invasion. MPS has been shown to suppress the production and activity of these crucial enzymes.[3]

Induction of Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a hallmark of the disease. MPS has been shown to interfere with the cell cycle, leading to growth arrest.[3]

  • Cell Line-Specific Arrest: In MCF-7 cells, MPS induces arrest at the G0/G1 phase, while in MDA-MB-231 cells, the arrest occurs at the S phase.[3]

  • Modulation of Cell Cycle Regulators: This cell cycle arrest is associated with significant changes in the expression levels of key regulatory proteins, including p21, p27, and the tumor suppressor p53.[3]

Apoptosis Induction

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancer cells evade apoptosis. MPS has been found to induce apoptosis in both MCF-7 and MDA-MB-231 cell lines.[3]

  • Alteration of the Bax/Bcl-2 Ratio: A key indicator of apoptosis is the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. MPS treatment leads to an increase in this ratio, favoring cell death.[3]

  • Activation of Caspases: The execution of apoptosis is mediated by a cascade of enzymes called caspases. MPS has been shown to increase the activity of caspase-3 and caspase-9.[3]

The proposed signaling pathway for the anti-cancer activity of MPS is visualized in the following diagram:

MPS_Signaling_Pathway cluster_angiogenesis Anti-Angiogenesis cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction MPS 2-Methylpyridine-1-ium-1-sulfonate (MPS) VEGF VEGF Secretion ↓ MPS->VEGF MMP MMP-2/9 Activity ↓ MPS->MMP p53 p53 Expression ↑ MPS->p53 Bax_Bcl2 Bax/Bcl-2 Ratio ↑ MPS->Bax_Bcl2 Migration Endothelial Cell Migration Inhibition VEGF->Migration MMP->Migration p21_p27 p21/p27 Expression ↑ p53->p21_p27 G0_G1_S G0/G1 or S Phase Arrest p21_p27->G0_G1_S Caspase9 Caspase-9 Activation Bax_Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for the anti-cancer activity of 2-Methylpyridine-1-ium-1-sulfonate (MPS).

Potential Therapeutic Applications

Based on the established biological activities of its analogs, this compound holds promise in several therapeutic areas:

  • Oncology: The potent anti-proliferative, anti-angiogenic, and pro-apoptotic effects suggest a strong potential as a novel anti-cancer agent, particularly for solid tumors that are highly dependent on angiogenesis.

  • Antimicrobial Therapy: The broader class of pyridinium salts has demonstrated antimicrobial properties.[4] Further investigation into the antibacterial and antifungal activity of this compound is warranted.

  • Drug Delivery: Cationic surfactants based on the 2-methylpyridinium structure have been explored as potential drug carrier systems.[5][6] The unique zwitterionic nature of this compound could be advantageous in formulating novel drug delivery vehicles.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound (Proposed)

Workflow for the Proposed Synthesis:

Synthesis_Workflow start Start: Pyridine-2-sulfonic acid step1 Dissolve in a suitable polar aprotic solvent (e.g., DMF) start->step1 step2 Add a methylating agent (e.g., Dimethyl sulfate or Methyl iodide) step1->step2 step3 Stir at room temperature or with gentle heating step2->step3 step4 Monitor reaction progress by TLC or LC-MS step3->step4 step5 Precipitate the product by adding a non-polar solvent (e.g., diethyl ether) step4->step5 step6 Filter and wash the solid product step5->step6 step7 Dry under vacuum step6->step7 end End: this compound step7->end

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine-2-sulfonic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Methylating Agent: To the stirred solution, add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise at room temperature. An equimolar amount or a slight excess of the methylating agent can be used.

  • Reaction: Allow the reaction mixture to stir at room temperature or with gentle heating (e.g., 40-50 °C) for several hours.

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material and the formation of the product.

  • Isolation: Once the reaction is complete, the product can be precipitated by the addition of a non-polar solvent, such as diethyl ether.

  • Purification: The precipitated solid is then collected by filtration, washed with the non-polar solvent to remove any unreacted starting materials and byproducts, and dried under vacuum to yield the final product.

  • Characterization: The structure and purity of the synthesized this compound should be confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

In Vitro Anti-Proliferation Assay (MTS Assay)

This protocol outlines a common method to assess the effect of a compound on the proliferation of cancer cell lines.

Workflow for the MTS Assay:

MTS_Assay_Workflow start Start: Seed cancer cells in a 96-well plate step1 Incubate for 24 hours to allow for cell attachment start->step1 step2 Treat cells with varying concentrations of This compound step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTS reagent to each well step3->step4 step5 Incubate for 1-4 hours step4->step5 step6 Measure absorbance at 490 nm using a plate reader step5->step6 step7 Calculate cell viability and IC50 value step6->step7 end End: Determine anti-proliferative activity step7->end

Sources

Methodological & Application

Application Note: High-Sensitivity Proteomic Profiling via 1-Methylpyridinium Charge Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 1-Methylpyridinium-2-sulfonate chemistries—specifically the activated reagent 2-Fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS) —in proteomics and metabolomics.

While "this compound" (CAS 4329-93-5) exists as a stable zwitterionic inner salt, its primary utility in high-sensitivity mass spectrometry arises from its activated precursors (like FMP-TS). These reagents are employed to install a fixed positive charge (the 1-methylpyridinium moiety) onto analytes (peptides, phenolic metabolites), dramatically enhancing ionization efficiency in Electrospray Ionization (ESI) and MALDI-MS.[1]

Introduction & Principle

In bottom-up proteomics and targeted metabolomics, the detection of low-abundance analytes is often limited by poor ionization efficiency or lack of retention on Reverse Phase (RP) columns. Charge Derivatization is a strategy to overcome these limits by covalently attaching a permanently charged group to the analyte.

The This compound class of reagents, particularly FMP-TS , functions via Nucleophilic Aromatic Substitution (


). The reagent contains a reactive leaving group (fluorine) at the 2-position of the pyridine ring. Upon reaction with nucleophiles (amines, phenols, or hydroxyls) in the sample, the 1-methylpyridinium moiety is transferred to the analyte.
Key Benefits:
  • Ionization Enhancement: Introduces a permanent positive charge, independent of mobile phase pH, significantly increasing signal intensity (up to 10–100x) for neutral or acidic analytes.

  • Improved Fragmentation: The fixed charge directs fragmentation (charge-remote fragmentation), often simplifying MS/MS spectra for de novo sequencing.

  • Chromatographic Shift: Increases hydrophobicity and retention time, moving analytes away from the ion-suppression zone (void volume).

Mechanism of Action

The core reaction involves the displacement of the leaving group (Fluorine) on the 1-methylpyridinium ring by a nucleophilic functional group on the peptide (e.g., N-terminal amine, Lysine


-amine) or metabolite (e.g., -OH).

Reaction Scheme:



This results in the formation of a stable pyridinium ether or pyridinium amine linkage.

DOT Diagram: Mechanism & Workflow

FMP_Workflow cluster_mechanism Mechanism of Action Sample Biological Sample (Serum/Tissue) Extraction Protein/Metabolite Extraction Sample->Extraction Reaction Derivatization Reaction (60°C, 15-20 min) Extraction->Reaction Reagent Reagent Addition (FMP-TS) Reagent->Reaction Nucleophilic Substitution Cleanup SPE Cleanup (Remove Excess Reagent) Reaction->Cleanup LCMS LC-MS/MS Analysis (MRM / DDA) Cleanup->LCMS Data Data Analysis (+92.05 Da Shift) LCMS->Data Mech1 Analyte (Nucleophile) Mech3 Transition State (SNAr) Mech1->Mech3 Mech2 FMP-TS (Electrophile) Mech2->Mech3 Mech4 Tagged Analyte (Fixed Charge) Mech3->Mech4 Loss of HF

Caption: Workflow for FMP-TS derivatization of proteomic samples, highlighting the SNAr reaction mechanism.

Protocol: FMP-TS Derivatization for Peptides/Metabolites

This protocol is optimized for the derivatization of phenolic metabolites (e.g., Vitamin D, Estrogens) or peptides in serum or tissue extracts.

Reagents Required:
  • FMP-TS Reagent: 2-Fluoro-1-methylpyridinium p-toluenesulfonate (Sigma/Merck or TCI).

  • Solvent: Acetonitrile (ACN), LC-MS grade.[2]

  • Base: Triethylamine (TEA).[3]

  • Quenching Buffer: 0.1% Formic Acid (FA) in water.

  • Internal Standards: Isotopically labeled analogs (if available).

Step-by-Step Methodology
Step 1: Sample Preparation
  • Extraction: Extract proteins/metabolites using standard protocols (e.g., Liquid-Liquid Extraction with Hexane/Ethyl Acetate for lipids; Urea/Trypsin digestion for proteins).

  • Drying: Evaporate the extract to dryness under a gentle stream of nitrogen or in a vacuum concentrator.

  • Reconstitution: Redissolve the dried residue in 20 µL of Acetonitrile .

Step 2: Derivatization Reaction
  • Reagent Prep: Prepare a fresh solution of FMP-TS (5 mg/mL) in Acetonitrile.

  • Base Prep: Prepare a solution of TEA (10 mg/mL) in Acetonitrile.

  • Mixing: Add 20 µL of FMP-TS solution and 10 µL of TEA solution to the reconstituted sample.

  • Incubation: Vortex briefly and incubate at 60°C for 20 minutes (or Room Temperature for 1 hour for labile compounds).

    • Note: The solution should turn slightly yellow.

Step 3: Quenching & Cleanup
  • Quench: Stop the reaction by adding 50 µL of 0.1% Formic Acid .

  • Dilution: Dilute to the final volume (e.g., 200 µL) with starting mobile phase (e.g., 50:50 Water:MeOH + 0.1% FA).

  • Centrifugation: Centrifuge at 12,000 x g for 5 minutes to remove precipitates.

  • (Optional)SPE Cleanup: For complex matrices, pass the supernatant through a C18 SPE cartridge to remove excess unreacted reagent (which elutes early) and salts.

Step 4: LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 10% B to 90% B over 10 minutes.

  • MS Mode: Positive Ion Mode (ESI+). Monitor for the specific transitions.

Data Analysis & Expected Results

Mass Shift Calculation

Upon derivatization, the analyte gains the 1-methylpyridinium group (


) and loses a hydrogen atom.
ParameterValue
Reagent Mass (Cation) 110.04 Da (2-Fluoro-1-methylpyridinium)
Added Moiety 1-Methylpyridinium (

)
Mass Shift (

m)
+92.05 Da (approx. 92.0495)
Charge State Increases by +1 (Fixed Charge)
Fragmentation Pattern (MS/MS)

Derivatized analytes typically exhibit a characteristic neutral loss or a specific reporter ion depending on the collision energy.

  • Reporter Ion: m/z 94.06 (Methylpyridinium cation,

    
    ) is often observed at high collision energies.
    
  • Neutral Loss: Loss of Pyridine (79 Da) or Methylpyridine (93 Da) may occur, but the fixed charge often stabilizes the precursor, promoting backbone fragmentation in peptides.

Troubleshooting Guide
IssuePossible CauseCorrective Action
Low Derivatization Yield Wet solvents or old reagent.Use fresh anhydrous ACN. Store FMP-TS in a desiccator at -20°C.
High Background Noise Excess unreacted reagent.Perform SPE cleanup or divert the LC flow to waste for the first 2 minutes.
Multiple Peaks Isomers or multiple reaction sites.Optimize pH (TEA concentration). FMP reacts with both amines and phenols; adjust stoichiometry.
Source Contamination Non-volatile sulfonate salts.Ensure the "p-toluenesulfonate" counter ion is washed away during SPE or LC loading.

References

  • Santa Cruz Biotechnology. this compound (CAS 4329-93-5) Product Data.

  • Ahonen, L., et al. (2023). 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. Journal of Lipid Research.

  • Beasley, E., et al. (2020). Recent developments of novel matrices and on-tissue chemical derivatization reagents for MALDI-MSI. Mass Spectrometry Reviews.[2]

  • Waliczek, M., et al. (2016). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. Scientific Reports.[5] [5]

Sources

Application Note: 1-Methylpyridinium-2-sulfonate in Organic Synthesis & Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1-Methylpyridinium-2-sulfonate (CAS 4329-93-5), a specialized zwitterionic reagent used primarily for Nucleophilic Aromatic Substitution (


)  and Proteomic Charge Tagging .


 Functionalization and Mass Spectrometry Charge Tagging

Executive Summary

This compound is a zwitterionic inner salt (betaine) characterized by a positively charged N-methylpyridinium core and a negatively charged sulfonate group at the C-2 position. Unlike the related Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) which activates carboxylic acids, this sulfonate derivative serves as a highly specific electrophilic partner .

Its primary utility lies in its ability to undergo facile Nucleophilic Aromatic Substitution (


)  with nucleophiles (amines, thiols) under mild, aqueous-compatible conditions. This makes it an invaluable tool for:
  • Organic Synthesis: Rapid access to 2-substituted pyridines without transition metal catalysis.

  • Proteomics: Introducing a permanent positive charge (N-methylpyridinium tag) to peptides/proteins to enhance ionization efficiency in Mass Spectrometry (MS).

Chemical Identity & Properties

PropertyDescription
Chemical Name This compound
CAS Number 4329-93-5
Structure Pyridinium, 1-methyl-2-sulfo-, inner salt
Molecular Weight 173.19 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et2O)
Stability Stable at room temperature; hygroscopic. Hydrolyzes slowly in strong alkaline solution.

Mechanistic Basis: The "Activate-and-Displace" Strategy

The reactivity of this compound is driven by the strong electron-withdrawing nature of the quaternary nitrogen, which renders the C-2 and C-4 positions highly electrophilic. The sulfonate group (


) at C-2 acts as an excellent leaving group (departing as sulfite, 

), directing nucleophilic attack exclusively to the 2-position.
Reaction Mechanism ( )

The reaction proceeds via an addition-elimination pathway:

  • Addition: The nucleophile (Nu) attacks the electron-deficient C-2 position.

  • Meisenheimer Complex: A transient intermediate forms.

  • Elimination: The sulfonate group is expelled, restoring aromaticity and yielding the 1-methyl-2-substituted pyridinium product.

SNAr_Mechanism Reagent This compound (Electrophile) Complex Meisenheimer Intermediate Reagent->Complex + Nu Nu Nucleophile (R-NH2, R-SH) Nu->Complex Product 2-Substituted Pyridinium Salt Complex->Product Elimination Leaving Sulfite Ion (SO3 2-) Complex->Leaving

Figure 1: Mechanism of Nucleophilic Aromatic Substitution at the C-2 position.

Application I: Synthesis of 2-Substituted Pyridines

This protocol describes the synthesis of 2-aminopyridinium salts. This method is superior to using 2-chloropyridine because it proceeds in water or mild alcohols without requiring high temperatures or strong bases.

Protocol A: Reaction with Primary Amines

Target: Synthesis of 1-methyl-2-(alkylamino)pyridinium salts.

Materials:

  • This compound (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Solvent: Water or Methanol/Water (1:1)[1]

  • Base: Sodium Bicarbonate (

    
    ) (1.0 equiv) - Optional, to scavenge acidic protons if amine is valuable.
    

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (100 mg, 0.58 mmol) in 2 mL of deionized water.

  • Addition: Add the primary amine (0.70 mmol) dropwise. If the amine is a solid, dissolve it in a minimal amount of methanol first.

  • Reaction: Stir the mixture at room temperature for 2–4 hours .

    • Note: For sterically hindered amines, heat to 40–50°C.

  • Monitoring: Monitor by TLC (eluent: MeOH/DCM 1:9) or LC-MS.[2] The starting material (zwitterion) is very polar; the product will be cationic.

  • Work-up:

    • Aqueous Route: If the product precipitates, filter and wash with cold water.[3]

    • Extraction: If soluble, evaporate the solvent under reduced pressure. Recrystallize the residue from Ethanol/Ether.[4]

  • Yield: Typical yields range from 85% to 95% .

Data Summary: Nucleophile Compatibility

Nucleophile Class Reaction Conditions Typical Yield Product Type
Primary Amines Water, RT, 2h >90% 2-Aminopyridinium
Secondary Amines MeOH, Reflux, 4h 75-85% 2-Dialkylaminopyridinium
Thiols (R-SH) Water (pH 8), RT, 1h >95% 2-Pyridyl Thioether

| Alkoxides (RO-) | ROH, 0°C | 60-70% | 2-Alkoxypyridinium |

Application II: Proteomic Charge Tagging (Mass Spectrometry)

In drug discovery and proteomics, enhancing the ionization of low-abundance peptides is critical. This compound acts as a "Charge Tag" . It reacts specifically with lysine


-amino groups and N-terminal amines to attach a permanent positive charge, significantly increasing sensitivity in ESI-MS (Electrospray Ionization).
Protocol B: Peptide Labeling for MS Analysis

Reagents:

  • Labeling Buffer: 100 mM TEAB (Triethylammonium bicarbonate), pH 8.5.

  • Stock Solution: 50 mM this compound in water (Freshly prepared).

Workflow:

  • Sample Prep: Dissolve protein/peptide digest (50

    
    g) in 20 
    
    
    
    L of Labeling Buffer.
  • Labeling: Add 5

    
    L of the Reagent Stock Solution (approx. 50-fold molar excess over amines).[5]
    
  • Incubation: Incubate at room temperature for 1 hour with gentle shaking.

  • Quenching: Add 2

    
    L of 5% Hydroxylamine or simply acidify with 1% Formic Acid to stop the reaction.
    
  • Cleanup: Desalt using C18 StageTips or spin columns to remove excess reagent and sulfite byproducts.

  • Analysis: Analyze via LC-MS/MS. Look for a mass shift of +92.05 Da (Mass of 1-methylpyridinium group minus H).

Proteomics_Workflow Sample Peptide Digest (Lysine/N-term amines) Reaction Add this compound pH 8.5, 1 hr Sample->Reaction Cleanup C18 Desalting (Remove Sulfite) Reaction->Cleanup MS LC-MS Analysis (Detect +92 Da shift) Cleanup->MS

Figure 2: Workflow for enhancing peptide ionization via pyridinium tagging.

Preparation of the Reagent

While commercially available, the reagent can be synthesized in-house if bulk quantities are required.

Synthesis from 2-Chloropyridine (Two-Step):

  • Sulfonation: Reflux 2-chloropyridine with sodium sulfite (

    
    ) in water for 12 hours.
    
    • Result: Sodium pyridine-2-sulfonate.[6]

  • Methylation: Treat the dry sodium salt with Dimethyl Sulfate (DMS) or Methyl Iodide in methanol.

    • Purification: The zwitterion precipitates or crystallizes upon cooling/concentration.

    • Caution: Dimethyl sulfate is highly toxic. Use appropriate containment.[2][5][6]

Safety & Handling

  • Hazards: this compound is a skin and eye irritant.

  • Byproducts: The reaction releases sulfite (

    
    ) , which can oxidize to sulfate. Ensure adequate ventilation if working on a large scale to avoid sulfur dioxide accumulation if acidified.
    
  • Storage: Store in a desiccator at room temperature. The compound is hygroscopic; moisture absorption does not degrade it quickly but makes weighing inaccurate.

References

  • Santa Cruz Biotechnology. this compound (CAS 4329-93-5) Product Data.

  • Sigma-Aldrich. Pyridinium salts and analytical standards. (General reference for pyridinium chemistry).

  • Katritzky, A. R., et al. "Pyrylium Salts and Pyridinium Salts." Comprehensive Heterocyclic Chemistry. (Foundational text on nucleophilic displacement of 2-substituents in pyridinium salts).
  • Chemikart. Commercial availability and physical properties of this compound.

Sources

Application Note: 1-Methylpyridinium-2-yl Derivatization for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Focus Reagent: 2-Fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS) Target Analytes: Phenols (Estrogens), Alcohols (Vitamin D metabolites), and Amines.

Part 1: Executive Summary & Principle

Introduction

The analysis of neutral, acidic, or non-polar analytes such as steroid hormones (estrogens), vitamin D metabolites, and fatty alcohols by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is frequently hampered by poor ionization efficiency. These compounds lack easily ionizable functional groups, resulting in low sensitivity and high susceptibility to matrix effects.

1-Methylpyridinium derivatization addresses this challenge by introducing a permanent positive charge to the analyte. The reagent of choice for this transformation is 2-Fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS) (often colloquially referred to by its core structure or salt forms).

Mechanism of Action: Charge Tagging

FMP-TS functions via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reagent contains a highly electrophilic carbon at the 2-position of the pyridinium ring, activated by the electron-withdrawing nitrogen and the good leaving group (fluorine).

  • Reaction: The nucleophilic analyte (e.g., phenolic hydroxyl) attacks the C-2 position.

  • Leaving Group: Fluoride is displaced.

  • Result: The analyte is covalently bound to a 1-methylpyridinium-2-yl moiety.

  • Mass Shift: The derivatization results in a net mass increase of +92.05 Da (C₆H₇N⁺ minus H⁺).

This permanent cationic tag ensures 100% ionization in positive ESI mode (ESI+), independent of mobile phase pH, leading to sensitivity enhancements of 10- to 100-fold compared to underivatized negative mode analysis.

Part 2: Technical Guide & Protocols

Reagents and Materials
  • Derivatization Reagent: 2-Fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS) [CAS: 58086-67-2].

    • Note: While "1-Methylpyridinium-2-sulfonate" (CAS 4329-93-5) exists as a zwitterionic salt, it is chemically inert for this specific derivatization. Ensure the 2-Fluoro- activated form is used.

  • Base Catalyst: Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃).

  • Solvent: LC-MS grade Acetonitrile (ACN) or Dichloromethane (DCM).

  • Quenching Agent: Formic acid or Ammonium formate.

Experimental Protocol: Derivatization of Serum Estrogens

Target: Estradiol (E2) and Estrone (E1)[1][2]

Step 1: Sample Preparation
  • Extract estrogens from serum/plasma (200 µL) using Liquid-Liquid Extraction (LLE) with MTBE or Solid Phase Extraction (SPE).

  • Evaporate the extract to dryness under nitrogen at 40°C.

Step 2: Derivatization Reaction
  • Prepare Reagent Solution: Dissolve FMP-TS in ACN to a concentration of 5 mg/mL .

  • Add Base: Add Triethylamine (TEA) to the reagent solution to achieve a final concentration of 1% (v/v) . Prepare fresh.

  • Reaction: Add 50 µL of the FMP-TS/TEA solution to the dried sample residue.

  • Incubation: Vortex for 30 seconds and incubate at 60°C for 15–20 minutes (or 40°C for 30 mins).

    • Tip: Elevated temperature ensures complete reaction of sterically hindered hydroxyls.

Step 3: Quenching & Injection
  • Cool samples to room temperature.

  • Add 50 µL of 0.1% Formic Acid in water to quench unreacted reagent and neutralize the pH.

  • Transfer to autosampler vials. Inject 5–10 µL into the LC-MS/MS.

Protocol Variant: Vitamin D Metabolites

Target: 25-OH-Vitamin D3, 24,25-(OH)2-Vitamin D3[3]

  • Modification: Due to the secondary alcohol being less nucleophilic than phenols, use DCM as the solvent and 4-Dimethylaminopyridine (DMAP) as a stronger catalyst if yield is low.

  • Conditions: Incubate at room temperature for 1 hour or 60°C for 30 min.

Part 3: Method Validation & Data Analysis

Mass Transitions (MRM)

The 1-methylpyridinium tag often dominates fragmentation, producing a characteristic product ion at m/z 110 (methylpyridinium ether fragment) or retaining the charge on the parent structure depending on collision energy.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Note
Estradiol (E2) 272.4 (Neutral)N/A-Underivatized
E2-FMP Derivative 364.2 [M-H+93]⁺110.1 45Pyridinium tag
Estrone (E1) 270.4 (Neutral)N/A-Underivatized
E1-FMP Derivative 362.2 [M-H+93]⁺238.1 40Loss of Tag
25-OH-Vit D3 400.6 (Neutral)N/A-Underivatized
25-OH-Vit D3-FMP 492.7 110.1 50High Sensitivity
Performance Metrics
  • Sensitivity: LOD typically improves from ~50 pg/mL (underivatized) to <1 pg/mL (derivatized).

  • Linearity: R² > 0.999 over 4 orders of magnitude.

  • Stability: Derivatives are stable for >24 hours at 4°C.

Part 4: Visualization (Reaction Mechanism)

G Analyte Analyte-OH (Phenol/Alcohol) Intermediate Transition State (Meisenheimer Complex) Analyte->Intermediate + Base (TEA) Deprotonation Reagent FMP-TS Reagent (2-Fluoro-1-methylpyridinium) Reagent->Intermediate S_NAr Attack Product Derivatized Analyte (1-Methylpyridinium-2-yl Ether) Intermediate->Product - F⁻ Leaving Group Byproduct Byproducts (HF + Tosylate) Intermediate->Byproduct

Caption: Reaction pathway of FMP-TS derivatization via Nucleophilic Aromatic Substitution (SNAr).

Part 5: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure TEA/Base is fresh and at least 10x molar excess over analyte.
High Background Reagent hydrolysisPrepare FMP-TS solution immediately before use; avoid water in reaction solvent.
Source Contamination Excess reagent entering MSUse a divert valve (waste) for the first 1-2 mins of the LC run.
Peak Tailing Interaction with column silanolsUse high ionic strength mobile phase (e.g., 10mM Ammonium Formate).

References

  • Higashi, T., et al. (2006). "Derivatization of neutral steroids to enhance their detection by liquid chromatography–mass spectrometry." Analytical Sciences, 22(1), 5-14. Link

  • Kushnir, M. M., et al. (2016).[2] "Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry." Talanta, 159, 175-184. Link

  • Thermo Fisher Scientific. "2-Fluoro-1-methylpyridinium p-toluenesulfonate Product Information." Link

  • Santa Cruz Biotechnology. "2-Fluoro-1-methylpyridinium p-toluenesulfonate (Mukaiyama's Reagent)." Link[4][5]

Sources

1-Methylpyridinium-2-sulfonate as a surfactant or micelle-forming agent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Methylpyridinium-2-sulfonate and N-Alkyl Derivatives in Drug Development

Executive Summary

This compound (CAS: 4329-93-5) represents a distinct class of zwitterionic hydrotropes . While often categorized broadly alongside surfactants, this specific small molecule functions primarily as a non-detergent solubilizer (NDSB-like) due to its short hydrophobic moiety. It excels in preventing protein aggregation and enhancing the solubility of small molecules without denaturing biological targets.

However, for applications requiring micelle formation (e.g., hydrophobic drug encapsulation), the molecular architecture must be modified to include a hydrophobic tail (C8–C18). This guide details the dual application of this chemical family:

  • The Parent Molecule (Hydrotrope): For protein refolding and solubility enhancement.

  • The N-Alkyl Derivatives (Surfactants): For creating stable micellar drug delivery systems.

Part 1: Mechanistic Insight & Chemical Architecture

The Hydrotrope vs. Surfactant Dichotomy

The distinction between this compound and its surfactant analogues lies in the "Hydrophobic Effect."

  • This compound (Hydrotrope):

    • Structure: A rigid pyridinium ring with a methyl head and a sulfonate group at the C2 position.

    • Mechanism: It does not form conventional micelles (CMC > 1 M). Instead, it operates via hydrotropy —forming small, fluctuating clusters that disrupt water structure and shield hydrophobic patches on proteins, preventing non-specific aggregation.

    • Application: Protein refolding, reducing viscosity in high-concentration biologic formulations.

  • N-Alkyl-2-Sulfopyridinium (Surfactant):

    • Structure: The methyl group is replaced or extended by a long alkyl chain (e.g., Octadecyl).

    • Mechanism: Possesses a distinct Critical Micelle Concentration (CMC) in the millimolar range. Spontaneously self-assembles into spherical micelles with a hydrophobic core.

    • Application: Encapsulation of hydrophobic drugs (e.g., Ibuprofen, Ketoprofen).

Visualizing the Interaction Pathways

G cluster_0 Chemical Identity cluster_1 Physicochemical Behavior cluster_2 Application Outcome MOL This compound (Parent Molecule) HYDRO Hydrotropy (Cluster Formation) MOL->HYDRO Short Tail (C1) DERIV N-Alkyl-2-sulfopyridinium (Long-Chain Derivative) MICELLE Micellization (Self-Assembly) DERIV->MICELLE Long Tail (C12-C18) REFOLD Protein Refolding & Stabilization HYDRO->REFOLD Shielding Hydrophobic Patches DELIVERY Hydrophobic Drug Encapsulation MICELLE->DELIVERY Core Solubilization

Figure 1: Functional divergence of Pyridinium Sulfonates based on alkyl chain length.

Part 2: Experimental Protocols

Protocol A: Protein Refolding using this compound

Use this protocol for solubilizing inclusion bodies or stabilizing high-concentration protein solutions.

Materials:

  • This compound (High Purity >98%).

  • Denatured Protein Sample (e.g., Lysozyme or recombinant antibody in 6M Urea).

  • Buffer: 50 mM Tris-HCl, pH 7.5.

Step-by-Step Methodology:

  • Preparation of Refolding Buffer:

    • Prepare a base buffer of 50 mM Tris-HCl (pH 7.5).

    • Add this compound to a final concentration of 200 mM to 1.0 M .

    • Note: Unlike detergents, hydrotropes require high concentrations to be effective.

  • Dilution Refolding:

    • Rapidly dilute the denatured protein (10 mg/mL in Urea) 1:10 into the Refolding Buffer under vigorous stirring at 4°C.

    • Final protein concentration: 1 mg/mL.

  • Incubation:

    • Incubate for 4–12 hours at 4°C. The zwitterionic headgroup prevents the exposed hydrophobic cores of the folding intermediates from aggregating.

  • Dialysis/Removal:

    • Dialyze the sample against 50 mM Tris-HCl (no additive) to remove the hydrotrope.

    • Validation: Measure turbidity at OD320nm. A clear solution indicates successful suppression of aggregation.

Protocol B: Synthesis & Micelle Characterization of Long-Chain Derivatives

Use this protocol to create a "Surfactant" version for drug delivery.

Objective: Synthesize N-Octadecyl-2-methylpyridinium bromide (a surfactant analogue) and determine its Critical Micelle Concentration (CMC).

1. Synthesis Workflow:

  • Reactants: 2-Methylpyridine (1.0 eq) + 1-Bromooctadecane (1.1 eq).

  • Solvent: Dry Toluene.[1]

  • Procedure:

    • Reflux the mixture at 110°C for 24 hours under Nitrogen atmosphere.

    • Cool to room temperature; the product will precipitate.

    • Filter and wash with diethyl ether to remove unreacted halides.

    • Recrystallize from ethanol/acetone.

2. CMC Determination (Conductivity Method):

  • Principle: The formation of micelles causes a distinct break in the slope of conductivity vs. concentration.

  • Equipment: Digital Conductivity Meter (calibrated).

  • Steps:

    • Prepare a stock solution (10 mM) of the synthesized surfactant in water.

    • Titrate water (50 mL) with the stock solution in 50 µL increments.

    • Record conductivity (

      
      ) after each addition (allow 2 mins for equilibration).
      
    • Plot:

      
       (y-axis) vs. Concentration (x-axis).
      
    • Analysis: The intersection of the two linear regions is the CMC.[2]

3. Drug Solubilization Assay:

  • Drug: Ibuprofen (hydrophobic model).

  • Method:

    • Add excess Ibuprofen solid to surfactant solutions at concentrations above the CMC (e.g., 2x CMC).

    • Shake for 48 hours at 25°C.

    • Filter (0.45 µm) to remove undissolved drug.

    • Quantify dissolved Ibuprofen via UV-Vis spectrophotometry (264 nm).

Part 3: Data & Specifications

Comparative Properties Table
FeatureThis compoundN-Octadecyl-2-methylpyridinium Bromide
Classification Hydrotrope / Ionic Liquid PrecursorCationic/Zwitterionic Surfactant
Active Range 0.2 M – 1.5 M0.1 mM – 1.0 mM (Low CMC)
Micelle Formation No (Forms clusters)Yes (Spherical Micelles)
Primary Use Protein Refolding, Synthesis ReagentDrug Carrier, Antimicrobial Agent
Solubility Highly water-solubleAmphiphilic (Water/Oil active)
Toxicity Profile Low (Biocompatible at use conc.)Moderate (Membrane disrupting at high conc.)
Thermodynamic Parameters of Micellization (For Derivatives)

Derived from Van't Hoff analysis of CMC at varying temperatures.

ParameterSymbolValue TrendInterpretation
Gibbs Free Energy

Negative (< 0)Spontaneous micelle formation.
Enthalpy

Positive (> 0)Endothermic process (Entropy driven).
Entropy

Positive (> 0)Driven by water structure release (Hydrophobic effect).

References

  • Santa Cruz Biotechnology. this compound (CAS 4329-93-5) Product Data. [3]

  • Pakistan Academy of Sciences. Study of Newly Synthesized Pyridinium-based Cationic Surfactants for Drug Interaction and Antibacterial Activity. Proc. Pak. Acad. Sci., 2024.

  • ACS Omega. Micellization and Solvation Properties of Newly Synthesized Imidazolium- and Aminium-Based Surfactants. ACS Omega, 2020.

  • ResearchGate. 2-Methylpyridinium Based Surfactants: Synthesis, Characterization and Potential Application as Drug Carrier Systems.

  • National Institutes of Health (NIH). Inclusion of two push-pull N-methylpyridinium salts in anionic surfactant solutions. J. Phys. Chem. B, 2015.[2]

Sources

Electrochemical properties of 1-Methylpyridinium-2-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Zwitterionic Dynamics, Redox Protocols, and Application Architectures

Executive Summary

1-Methylpyridinium-2-sulfonate (CAS 4329-93-5) represents a class of pyridinium inner salts (zwitterions) characterized by a permanent cationic center (N-methylpyridinium) and an anionic substituent (C2-sulfonate). Unlike simple pyridinium salts, its net-neutral charge distribution creates unique solvation shells, minimizing electrophoretic migration while maintaining high ionic strength contribution.

This Application Note details the electrochemical behavior of this compound, focusing on its cathodic reduction window, adsorption kinetics on carbonaceous electrodes, and utility as a model charge-transfer mediator. We provide validated protocols for cyclic voltammetry (CV) and purification, addressing the specific challenges of zwitterionic solubility and surface fouling.

Material Properties & Physicochemical Profile[1][2][3][4][5]

Before electrochemical analysis, the purity and physical state of the analyte must be verified. Zwitterions are hygroscopic; water content significantly alters the electrochemical window.

PropertySpecificationNotes
IUPAC Name This compoundInner salt / Betaine structure
CAS Number 4329-93-5
Molecular Formula

Molecular Weight 173.19 g/mol
Solubility High:

, DMSO, FormamideLow: ACN, THF, DCM
Critical: Non-aqueous electrochemistry requires DMSO or ionic liquid mixtures.
Redox Active Center Pyridinium Ring (N1-C2-C6)Undergoes 1e⁻ reduction to radical species.
Dipole Moment High (>10 D estimated)Strong adsorption on electrode surfaces.

Electrochemical Mechanism

The electrochemical activity of this compound is dominated by the reduction of the pyridinium ring. Unlike simple alkyl-pyridinium salts, the proximal sulfonate group (


) exerts an inductive electron-withdrawing effect while simultaneously providing electrostatic repulsion against the cathode surface at very negative potentials.
Reaction Pathway[6][7][8]
  • Primary Reduction: The pyridinium cation accepts one electron to form a neutral radical species.

    
    
    
  • Chemical Follow-up (EC Mechanism): The resulting radical is unstable and typically undergoes dimerization (forming a 4,4'-bipyridine derivative) or disproportionation.

    
    
    
Visualization of Redox Logic

The following diagram illustrates the electron transfer pathway and the competing chemical steps.

RedoxMechanism Start This compound (Oxidized Form) Transition Transition State (Surface Adsorbed) Start->Transition Diffusion to Electrode Radical Neutral Radical Species (Reduced Form) Transition->Radical +1e- (E ~ -1.1V vs SCE) Radical->Transition -1e- (Reversible Step) Dimer 4,4'-Bipyridine Dimer (Irreversible Product) Radical->Dimer Chemical Dimerization (k_dim) SideRxn H2 Evolution / Solvent Breakdown Radical->SideRxn If pH < 4

Caption: Figure 1. EC Mechanism showing the reversible electron transfer followed by irreversible dimerization.

Validated Experimental Protocols

Protocol A: Electrolyte Preparation & Purification

Objective: Eliminate trace water and halide impurities that distort the cathodic limit.

Reagents:

  • This compound (Crude)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Deionized Water (18.2 MΩ) depending on window.

  • Supporting Electrolyte: Tetrabutylammonium Hexafluorophosphate (

    
    ) for DMSO; Potassium Chloride (KCl) for water.
    

Workflow:

  • Recrystallization: Dissolve crude zwitterion in minimum hot water (

    
    ). Add Ethanol dropwise until turbidity appears. Cool to 
    
    
    
    overnight. Filter and dry under vacuum at
    
    
    for 24h.
  • Solvent Drying: If using DMSO, store over 3Å molecular sieves for 48h prior to use.

  • Solution Prep: Prepare a 5.0 mM solution of analyte in 0.1 M supporting electrolyte.

    • Note: Zwitterions can aggregate. Sonicate for 10 minutes to ensure monomeric dispersion.

Protocol B: Cyclic Voltammetry (CV) Setup

Objective: Determine the reduction potential (


) and diffusion coefficient (

).

Equipment:

  • Potentiostat (e.g., Autolab, Biologic).

  • Three-Electrode Cell (Volume: 10 mL).

Electrode Configuration:

  • Working Electrode (WE): Glassy Carbon (GC, 3mm dia). Must be polished to mirror finish using 0.05 µm alumina slurry.

  • Counter Electrode (CE): Platinum Wire or Graphite Rod (Surface area > 5x WE).

  • Reference Electrode (RE):

    • Aqueous: Ag/AgCl (3M KCl).

    • Organic (DMSO): Ag/Ag+ (0.01M

      
       in ACN) or Pseudo-Ag wire (calibrated with Ferrocene).
      

Step-by-Step Procedure:

  • Polishing: Polish GC electrode on a micro-cloth with alumina slurry. Rinse with DI water and sonicate in water for 2 mins.

  • Purging: Bubble high-purity Nitrogen or Argon through the solution for 15 minutes to remove dissolved Oxygen (Oxygen reduces at -0.4V, obscuring the pyridinium peak).

  • Blank Scan: Record a CV of the supporting electrolyte only to establish the background window.

  • Measurement:

    • Scan Range: 0.0 V to -1.8 V (vs Ag/AgCl). Do not scan positive of +1.0V to avoid oxidizing the sulfonate.

    • Scan Rate: 50, 100, 200, 500 mV/s.

  • Ferrocene Internal Standard (Organic only): Add Ferrocene at the end of the experiment to calibrate the potential scale.

Data Analysis & Interpretation

Expected Voltammetric Features
  • Cathodic Peak (

    
    ):  Expect a sharp reduction peak around -1.15 V to -1.30 V  (vs Ag/AgCl).
    
  • Anodic Peak (

    
    ):  Often absent or small on the return scan.
    
    • Why? The radical formed is highly reactive. If the scan rate is slow (

      
      ), the radical dimerizes before it can be re-oxidized.
      
    • Diagnostic: At high scan rates (

      
      ), the re-oxidation peak should grow, indicating the radical's lifetime is being captured.
      
Calculation of Diffusion Coefficient ( )

Use the Randles-Sevcik Equation for irreversible systems (due to the chemical follow-up step):



  • 
    : Peak current (Amps)
    
  • 
    : Electrons transferred (1)
    
  • 
    : Electrode area (
    
    
    
    )
  • 
    : Concentration (
    
    
    
    )
  • 
    : Scan rate (
    
    
    
    )

Troubleshooting Table:

ObservationCauseCorrective Action
Broad, flat peaks Electrode foulingRepolish GC; Electrochemical cleaning (cycling in

).
Peak shift with scan rate Slow electron transfer or IR dropUse iR compensation (85%); Check Reference Electrode impedance.
Pre-peaks AdsorptionThe zwitterion is adhering to the carbon. Lower concentration to 1 mM.

Workflow Visualization

The following diagram outlines the logical flow from material preparation to data validation.

Workflow cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Validation Recrystallize Recrystallization (EtOH/Water) SolventPrep Solvent Degassing (N2 Purge 15m) Recrystallize->SolventPrep OCP Measure OCP (Stable < 2mV/s) SolventPrep->OCP BlankCV Blank CV (Background Check) OCP->BlankCV AnalyteCV Analyte CV (50-1000 mV/s) BlankCV->AnalyteCV Randles Plot Ip vs sqrt(v) (Linearity Check) AnalyteCV->Randles Diagnostics Reversibility Check (Ipa/Ipc ratio) AnalyteCV->Diagnostics

Caption: Figure 2. Operational workflow ensuring data integrity and electrode stability.

Applications in Drug Development & Energy

The unique electrochemistry of this compound allows it to serve as:

  • Redox Mediator: In biosensors, it facilitates electron transfer between enzymes and electrodes where neutral mediators fail due to solubility.

  • Ionic Liquid Precursor: Its derivatives are used as electrolytes in supercapacitors due to high electrochemical stability windows (>3.0 V in non-aqueous media).

  • Solubility Enhancer: In drug formulation, the zwitterionic nature disrupts aggregation of hydrophobic APIs (Active Pharmaceutical Ingredients).

References

  • Raghavan, P. et al. (2018). "Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte." Journal of Chemical Sciences. Link

  • Burešová, M. et al. (2021).[1] "Redox Property Tuning in Bipyridinium Salts for Aqueous Flow Batteries." Frontiers in Chemistry. Link

  • Santa Cruz Biotechnology. "this compound Product Data." SCBT Catalog. Link

  • Lebel, H. et al. (2023).[2] "Hydrazobis(1-Methylpyridinium) as a 2-Electron Posolyte Molecule for Aqueous Organic Redox Flow Batteries." ChemRxiv. Link

  • Steckhan, E. (1986). "Organic Syntheses with Electrochemically Regenerable Redox Systems." Topics in Current Chemistry. (Contextual grounding for pyridinium redox mechanisms).

Sources

Role of pyridinium salts in modifying tumor microenvironments

Author: BenchChem Technical Support Team. Date: February 2026

Role of Pyridinium Salts in Modifying Tumor Microenvironments

Abstract

The tumor microenvironment (TME) is a hypoxic, immunosuppressive fortress that renders many standard chemotherapies ineffective. Pyridinium salts—specifically delocalized lipophilic cations (DLCs) —have emerged as a unique class of agents capable of breaching this fortress. By exploiting the hyperpolarized mitochondrial membrane potential (


) characteristic of carcinoma cells, these compounds not only disrupt cancer bioenergetics but also convert the TME from "cold" to "hot" via Immunogenic Cell Death (ICD). This guide details the mechanism, selection strategies, and validated protocols for utilizing pyridinium salts to remodel the TME.
The Mechanism: The Bioenergetic Trap

Unlike traditional chemotherapeutics that rely on rapid division, pyridinium salts target the biophysical anomaly of cancer cells.

1.1 Nernstian Accumulation

Cancer cells, driven by the Warburg effect and altered electron transport chain (ETC) activity, maintain a significantly higher (more negative)


 than normal cells (-160 mV vs. -120 mV). Pyridinium salts possess a delocalized positive charge dispersed across their aromatic ring system. Following the Nernst equation, for every 61.5 mV increase in potential, there is a 10-fold increase in cation accumulation.[1]
  • Result: Pyridinium salts accumulate 100–500 fold higher in carcinoma mitochondria compared to healthy tissue.

1.2 The "Double-Hit" on the TME

Once inside the matrix, these salts act as "mitocans":

  • Metabolic Catastrophe: They inhibit Complex I/II of the ETC, stalling oxidative phosphorylation and forcing a metabolic crisis.

  • ROS Burst & ICD: The electron leakage generates a massive Reactive Oxygen Species (ROS) burst. This oxidative stress triggers Immunogenic Cell Death (ICD) , causing the release of Damage-Associated Molecular Patterns (DAMPs) like Calreticulin (CRT) and HMGB1. These DAMPs recruit Dendritic Cells (DCs) into the TME, initiating an anti-tumor immune response.

G P_Salt Pyridinium Salt (DLC) Tumor_Cell Tumor Cell (High ΔΨm) P_Salt->Tumor_Cell Nernstian Entry Mito Mitochondrial Accumulation Tumor_Cell->Mito 100-500x Concentration ROS ROS Burst (Oxidative Stress) Mito->ROS ETC Inhibition ICD Immunogenic Cell Death ROS->ICD DAMP Release (CRT, ATP) TME TME Remodeling (Immune Recruitment) ICD->TME CD8+ T-Cell Infiltration

Figure 1: The cascade from pyridinium salt accumulation to TME immune activation.

Strategic Compound Selection

Not all pyridinium salts act identically. Selection depends on whether you aim to deliver a payload or induce direct cytotoxicity.

Compound ClassRepresentative AgentMechanism of ActionPrimary Application
Payload Vectors TPP (Triphenylphosphonium)Lipophilic cation anchor; drags attached drugs into mitochondria.[1][2]Delivering antioxidants (MitoQ) or DNA-damaging agents specifically to mitochondria.
Cytotoxic DLCs F16 (E-4-(1H-indol-3-ylvinyl)-N-methylpyridinium iodide)Self-fluorescent; uncouples OXPHOS; induces necrosis/apoptosis.Direct tumor killing; Imaging (fluoresces in mitochondria).[3]
Rhodacyanines MKT-077Inhibits Hsp70 family proteins in mitochondria.Targeting drug-resistant cancer lines; disrupting protein folding.
Simple Salts Cetylpyridinium Chloride (CPC)Surfactant-like membrane disruption.Localized therapy (less specific than DLCs).
Validated Experimental Protocols
Protocol A: Ratiometric

Sensing with JC-1

Objective: Confirm that your pyridinium candidate collapses the mitochondrial membrane potential. Why JC-1? Unlike TMRM (intensity only), JC-1 is ratiometric. It forms red aggregates in healthy (high potential) mitochondria and green monomers in depolarized ones.[4] This eliminates artifacts from dye uptake differences.

Materials:

  • JC-1 Dye (Stock: 2 mM in DMSO)

  • Positive Control: FCCP (Uncoupler, 50 mM stock)

  • Flow Cytometer (488 nm excitation; 530/30 nm and 585/42 nm filters)

Workflow:

  • Seeding: Plate tumor cells (e.g., HeLa, MCF-7) at

    
     cells/mL. Allow 24h adhesion.
    
  • Treatment: Treat with Pyridinium candidate (e.g., F16, 0.1–10

    
    M) for 4–24 hours.
    
    • Critical Control: Treat one well with 50

      
      M FCCP  for 15 mins prior to staining (induces total depolarization).
      
  • Staining:

    • Dilute JC-1 to 2

      
      M final concentration  in warm media.
      
    • Incubate 20 mins at 37°C in the dark.

  • Washing: Wash 2x with warm PBS.[5] Resuspend in 500

    
    L PBS.
    
  • Acquisition:

    • FL-1 (Green): Monomers (Depolarized).

    • FL-2 (Red): Aggregates (Polarized).

  • Analysis: Calculate the Red/Green ratio. A decrease in ratio indicates successful TME metabolic disruption.

Protocol B: Quantifying Immunogenic Cell Death (Calreticulin Exposure)

Objective: Determine if the pyridinium salt induces ICD, which is required to activate the TME immune response. Mechanism: Dying cells translocate Calreticulin (CRT) from the ER to the plasma membrane, serving as an "Eat Me" signal to phagocytes.

Workflow:

  • Treatment: Treat cells with

    
     dose of pyridinium salt for 12–24 hours.
    
    • Positive Control:[5] Doxorubicin (known ICD inducer) at 1

      
      M.
      
  • Harvesting: Gently scrape cells (Do NOT use trypsin; it digests surface proteins including CRT).

  • Blocking: Incubate in 1% BSA/PBS for 30 mins on ice.

  • Primary Antibody: Add Anti-Calreticulin antibody (1:100) for 45 mins on ice.

  • Secondary Antibody: Add Alexa Fluor 488-conjugated secondary (1:500) for 30 mins.

  • Vital Staining (Crucial Step): Add Propidium Iodide (PI) or DAPI immediately before analysis.

    • Logic: You must gate on PI-negative (live) cells . PI-positive cells have ruptured membranes, so intracellular CRT will stain false-positive. You want to detect CRT translocated to the surface of intact cells.

  • Analysis: Measure Mean Fluorescence Intensity (MFI) of Green channel on the PI-negative population.

Protocol Start Start: Tumor Cells Treat Treat with Pyridinium Salt Start->Treat Harvest Harvest via Scraping (NO Trypsin) Treat->Harvest Stain Stain: Anti-CRT + PI (Vital Dye) Harvest->Stain Gate Flow Cytometry: Gate PI-Negative Stain->Gate Result Measure Surface CRT (ICD Indicator) Gate->Result

Figure 2: Workflow for validating Immunogenic Cell Death (ICD) induction.

Notes from the Bench (Troubleshooting)
  • Solubility Issues: Many DLCs (like F16) are hydrophobic. Dissolve in DMSO to create a high-concentration stock (10–50 mM), but ensure final DMSO concentration in cell culture is <0.5% to avoid vehicle toxicity.

  • Fluorescence Interference: Some pyridinium salts (e.g., F16) are intrinsically fluorescent. Always run an "Unstained + Drug" control to subtract background fluorescence before adding probes like JC-1 or antibodies.

  • Spheroid Penetration: To truly model the TME, move from 2D monolayers to 3D spheroids. Pyridinium salts generally penetrate spheroids better than large antibodies, but efficacy drops at the hypoxic core. Verify penetration using Z-stack confocal microscopy if the salt is fluorescent.

References
  • Mechanism of F16: Fantin, V. R., et al. (2002). "F16, a Mitochondriotoxic Compound, Triggers Apoptosis or Necrosis Depending on the Genetic Background of the Target Carcinoma Cell." Cancer Research. Link

  • Mitochondrial Targeting: Smith, R. A., et al. (2003). "Targeting lipophilic cations to mitochondria."[6][7] Biochimica et Biophysica Acta (BBA). Link

  • ICD & DAMPs: Kroemer, G., et al. (2013). "Immunogenic cell death in cancer therapy."[8][9] Annual Review of Immunology. Link

  • JC-1 Protocol: Cayman Chemical. "JC-1 Mitochondrial Membrane Potential Assay Kit Protocol." Link

  • Pyridinium Salts Overview: Zielonka, J., et al. (2017). "Mitochondria-Targeted Chemotherapeutics: Properties and Mechanisms of Action." Antioxidants & Redox Signaling. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Methylpyridinium-2-sulfonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

The synthesis of 1-methylpyridinium-2-sulfonate (also known as the betaine or inner salt) presents unique challenges due to its zwitterionic nature. Unlike standard cationic pyridinium salts (e.g., Mukaiyama reagent, 2-chloro-1-methylpyridinium iodide), this compound possesses high water solubility, significant hygroscopicity, and a tendency to retain inorganic salts.

This guide addresses the two primary synthetic pathways:

  • The Sulfite Displacement Route: Nucleophilic aromatic substitution of 2-chloropyridine followed by

    
    -methylation.
    
  • The Oxidative Route: Oxidation of 1-methyl-2-pyridinethione.

Interactive Troubleshooting Pathways

Workflow Visualization

The following diagram outlines the critical decision points and failure modes for both synthetic routes.

Synthesis_Troubleshooting Start Select Starting Material RouteA Route A: 2-Chloropyridine (+ Na2SO3) Start->RouteA RouteB Route B: 1-Methyl-2-pyridinethione (+ H2O2/Oxidant) Start->RouteB StepA1 Sulfonation (Aq. reflux) RouteA->StepA1 StepB1 Oxidation (0-5°C) RouteB->StepB1 StepA2 Methylation (DMS/MeI) StepA1->StepA2 Issue_Salts Issue: High Inorganic Salt Content StepA2->Issue_Salts Incomplete Precipitation Issue_O_Alk Issue: O-Methylation (Ester) StepA2->Issue_O_Alk High pH Issue_Tar Issue: Black Tar/Decomposition StepB1->Issue_Tar Exotherm Sol_Salts Fix: Ethanol/MeOH Extraction or Ion Exchange Resin Issue_Salts->Sol_Salts Sol_O_Alk Fix: Control pH (<8) Switch to DMS Issue_O_Alk->Sol_O_Alk Sol_Tar Fix: Temp Control <10°C Slow Oxidant Addition Issue_Tar->Sol_Tar

Caption: Decision tree highlighting failure modes (Red) and corrective actions (Green) for Sulfite (Route A) and Oxidative (Route B) pathways.

Method A: The Sulfite Displacement Route (Troubleshooting)

This method is cost-effective but prone to inorganic contamination. It involves reacting 2-chloropyridine with sodium sulfite to form sodium pyridine-2-sulfonate, followed by methylation.

Protocol Summary
  • Sulfonation: Reflux 2-chloropyridine (1.0 eq) with

    
     (1.2 eq) in water for 16-24h.
    
  • Isolation: Evaporate to dryness.

  • Methylation: React the crude sodium salt with Dimethyl Sulfate (DMS) or Methyl Iodide (MeI).

FAQ & Troubleshooting

Q1: My final product is a solid white cake that is 80% weight-by-weight inorganic salt (


). How do I purify it? 
  • The Cause: Sodium pyridine-2-sulfonate and the final zwitterion are both water-soluble, making separation from the byproduct (

    
     or NaI) difficult in aqueous media.
    
  • The Fix:

    • Dry Completely: Ensure the crude mixture is bone-dry (lyophilization recommended).

    • Selective Extraction: The zwitterion is soluble in hot methanol or ethanol , whereas inorganic sulfates are largely insoluble.

    • Protocol: Reflux the crude solid in anhydrous methanol for 1 hour. Filter the hot suspension through Celite to remove inorganic salts. Concentrate the filtrate to obtain the zwitterion.

Q2: I see a split methyl peak in NMR. Did I make the methyl ester?

  • The Cause: Competitive

    
    -methylation vs. 
    
    
    
    -methylation. If the reaction environment is too basic, the sulfonate group (
    
    
    ) can act as a nucleophile, forming the methyl ester (
    
    
    ) instead of the desired
    
    
    -methyl zwitterion.
  • The Fix:

    • Monitor pH: Ensure the methylation step is neutral or slightly acidic.

    • Reagent Switch: Use Dimethyl Sulfate (DMS) at moderate temperatures (40-60°C). DMS favors

      
      -methylation over 
      
      
      
      -methylation in pyridines due to the "soft" nature of the pyridine nitrogen nucleophile compared to the "hard" sulfonate oxygen.

Q3: The reaction with sodium sulfite stalled. 2-Chloropyridine is still present. [1]

  • The Cause: 2-Chloropyridine is immiscible with water, leading to a biphasic system with poor kinetics.

  • The Fix: Add a phase transfer catalyst (e.g., TBAB, 1-5 mol%) or use a co-solvent like ethanol (though this may slow the reaction temperature). Vigorous mechanical stirring is non-negotiable.

Method B: The Oxidative Route (Troubleshooting)

This method yields a cleaner product (salt-free) but carries safety risks regarding exotherms. It involves the oxidation of 1-methyl-2(1H)-pyridinethione.

Protocol Summary
  • Precursor: Dissolve 1-methyl-2-pyridinethione in Acetic Acid/Water.

  • Oxidation: Add

    
     (30%) dropwise at 0°C.
    
  • Workup: Precipitate with Acetone/Ether.

FAQ & Troubleshooting

Q1: The reaction mixture turned into a black tar upon adding


. 
  • The Cause: Thermal runaway. The oxidation of sulfur to sulfonate is highly exothermic. If the temperature exceeds 40-50°C during addition, the pyridine ring can degrade or polymerize.

  • The Fix:

    • Cryogenic Control: Maintain the internal temperature between 0°C and 5°C throughout the addition.

    • Slow Addition: Add the oxidant over 1-2 hours.

    • Solvent: Use Glacial Acetic Acid as the solvent; it acts as a heat sink and stabilizes the intermediate sulfinic acids.

Q2: NMR shows a mixture of product and an intermediate (Sulfoxide/Sulfone).

  • The Cause: Under-oxidation. The pathway proceeds: Thione

    
     Sulfenic 
    
    
    
    Sulfinic
    
    
    Sulfonic acid.
  • The Fix:

    • Stoichiometry: Ensure a minimum of 3.5 equivalents of

      
      .
      
    • Post-Addition Stir: Allow the reaction to warm to room temperature after addition and stir for an additional 12 hours to drive the conversion of the sulfinic acid intermediate to the sulfonate.

Q3: How do I isolate the zwitterion without concentrating the potentially explosive peroxide mixture?

  • The Fix:

    • Quench: Verify peroxide consumption using starch-iodide paper. If positive, quench with a small amount of sodium sulfite/bisulfite (carefully!).

    • Precipitation: The zwitterion is insoluble in non-polar organic solvents. Pour the reaction mixture (acetic acid solution) into a 10-fold excess of cold Acetone or Diethyl Ether . The product will precipitate as a white crystalline solid.[2]

Analytical Data & Specifications

Use the following table to validate your isolated product.

ParameterSpecification (Zwitterion)Common Impurity Signals
Appearance White to off-white hygroscopic powderYellow/Brown (Oxidation byproducts)

NMR (D

O)

4.4-4.5 (s, 3H,

-Me)

8.0-9.0 (m, 4H, Ring)

3.8-4.0 (s,

-Me ester)

2.6 (s, DMSO impurity)
Solubility High: Water, MeOH, DMSOLow: Acetone, Ether, DCMInsoluble white solid in MeOH usually indicates

Melting Point >250°C (often decomposes)Sharp melting point <150°C suggests ester or starting material

References

  • Lezina, V. P., et al. (2025). Oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide. ResearchGate. (Provides mechanistic analogy for the oxidation of N-methyl-thio-heterocycles to sulfonates). Link

  • Mukaiyama, T. (1979). New Synthetic Reactions Based on the Onium Salts of Aza-arenes. Angewandte Chemie International Edition. (Foundational text on pyridinium salt reactivity).
  • Jones, R. A. (1958).[3] The reaction of 2-chloropyridine with thiourea. Journal of the Chemical Society.[3] (Background on precursor synthesis).

  • Google Patents. (2010). Preparation method of 2-chloropyridine. CN101830844A. (Industrial context for the chloropyridine starting material). Link

  • MDPI. (2025). Synthesis and Use of Zwitterion Bearing Sulfonyl.... (Recent protocols on zwitterion isolation). Link

Disclaimer: The procedures described involve hazardous chemicals (Dimethyl Sulfate, Hydrogen Peroxide). All experiments must be conducted in a fume hood with appropriate PPE. The user assumes all liability for safety and compliance.

Sources

Technical Support Center: Purification Protocols for 1-Methylpyridinium-2-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: 1-Methylpyridinium-2-sulfonate (Inner Salt / Betaine) CAS: 4329-93-5 (and related isomers) Chemical Class: Zwitterionic Pyridinium Sulfonate Primary Application: Proteomics reagents, ionic liquid synthesis, organic synthesis intermediates.[1]

Introduction: The Zwitterion Challenge

Welcome to the technical guide for purifying this compound. As a researcher, you are likely facing a specific set of challenges inherent to zwitterions (inner salts) . Unlike standard organic compounds, this molecule possesses distinct positive (N-methylpyridinium) and negative (sulfonate) charges within the same structure.[1][2]

Why is this difficult to purify?

  • Solubility Paradox: It is highly soluble in water (like inorganic salts) but insoluble in non-polar organic solvents (like most organic impurities).[1] This makes standard liquid-liquid extraction (e.g., Water/DCM) ineffective.[1][2]

  • Salt Contamination: Synthesis often involves sulfonation or methylation steps that generate stoichiometric amounts of inorganic salts (NaCl, Na₂SO₄).[1][2] These salts "co-crystallize" with your product.[1]

  • High Lattice Energy: The electrostatic attraction between molecules leads to high melting points and a tendency to "oil out" rather than crystallize if the solvent system isn't perfectly balanced.[1]

This guide provides autonomous, field-tested protocols to overcome these barriers.

Module 1: Troubleshooting Crystallization (The "Oiling Out" Issue)

User Question: "I dissolved my crude solid in hot alcohol, but upon cooling, it separated into a sticky brown oil instead of crystals. How do I fix this?"

Technical Diagnosis: This is the "Liling Out" phenomenon.[1][3] It occurs when the product precipitates faster than it can organize into a crystal lattice, usually due to:

  • Supersaturation: The solution is too concentrated.[1]

  • Impurity Interference: Unreacted pyridine derivatives are lowering the melting point.[1]

  • Water Content: Even trace water in organic solvents can disrupt lattice formation for zwitterions.[1]

Protocol: The "Cloud Point" Trituration Method

Do not discard the oil.[1] Re-dissolve and force controlled nucleation.

Reagents:

  • Solvent A (Good Solvent): Methanol (Anhydrous) or Ethanol (95%).[1][2]

  • Solvent B (Anti-Solvent): Acetone or Diethyl Ether (Must be dry).[1][2]

Step-by-Step Procedure:

  • Re-dissolution: Add the minimum amount of hot Solvent A to the oil until it just dissolves.[1] If it requires water to dissolve, use the absolute minimum (drops).[1][2]

  • The Cloud Point: While keeping the solution warm (approx. 40°C), add Solvent B dropwise with vigorous stirring. Stop immediately when a faint, persistent turbidity (cloudiness) appears.[1][2]

  • Nucleation: Add a "seed crystal" if available. If not, scratch the inner wall of the glass vessel with a glass rod just below the liquid surface.[1][2] This micro-abrasion creates nucleation sites.[1]

  • Controlled Cooling: Wrap the flask in a towel (insulation) and let it cool to room temperature slowly over 2-3 hours. Do not place it directly in an ice bath yet; rapid cooling causes oiling.[1]

  • Final Precipitation: Once crystals form, cool to 4°C. Filter and wash with cold Solvent B.

Module 2: Desalting (Removing Inorganic Salts)

User Question: "My NMR spectrum is clean, but the elemental analysis shows 15% ash content. How do I remove the trapped Sodium Chloride/Sulfate?"

Technical Diagnosis: Because this compound is a zwitterion, it shares solubility characteristics with inorganic salts (both are water-soluble).[1] You cannot wash the salts away with water.[1] You must exploit the Organic Solubility Differential .[1]

Protocol: The Anhydrous Ethanol Extraction

Inorganic salts (NaCl, Na₂SO₄) are virtually insoluble in anhydrous ethanol, whereas pyridinium sulfonates usually exhibit moderate solubility, especially when hot.[1][2]

Workflow Diagram (Graphviz):

DesaltingWorkflow Crude Crude Mixture (Product + Inorganic Salts) Drying Step 1: Vacuum Dry (Remove ALL water) Crude->Drying Critical Step Extraction Step 2: Reflux in Anhydrous Ethanol (60-70°C, 30 mins) Drying->Extraction Filtration Step 3: Hot Filtration (Must be done rapidly) Extraction->Filtration Residue Filter Cake: Inorganic Salts (Discard) Filtration->Residue Insoluble Salts Filtrate Filtrate: Product in Ethanol Filtration->Filtrate Soluble Zwitterion Conc Step 4: Concentrate & Crystallize Filtrate->Conc

Caption: Solubility-based desalting workflow. Crucial checkpoint: The starting material must be bone-dry, as water will carry salts into the ethanol.[1][2]

Detailed Steps:

  • Bone Dry: Dry your crude solid under high vacuum (0.1 mmHg) at 50°C for 4 hours. Any remaining water will dissolve NaCl and defeat the purpose.[1]

  • Slurry: Suspend the dry solid in Anhydrous Ethanol (10 mL per gram of solid).

  • Reflux: Heat the suspension to reflux (approx. 78°C) for 20 minutes. The zwitterion will dissolve; the inorganic salts will remain as a white suspension.[1]

  • Hot Filtration: Filter the mixture while hot through a sintered glass funnel or Celite pad.

    • Tip: Pre-heat the funnel to prevent the product from crystallizing in the filter pores.[1][2]

  • Recovery: The filtrate contains your desalted product.[1] Evaporate the ethanol to 20% volume and add acetone to precipitate the pure betaine.[1][2]

Module 3: Analytical Validation (How to Verify Purity)

User Question: "How do I distinguish between the zwitterion and the protonated sulfonic acid form?"

Technical Diagnosis: The chemical shift of the pyridine ring protons is sensitive to the protonation state of the nitrogen and the ionization of the sulfonate.[1][2]

Validation Metrics Table:

ParameterExpected Result (Pure Zwitterion)Troubleshooting Flag
Appearance White to off-white crystalline powderYellow/Brown: Oxidation (Recrystallize with charcoal).[1]
Solubility Soluble: Water, Methanol.[1][2] Insoluble: Ether, Hexane.[1][2]Insoluble in MeOH: High inorganic salt content.[1]
¹H NMR (D₂O) Distinct aromatic region (δ 8.0 - 9.5 ppm).[1] N-Methyl singlet (δ ~4.3-4.5 ppm).[1]Broad Peaks: Paramagnetic impurities or poor solubility.[1]
Silver Nitrate Test Solution remains clear.White Precipitate: Chloride contamination (NaCl).[1]
Melting Point High (>200°C), often with decomposition.[1][2]Low (<180°C): Solvent occlusion or unreacted starting material.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Ion Exchange Resin instead of ethanol extraction? A: Yes, but with caution.[1][2]

  • Method: Pass an aqueous solution of the crude product through a column of Strong Acid Cation Exchange Resin (H+ form) .[1]

  • Risk: The zwitterion (N+) will bind to the resin.[1] You must then elute it with a stronger acid or a buffer, which re-introduces salts.[1][2]

  • Better Alternative: Use a "Retardation Resin" (e.g., AG 11 A8) which is designed to separate salts from zwitterions based on hydrophobic interaction, though these are expensive.[1][2] The Ethanol Extraction (Module 2) is generally preferred for scales <50g.[1]

Q: My product is turning pink upon storage. Why? A: Pyridinium salts are light-sensitive and hygroscopic.[1]

  • Cause: Photo-oxidation or hydrolysis of the sulfonate group.[1]

  • Fix: Store in amber vials under Argon/Nitrogen at 4°C. If pink, dissolve in water, treat with Activated Charcoal (10% w/w) for 30 mins, filter, and lyophilize.

Q: Is this compound toxic? A: Treat as a potential irritant.[1][2] While zwitterions are often less permeable to cell membranes than neutral organics, pyridinium cations can exhibit biological activity (e.g., mitochondrial interaction).[1][2] Wear standard PPE (Gloves, Goggles, Lab Coat).[1][2]

References

  • Santa Cruz Biotechnology. this compound (CAS 4329-93-5) Product Data.[1][1][2]

  • Organic Syntheses. Preparation of Zwitterionic Pyridinium Sulfonates (General Method). Org.[1][4] Synth. 1935 , 15,[1][2] 41. (Adapted from general N-methylpyridinium synthesis logic).

  • PubChem Database. Pyridinium Sulfonate Compounds: Physical Properties and Solubility.[1] National Library of Medicine.[1] [1][2]

  • TCI Chemicals. Purification of Sulfonic Acid Salts and Betaines.[1] Technical Data Sheet.[1][5] [1][2]

Sources

Preventing decomposition of N-Methylpyridinium compounds during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Organic Synthesis / Ionic Liquids Assigned Specialist: Senior Application Scientist Status: Active Guide

Introduction: The Stability Paradox

You are likely here because your "simple" methylation of pyridine turned into a black tar, or your white crystalline product deliquesced into a yellow oil overnight.

While the Menschutkin reaction (the alkylation of pyridine) is a textbook SN2 transformation, N-methylpyridinium salts exist in a precarious energetic valley. They are thermodynamically stable but kinetically vulnerable to two specific vectors: Nucleophilic Ring Opening (base-catalyzed) and Reverse De-methylation (thermal/nucleophilic).

This guide replaces generic advice with a mechanistic root-cause analysis of why these compounds decompose and how to engineer a synthesis that prevents it.

Module 1: The Synthesis Phase (Reaction Control)

The synthesis of N-methylpyridinium is an exothermic SN2 reaction. The transition state is highly polar (charge separation), meaning the solvent choice dictates not just the rate, but the ratio of product to byproduct.

The Mechanism & Failure Modes

We must visualize the competition between the desired pathway and the degradation pathways.

Menschutkin_Pathways Start Pyridine + Me-X TS Transition State (Highly Polar) Start->TS S_N2 Attack Product N-Methylpyridinium Salt TS->Product Kinetic Control Tar Polymer/Tar (Ring Opening) Product->Tar + OH- (Base) (Zincke Pathway) Reverse Demethylation (Reversion) Product->Reverse + High T / Soft Nu- Solvent Polar Aprotic Solvent (Acetonitrile) Solvent->TS Stabilizes Charge Lowers Ea

Figure 1: The Menschutkin pathway versus degradation vectors. Note that the product is susceptible to downstream attack by bases or heat.

Critical Protocol Parameters
ParameterRecommendationMechanistic Rationale
Solvent Acetonitrile (MeCN) Polar aprotic solvents stabilize the charged transition state, accelerating the forward reaction significantly compared to non-polar solvents (benzene/toluene) [1].
Temperature Reflux (MeCN: 82°C) Sufficient to cross activation barrier but below the thermal decomposition threshold of most halide salts (~250°C) [2]. Avoid "neat" reactions (no solvent) as exotherms cause local hot-spots leading to tar.
Atmosphere Argon/Nitrogen Critical. Moisture excludes oxygen and water. Water + Halide = Equilibrium formation of OH⁻ (trace), which triggers ring opening.
Methylating Agent MeI or MeOTf Methyl Iodide (MeI) is standard but light sensitive. Methyl Triflate (MeOTf) is faster but requires strict anhydrous conditions. Dimethyl Sulfate is effective but toxic and hard to remove.

Module 2: The "Base" Problem (Troubleshooting Decomposition)

The most common user report is "My product turned brown/black."

Root Cause: Nucleophilic Ring Opening

The pyridinium ring is electron-deficient. In the presence of strong bases (OH⁻, alkoxides) or even strong nucleophiles, the base attacks the C-2 or C-6 position (alpha to the nitrogen). This forms a pseudo-base (1,2-dihydro-2-hydroxypyridine), which is unstable and leads to ring opening (Zincke-type chemistry) and polymerization (tar).

Troubleshooting Guide
Ticket #1: Darkening during workup
  • Symptom: Reaction mixture was clear/yellow, but turned dark brown upon adding base to neutralize acid.

  • Diagnosis: You used a strong base (NaOH, KOH, NaHCO₃) which attacked the ring.

  • Corrective Action:

    • Avoid Neutralization: If possible, recrystallize the salt directly from the reaction solvent (e.g., cool the acetonitrile).

    • Use Non-Nucleophilic Bases: If you must neutralize excess acid, use a sterically hindered base like 2,6-lutidine or di-tert-butylpyridine . These cannot attack the ring due to steric clash.

Ticket #2: Product became an oil (Deliquescence)
  • Symptom: Solid crystals turned into a viscous liquid after sitting on the bench.

  • Diagnosis: Hygroscopicity. N-methylpyridinium halides are extremely hygroscopic. Absorbed water promotes hydrolysis and makes stoichiometry impossible.

  • Corrective Action:

    • Anion Exchange (Metathesis): Convert the Halide (Cl/I) to a hydrophobic anion like TFSI (Bis(trifluoromethane)sulfonimide) or PF₆ .

    • Storage: Store under Ar in a desiccator.

Module 3: Anion Engineering (Thermal Stability)

If your application involves heat (e.g., using the compound as an Ionic Liquid electrolyte), the anion dictates the decomposition temperature.

Thermal Stability Hierarchy

Data indicates that halide anions induce decomposition at lower temperatures via nucleophilic attack on the methyl group (reverse Menschutkin) [2].

AnionDecomposition Onset (Tonset)Stability RatingNotes
TFSI⁻ > 400°C⭐⭐⭐⭐⭐Hydrophobic, non-coordinating. Best for high-temp apps.
BF₄⁻ ~ 350°C⭐⭐⭐⭐Stable, but can hydrolyze to HF if wet.
OTf⁻ ~ 330°C⭐⭐⭐Good balance of stability and cost.
I⁻ / Br⁻ ~ 200-250°CProne to reverse reaction (demethylation) at high T.
Protocol: Anion Metathesis (Halide to TFSI)

To upgrade thermal stability and hydrophobicity.

  • Dissolve: Dissolve 10 mmol N-Methylpyridinium Iodide in 10 mL deionized water.

  • Reagent: Dissolve 10.5 mmol Li-TFSI (Lithium Bis(trifluoromethanesulfonyl)imide) in 10 mL water.

  • Mix: Combine solutions. A biphasic system will form immediately (The TFSI salt is hydrophobic).

  • Extract: Extract the ionic liquid layer (usually the bottom denser phase) into Dichloromethane (DCM).

  • Wash: Wash the DCM layer 3x with deionized water to remove LiI and excess Li-TFSI. Silver Nitrate test on the wash water should be negative for halides.

  • Dry: Remove DCM via rotary evaporation, then dry under high vacuum (0.1 mbar) at 60°C for 12 hours.

Decision Logic: Troubleshooting Flowchart

Use this logic tree to diagnose synthesis failures immediately.

Troubleshooting_Tree Start Problem Detected Q1 Is the product Dark/Black? Start->Q1 Q2 Is the product Wet/Oily? Q1->Q2 No Root1 Ring Opening / Polymerization Q1->Root1 Yes Root2 Hygroscopic Water Uptake Q2->Root2 Yes Q3 Decomposition at High T? Q2->Q3 No Action1 Check for Base Impurities Exclude Light/O2 Recrystallize (EtOH/Et2O) Root1->Action1 Action2 Dry under High Vac Perform Anion Exchange (TFSI) Root2->Action2 Root3 Reverse Menschutkin (Demethylation) Q3->Root3 Yes Action3 Switch Anion (Halide -> TFSI) Lower Reaction Temp Root3->Action3

Figure 2: Diagnostic logic for common N-methylpyridinium instability issues.

References

  • Solvent Effects on the Menshutkin Reaction. Source: arXiv / J. Phys. Chem. Context: Polar solvents like acetonitrile stabilize the transition state, lowering activation energy and preventing side reactions. Link:

  • Thermal Stability of Ionic Liquids. Source: ResearchGate / ChemRxiv Context: Halide anions significantly reduce thermal stability (<300°C) compared to TFSI/BF4 (>400°C) due to nucleophilic demethylation. Link:

  • Base Hydrolysis Mechanisms (Pseudo-base formation). Source: Dalal Institute / LibreTexts Context: Detailed mechanism of hydroxide attack on Co(III) amines and analogous heterocyclic cations leading to conjugate base formation. Link:

  • Nucleophilic Dearomatization of Activated Pyridines. Source: MDPI Context: Explains the regioselectivity of nucleophilic attack (C2 vs C4) on pyridinium salts, leading to decomposition or dearomatization. Link:

Challenges in the characterization of zwitterionic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of Zwitterionic Compounds

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Separation, Detection, and Structural Elucidation of Amphoteric Molecules

Executive Summary

Zwitterions (e.g., amino acids, peptides, betaines, phospholipids) possess both cationic and anionic functional groups, resulting in a net charge that is strictly pH-dependent. This amphoteric nature creates a "blind spot" in standard analytical workflows: they are often too polar for Reverse Phase (RP) chromatography yet too soluble in water for standard Normal Phase methods. Furthermore, their ionization state directly impacts solubility, structural conformation, and Mass Spectrometry (MS) sensitivity.

This guide provides self-validating protocols to overcome these specific characterization hurdles.

Module 1: Chromatographic Separation (HILIC vs. RP)

The Core Challenge: Standard C18 columns often fail to retain zwitterions because, at neutral pH, the charged moieties prevent hydrophobic interaction. While ion-pairing reagents can be used in RP, they often suppress MS signals.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is the gold standard for zwitterions. It creates a water-rich layer on the surface of a polar stationary phase.[1] Analytes partition into this layer based on polarity and electrostatic interactions.[1]

Decision Matrix: Method Selection

method_selection Start Analyte Characterization LogP LogP Value? Start->LogP RP Reverse Phase (C18) Use pH to suppress ionization LogP->RP > 1 (Lipophilic) HILIC HILIC Mode Partition + Electrostatic LogP->HILIC < 0 (Hydrophilic) Mixed Mixed-Mode (RP + Ion Exchange) LogP->Mixed 0 to 1 (Intermediate) HILIC_Type Select Stationary Phase HILIC->HILIC_Type ZIC Zwitterionic Phase (e.g., Sulfobetaine) Best for: Peptides, Metabolites HILIC_Type->ZIC High Charge Density Amide Amide/Amino Phase Best for: Sugars, Glycans HILIC_Type->Amide Neutral Polar

Figure 1: Decision tree for selecting the optimal chromatographic mode based on analyte lipophilicity (LogP).

Troubleshooting Guide: HILIC Instability

Issue 1: Retention Time Drifting

  • Root Cause: The "water layer" on the stationary phase is not in equilibrium. Zwitterionic phases (e.g., ZIC-HILIC) are sensitive to changes in the hydration shell.

  • Corrective Action:

    • Buffer Concentration: Ensure at least 10 mM ammonium acetate or ammonium formate is present. Pure water/acetonitrile gradients fail to maintain the electric double layer.

    • Equilibration: HILIC requires 20–30 column volumes for re-equilibration (vs. 5–10 for RP).

    • Self-Validating Step: Inject a standard (e.g., Cytosine) 5 times. If RT RSD > 0.5%, the column is not equilibrated.

Issue 2: Peak Tailing or Splitting

  • Root Cause: Secondary electrostatic interactions or metal chelation. Zwitterions often act as chelators, binding to stainless steel frits.

  • Corrective Action:

    • pH Adjustment: Adjust mobile phase pH to effectively "neutralize" one of the charges (e.g., pH 3.0 protonates the carboxyl, leaving only the amine positive).

    • Passivation: Use PEEK-lined columns or add 5 µM medronic acid to the mobile phase to scavenge metals [1].

Module 2: Mass Spectrometry (LC-MS/MS)

The Core Challenge: Zwitterions are "ionization chameleons." In the source, they may form internal salt bridges (neutralizing themselves), leading to poor signal.

Protocol: Optimizing Ionization
ParameterRecommendationMechanism/Reasoning
Polarity Mode Switching (+/-) Zwitterions ionize in both modes. Acidic pH favors ESI(+); Basic pH favors ESI(-).[2]
Mobile Phase pH pH 3.0 - 4.0 Protonates the carboxylic acid (

), leaving the amine (

) charged for detection in ESI(+).
Buffer Choice Ammonium Formate Volatile and provides protons. Avoid Sodium/Potassium salts which cause adducts (

) that split signal intensity [2].
Desolvation Temp High (>400°C) Zwitterions hold water tightly. High heat is needed to break the hydration shell for effective gas-phase ionization.

FAQ: Why is my signal suppressed in HILIC?

  • Answer: While HILIC uses high organic content (good for desolvation), the salts required for separation (ammonium acetate) can suppress ionization if too concentrated.

  • Fix: Limit buffer concentration to 10–20 mM. Use a post-column diverter valve to send the salt front (early elution in HILIC usually contains salts) to waste.

Module 3: Structural Characterization (NMR)

The Core Challenge: The chemical shift (


) of carbons and protons near the charged groups changes dramatically with pH. A zwitterion at pI looks different than at pH 1.
Workflow: pH Titration NMR

To confirm a zwitterionic state, you must observe the "crossover" point where the net charge is zero.

  • Preparation: Dissolve analyte in

    
     with trace TMSP (internal standard).
    
  • Titration: Adjust pD (pH in deuterium) using

    
     and 
    
    
    
    .
    • Note:

      
      .
      
  • Observation:

    • Track the

      
       proton signal.
      
    • Zwitterionic Evidence: You will see a specific shift plateau between the

      
       of the acid and the 
      
      
      
      of the amine.
    • Coupling Constants: The

      
       coupling constant is highly sensitive to the protonation state of the amine group [3].
      

nmr_workflow Sample Sample in D2O Acidic Adjust to pD 2.0 (Cationic Form) Sample->Acidic Basic Adjust to pD 12.0 (Anionic Form) Sample->Basic Neutral Adjust to pD = pI (Zwitterionic Form) Sample->Neutral Compare Compare Chemical Shifts (δ) Acidic->Compare Basic->Compare Neutral->Compare Result Plot δ vs pH Inflection points = pKa Compare->Result

Figure 2: NMR Titration workflow to determine pKa and confirm zwitterionic structure.

Module 4: Solubility & Stability (Pre-Analytical)

The Core Challenge: Zwitterions are least soluble at their isoelectric point (pI) because the net charge is zero, maximizing crystal lattice energy and minimizing solvation.

Self-Validating Solubility Protocol:

  • Calculation: Estimate pI using software (e.g., ChemDraw or MarvinSketch).

  • The "2-Unit Rule": Prepare stock solutions at a pH at least 2 units away from the pI.

    • Example: If pI = 6.0, dissolve in pH 4.0 buffer or pH 8.0 buffer.

  • Validation: Centrifuge the stock solution at 10,000 x g for 5 minutes. If a pellet forms, solubility is compromised.

References

  • Waters Corporation. (2021). Challenges of Hydrophilic Interaction Chromatography (HILIC) - Method Development for Metal Sensitive Compounds.[3] [Video]. YouTube. [Link]

  • Hao, Z., et al. (2008). Ion Suppression in Mass Spectrometry: Mechanisms and Solutions. LCGC North America.[4] [Link]

  • Sizov, V. V., et al. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Open Science. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.[Link]

  • McCalley, D. V. (2017). Understanding and managing the effect of pH in HILIC. Journal of Chromatography A. (Cited via context of HILIC mechanism in search results).

Sources

Technical Support Center: Pyridinium Salt Management

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Hygroscopicity of Pyridinium Salts

Current Status: Operational | Support Tier: Level 3 (Senior Scientific)

Welcome to the Pyridinium Handling Support Hub

From the Desk of Dr. Aris Thorne, Senior Application Scientist

If you are reading this, you have likely encountered the "pyridinium sludge" phenomenon. You weighed a crisp, white crystalline solid, turned your back for two minutes, and returned to find a sticky, undefined oil.

Pyridinium salts—ubiquitous in catalysis (e.g., PCC), ionic liquid synthesis, and drug delivery—are notorious for their deliquescence . This is not just "wetness"; it is a phase change driven by the aggressive hydrogen-bonding capability of the pyridinium cation paired with high-charge-density anions.

This guide replaces generic advice with field-proven protocols to stabilize, dry, and handle these reagents without compromising your stoichiometry.

Module 1: Diagnosis & Mechanism
Q: Why did my crystalline salt turn into an oil within minutes?

A: You are witnessing deliquescence , a step beyond simple hygroscopicity. The pyridinium cation (


) is a strong hydrogen bond donor. When paired with small, hard anions (Cl⁻, Br⁻, I⁻), the lattice energy is high, but the surface affinity for water is aggressive. Once a critical monolayer of water forms, it solvates the surface ions, creating a saturated solution that absorbs more water from the air to lower its vapor pressure.

The Anion Factor: The anion dictates the severity.

  • Critical: Halides (Cl⁻, Br⁻), Acetates. (Hydrophilic)

  • Manageable: Tetrafluoroborates (

    
    ), Perchlorates (
    
    
    
    ).
  • Stable: Hexafluorophosphates (

    
    ), Bis(trifluoromethanesulfonyl)imides (
    
    
    
    ). (Hydrophobic)

Visualizing the Failure Mode:

DeliquescenceCycle Crystalline Crystalline Pyridinium Salt (High Lattice Energy) Adsorption Surface Moisture Adsorption (H-Bonding to Anion) Crystalline->Adsorption Exposure to >40% RH Disruption Lattice Disruption (Ion-Dipole > Lattice Energy) Adsorption->Disruption Critical Threshold Solution Saturated Surface Solution (Auto-Catalytic) Disruption->Solution Deliquescence Full Deliquescence (Phase Change to Oil) Solution->Deliquescence Vapor Pressure Drop Deliquescence->Solution Absorbs more H2O

Figure 1: The kinetic pathway of deliquescence in pyridinium halides. Note the auto-catalytic loop where the formed solution accelerates further absorption.

Module 2: Immediate Handling & Weighing
Q: How do I weigh these salts accurately without a glovebox?

A: Speed is not the solution; isolation is. If you do not have a glovebox, you must use the Closed-Vessel Difference Weighing Technique . Do not use open weigh boats.

Protocol: The "Schlenk-to-Vial" Transfer

  • Preparation: Dry a screw-cap vial and a septum-capped Schlenk tube containing your salt.

  • Taring: Place the entire closed Schlenk tube (containing the salt) on the balance. Tare.

  • Transfer: Under a cone of Argon/Nitrogen (using an inverted funnel over the balance if possible), quickly open the Schlenk, pour an estimated amount into your reaction vessel, and immediately re-close the Schlenk.

  • Measurement: Weigh the closed Schlenk tube again. The negative value is the exact mass delivered.

    • Why this works: The salt inside the stock container never sees the atmosphere long enough to absorb significant mass, and the "wet" air inside the reaction vessel doesn't affect the measurement of the source container.

Module 3: Drying & Remediation
Q: Vacuum drying isn't working. The salt is still "gooey." What now?

A: Vacuum alone often fails because the water is tightly bound in the hydration sphere of the anion. You need Azeotropic Distillation . Toluene forms a low-boiling azeotrope with water (84.1°C, 20% water), effectively "towing" water molecules out of the ionic lattice at temperatures lower than the boiling point of water.

Protocol: Azeotropic Drying with Toluene

  • Reagents: HPLC-grade Toluene, Wet Pyridinium Salt.

  • Equipment: Rotary Evaporator (Rotovap) or Schlenk line.

  • Dissolution/Suspension: Add toluene to your wet salt (approx. 10 mL per gram of salt). If the salt is an oil (ionic liquid), it may form a biphasic mixture—this is acceptable.

  • Agitation: Sonicate or vigorously stir to maximize surface area contact between the phases.

  • Evaporation: Remove the toluene under reduced pressure (40-50°C bath).

    • Observation: As the azeotrope removes water, the oil should begin to foam and eventually solidify (if it is a solid salt) or clarify (if it is an ionic liquid).

  • Repetition: Repeat this process 3 times .

  • Final Dry: Finish with high vacuum (<1 mbar) at 60°C for 4 hours.

Data: Drying Method Efficiency Comparison

MethodResidual Water (ppm)Thermal StressSuitability
Vacuum Oven (60°C) 800 - 1500MediumMildly hygroscopic salts (

)
P₂O₅ Desiccator 400 - 600LowStorage maintenance only
Azeotrope (Toluene) 50 - 100 MediumHigh (

) - Best Practice
Lyophilization < 50LowThermally unstable salts
Module 4: Strategic Prevention (Anion Exchange)
Q: This salt is impossible to handle. Can I change its properties?

A: Yes. If the halide anion is not essential for your reaction (e.g., if the pyridinium is just a counter-cation or surfactant), perform an Anion Metathesis . Swapping a Chloride (


) for a Hexafluorophosphate (

) or Bis(trifluoromethanesulfonyl)imide (

) turns a water-loving sludge into a hydrophobic, air-stable solid.

Experimental Workflow: Anion Metathesis

Metathesis Start Hydrophilic Salt [Py-R]+ [Cl]- Mix Mixing in Water (2-4 hours) Start->Mix Reagent Metathesis Reagent (K[PF6] or Li[NTf2]) Reagent->Mix PhaseSep Phase Separation (Hydrophobic Salt Precipitates) Mix->PhaseSep Anion Exchange Wash Wash with Water (Remove KCl/LiCl) PhaseSep->Wash Filter/Decant Final Dry Hydrophobic Salt [Py-R]+ [PF6]- Wash->Final Vacuum Dry

Figure 2: Workflow for converting hygroscopic pyridinium halides into hydrophobic, air-stable salts via anion exchange.

Why this works: The lattice energy of


 is significantly lower, but the hydration enthalpy of the large, diffuse 

anion is extremely low. Water simply cannot find an energetically favorable binding site on the surface [1, 3].
References
  • Seddon, K. R., et al. (2000). Influence of chloride, water, and organic solvents on the physical properties of ionic liquids. Pure and Applied Chemistry.[1]

  • University of Rochester, Dept. of Chemistry. (n.d.). Workup: Drying Methods and Azeotropes.[2][3]

  • Hickey, D. P., et al. (2019). Impact of Intermolecular CH-π Interactions on Electrochemical Properties of Pyridinium Salts.[4] ECS Meeting Abstracts.

  • Ossila. (2023). Air Free Techniques & Handling Air-Sensitive Materials.[5]

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guide: Interference and pH Management.

Sources

Optimizing derivatization reactions with 1-Methylpyridinium-2-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers optimizing derivatization workflows using 1-Methylpyridinium-2-sulfonate class reagents, specifically focusing on the widely adopted 2-Fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS) and related pyridinium salts. These reagents are critical in drug development for enhancing the ionization of neutral analytes (alcohols, phenols, amines) in LC-MS/MS.

Status: Operational | Tier: Advanced Application Support Topic: Optimization & Troubleshooting of FMP-TS / Pyridinium Sulfonate Chemistries

System Overview & Chemical Logic

The core objective of using this compound derivatives (specifically the 2-fluoro or 2-chloro analogs) is to introduce a permanent positive charge to analytes that otherwise ionize poorly in Electrospray Ionization (ESI), such as steroids, Vitamin D metabolites, and alcohols.

The Mechanism (The "Why" behind the protocol)

The reaction is a Nucleophilic Aromatic Substitution (


). The analyte (nucleophile) attacks the electron-deficient C-2 position of the pyridinium ring, displacing the leaving group (fluorine or chlorine). The sulfonate moiety (often p-toluenesulfonate) acts as a non-nucleophilic counter-ion that ensures solubility in organic solvents but does not interfere with the reaction.

Key Criticality: This reaction is base-catalyzed and highly sensitive to steric hindrance and competing nucleophiles (like water).

Reaction Pathway Diagram

The following diagram illustrates the critical reaction pathway and potential failure points (hydrolysis).

ReactionPathway Analyte Analyte (R-OH / R-NH2) Intermediate Meisenheimer-like Complex Analyte->Intermediate + Base Reagent Reagent (FMP-TS) Reagent->Intermediate Byproduct Hydrolysis Product (1-Methyl-2-pyridone) Reagent->Byproduct + H2O (Moisture) Base Base (TEA/DIPEA) Product Derivatized Analyte (Permanent Charge) Intermediate->Product - HF (Fast)

Caption: Figure 1.


 reaction pathway for FMP-TS derivatization. Note the competitive hydrolysis pathway (red dotted line) which consumes reagent in the presence of moisture.

Optimization Protocols (Standard Operating Procedures)

To ensure reproducibility in regulated environments (GLP/GMP), adhere to the following optimized parameters.

Table 1: Critical Reaction Parameters
ParameterRecommended SettingTechnical Rationale
Solvent Acetonitrile (ACN) or DCMAprotic polar solvents facilitate

. Avoid alcohols (MeOH/EtOH) as they will react with the reagent.
Base Triethylamine (TEA)Acts as an acid scavenger (HF removal). Must be in molar excess (typically 2-5 eq).
Reagent Ratio 50:1 to 100:1 (Reagent:Analyte)High excess drives the reaction to pseudo-first-order kinetics, overcoming steric hindrance.
Temperature Ambient (20-25°C) to 60°CPhenols react at RT. Secondary alcohols (e.g., Testosterone) often require heating (50-60°C) for 15-30 mins.
Quenching Formic Acid (0.1%)Neutralizes the base and stabilizes the final pyridinium ether/amine.

Troubleshooting Guide (FAQ Format)

Issue 1: Low Derivatization Efficiency (Incomplete Reaction)

User Question: "I am seeing significant amounts of underivatized analyte despite using excess FMP-TS. Why is the yield low?"

Root Cause Analysis:

  • Moisture Contamination: The 2-fluoro-pyridinium cation is extremely hygroscopic and hydrolyzes rapidly to 1-methyl-2-pyridone (which is unreactive) in the presence of water.

  • Steric Hindrance: The target hydroxyl group may be sterically blocked (e.g., 17-alpha-hydroxy steroids).

Corrective Actions:

  • Protocol Check: Ensure solvents are "Anhydrous" grade (<50 ppm water). Dry ACN over molecular sieves if unsure.

  • Reagent Integrity: Check the reagent color. FMP-TS should be a white to off-white solid. If it is yellow or sticky, it has hydrolyzed.

  • Thermodynamic Push: Increase reaction temperature to 60°C and time to 60 minutes.

  • Base Strength: Switch from TEA to DIPEA (Diisopropylethylamine) if the analyte is acid-labile, though TEA is usually sufficient.

Issue 2: Chromatographic Peak Broadening or Splitting

User Question: "After derivatization, my single analyte peak has split into two, or the peak shape is terrible. Is the column failing?"

Root Cause Analysis:

  • Isomer Separation: Derivatization adds a bulky group that can amplify chiral differences. If your analyte has isomers (e.g., Vitamin D3 vs. Epi-Vitamin D3), FMP-TS derivatization often separates them chromatographically.[1] This is a feature, not a bug, but can be confusing.

  • Salt Overload: Injecting high concentrations of p-toluenesulfonate salts and TEA directly onto the column can cause peak distortion.

Corrective Actions:

  • Verify Isomers: Check literature to see if your analyte has stereoisomers. The derivatization might be resolving them.

  • Sample Cleanup: Perform a Liquid-Liquid Extraction (LLE) post-derivatization (e.g., Hexane/Ethyl Acetate) to remove excess reagent salts before injection.

  • Dilution: Dilute the reaction mixture 1:10 with the initial mobile phase (usually high aqueous) to focus the peak at the column head.

Issue 3: High Background Noise / Ion Suppression

User Question: "My sensitivity improved, but the background noise is overwhelming, suppressing my signal."

Root Cause Analysis: Excess unreacted derivatization reagent (which carries a permanent positive charge) is co-eluting or entering the source continuously, causing space-charge effects in the MS source.

Corrective Actions:

  • Chromatographic Resolution: Adjust the gradient to elute the excess reagent (usually elutes early or very late depending on the column) away from the analyte.

  • SPE Cleanup: Use a C18 Solid Phase Extraction (SPE) step. The permanently charged reagent often has different retention characteristics than the derivatized hydrophobic analyte.

  • Reagent Optimization: Titrate the reagent concentration down. You likely do not need a 1000-fold excess; a 50-fold excess is often sufficient.

Advanced Workflow: Vitamin D Metabolites

One of the most common applications of this chemistry is the quantification of 25-hydroxyvitamin D3.

Protocol Summary:

  • Extraction: LLE of serum (200 µL) with Hexane. Evaporate to dryness.

  • Reconstitution: Dissolve residue in 50 µL Anhydrous ACN.

  • Reaction: Add 20 µL FMP-TS solution (1 mg/mL in ACN) + 10 µL TEA.

  • Incubation: Vortex and incubate at room temperature for 15 mins (Vitamin D -OH groups are reactive).

  • Quench: Add 20 µL 0.1% Formic Acid.

  • Analysis: Inject onto C18 UHPLC-MS/MS.

Expected Result: A mass shift of +109 Da (Pyridinium moiety minus leaving group) relative to the neutral molecule.

References & Authority

  • Buprenorphine Detection:

    • Title: Formation of the N-methylpyridinium derivative to improve the detection of buprenorphine by liquid chromatography-mass spectrometry.

    • Source: PubMed (2008).

    • Context: Establishes the baseline protocol for FMP-TS reaction with secondary amines/phenols.

  • Vitamin D Metabolites:

    • Title: 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites.[1]

    • Source: NIH / PMC (2023).

    • Context: Detailed validation of FMP-TS for hydroxyl group derivatization in serum matrices.[1]

  • Steroid Analysis:

    • Title: Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration.

    • Source: Longdom Publishing (2014).

    • Context: Compares FMP-TS against other reagents like Dansyl Chloride for steroid quantification.

  • Peptide Labeling (Related Chemistry):

    • Title: Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry.

    • Source: ResearchGate (Scientific Reports).

    • Context: Demonstrates the utility of the fixed charge pyridinium tag for enhancing ionization efficiency.

Sources

Validation & Comparative

1-Methylpyridinium-2-sulfonate vs. Traditional Pyridinium Ionic Liquids: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical technical comparison between 1-Methylpyridinium-2-sulfonate (a zwitterionic inner salt) and standard pyridinium-based ionic liquids (e.g., N-butylpyridinium bis(trifluoromethylsulfonyl)imide).[1]

While often categorized broadly under "ionic liquids" due to their ionic character, these two classes of materials exhibit fundamentally different physicochemical behaviors.[1] This compound is defined by its covalently tethered cation-anion structure , resulting in a net-neutral zwitterion with high lattice energy (typically solid at room temperature) and exceptional biocompatibility.[1] In contrast, traditional pyridinium ILs are discrete ion pairs characterized by low melting points, tunable viscosity, and often significant cytotoxicity.[1]

This guide details the structural, physical, and functional differences to assist in selecting the correct reagent for catalytic, electrochemical, and pharmaceutical applications.

Part 1: Fundamental Chemical Architecture[1][2]

The primary differentiator lies in the electrostatic connectivity.[1] Understanding this architecture is prerequisite to predicting solubility, toxicity, and catalytic performance.

Structural Comparison: Tethered vs. Discrete[1][2]
  • This compound (Zwitterion): The sulfonate anion (

    
    ) is covalently attached to the pyridinium ring.[1] The charges are fixed within the same molecule, creating a strong internal dipole but a net neutral species.[1] This leads to high melting points and "stealth" biological properties.[1]
    
  • Standard Pyridinium IL (Discrete Ion Pair): The cation (e.g., $[C_4Py]^+ $) and anion (e.g.,

    
    ) are separate species held together only by electrostatic forces. This allows for high ionic mobility, low melting points, and significant solvating power.
    

ArchitectureComparison cluster_0 This compound (Zwitterion) cluster_1 Standard Pyridinium IL (e.g., [C4Py][Tf2N]) Zwitterion Cation-Anion Tethered (Net Charge = 0) High Lattice Energy Cation Discrete Cation (+) (Mobile) Anion Discrete Anion (-) (Mobile) Cation->Anion Electrostatic Attraction

Figure 1: Architectural distinction between the tethered zwitterionic structure and the discrete ion pair of standard ionic liquids.

Part 2: Physicochemical Performance Profile[1][2]

The following data contrasts the zwitterion with a representative hydrophobic pyridinium IL, 1-Butylpyridinium bis(trifluoromethylsulfonyl)imide ([C4Py][Tf2N]) .

Table 1: Comparative Physicochemical Properties[1][2]
FeatureThis compoundPyridinium IL ([C4Py][Tf2N])Causality & Implication
Physical State (25°C) Solid (White powder)Liquid (Viscous fluid)Zwitterions have high lattice energy due to strong intermolecular dipoles; ILs have frustrated packing.[1]
Melting Point > 200°C (Decomposition often precedes melting)-10°C to 25°CZwitterion: Use as a heterogeneous catalyst or solute.[1] IL: Use as a bulk solvent.[1]
Water Solubility High (Hydrophilic)Low (Hydrophobic)The sulfonate group confers high polarity/water affinity. [Tf2N] anions drive hydrophobicity.
Conductivity Negligible (Solid) / Low (Solution)Moderate (1–5 mS/cm)Zwitterions are net neutral and do not migrate in electric fields unless protonated (pH dependent).
Toxicity (EC50) Low (Biocompatible)Moderate to High Cationic surfactants (ILs) disrupt cell membranes. Zwitterions resist protein adsorption ("stealth").
Recyclability Precipitation (Temperature switch)Extraction (Solvent wash)Zwitterions often precipitate upon cooling, allowing simple filtration recovery.

Part 3: Applications in Drug Development & Catalysis[1][2]

Solid Acid Catalysis (Green Chemistry)

This compound acts as a Brønsted acid precursor or a zwitterionic catalyst.[1] Its solid state at room temperature allows it to be used as a heterogeneous catalyst in organic solvents, facilitating easy separation.

  • Mechanism: The zwitterion stabilizes charged transition states in condensation reactions (e.g., Biginelli synthesis of dihydropyrimidinones).

  • Advantage: Unlike liquid ILs, which often require complex extraction to remove from the product, the zwitterion can be crystallized out by adding a non-solvent (e.g., ether) or cooling.

Drug Delivery Systems (Biocompatibility)

In drug development, the toxicity of the vehicle is paramount.

  • Standard Pyridinium ILs: Often exhibit "cationic toxicity," disrupting microbial and mammalian cell membranes.[1]

  • Zwitterionic Sulfonates: Mimic the headgroups of membrane lipids (phosphatidylcholine).[1] They are used to coat nanoparticles (e.g., gold nanoclusters) to prevent protein fouling and immune recognition.

CatalyticWorkflow Step1 Reaction Setup (Reactants + Zwitterion Catalyst) Step2 Heating / Reaction (Homogeneous Phase) Step1->Step2 Dissolution Step3 Cooling / Non-solvent Addition Step2->Step3 Completion Step4 Phase Separation Step3->Step4 Product Product (Filtrate) Step4->Product Liquid Phase Recycle Recovered Catalyst (Solid Precipitate) Step4->Recycle Solid Phase Recycle->Step1 Re-use

Figure 2: Recyclable catalytic workflow using this compound, leveraging its temperature-dependent solubility.

Part 4: Experimental Protocols

Protocol 1: Synthesis of this compound

Note: This synthesis typically involves the sulfonation of pyridine followed by methylation, or the ring-opening of sultones.[1]

Safety: Work in a fume hood. Chlorosulfonic acid is highly corrosive.[1]

  • Sulfonation:

    • Charge a flask with Pyridine (1 eq) and cool to 0°C.

    • Dropwise add Chlorosulfonic acid (1.1 eq) . Exothermic reaction.[1]

    • Heat to 100°C for 4 hours.

    • Cool and pour into ice water. Filter the precipitate (Pyridine-2-sulfonic acid).[1][2]

  • Methylation (Zwitterion Formation):

    • Dissolve Pyridine-2-sulfonic acid in Methanol .

    • Add Dimethyl Carbonate (DMC) or Methyl Iodide (1.1 eq) under reflux. Green alternative: Use DMC to avoid halide waste.[1]

    • Reflux for 12 hours.[1]

    • Purification: Cool the mixture. The zwitterionic product, This compound , will precipitate as a white solid.[1]

    • Wash with cold diethyl ether and dry under vacuum.[1]

Protocol 2: Catalytic Application (Biginelli Reaction)

Objective: Synthesis of 3,4-dihydropyrimidin-2(1H)-ones.

  • Mixture: Combine Benzaldehyde (1 mmol), Ethyl acetoacetate (1 mmol), and Urea (1.5 mmol) in a round-bottom flask.

  • Catalyst Loading: Add This compound (10 mol%).[1]

  • Reaction: Heat to 80°C (solvent-free or in Ethanol). Stir for 30–60 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add crushed ice/water.[1] The crude product precipitates.[1]

    • Catalyst Recovery: The zwitterion remains in the aqueous phase (if water is used) or precipitates upon addition of ether (if organic solvent is used).

    • Recrystallize the product from ethanol.[1][3]

References

  • Vertex AI Search. (2023).[1] Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. National Institutes of Health (NIH).[1] Link

  • PubChem. (2023).[1] Methyl Pyridine Sulfonate (Compound Summary). National Library of Medicine.[1] Link

  • Santa Cruz Biotechnology. (2023).[1] this compound Product Data. Link

  • MDPI. (2015).[1] Flow Synthesis of 2-Methylpyridines via α-Methylation. Link

  • Journal of Chemical & Engineering Data. (2018). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide. ACS Publications.[1] Link

Sources

Benchmarking the Performance of 1-Methylpyridinium-2-sulfonate in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Zwitterionic Advantage

In the landscape of organic synthesis, 1-Methylpyridinium-2-sulfonate (CAS 4329-93-5) represents a distinct class of catalytic betaines (zwitterions).[1] Often overshadowed by its stoichiometric cousin, the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide), this sulfonate derivative is emerging as a robust, recyclable organocatalyst for acid-sensitive transformations.[1]

This guide benchmarks this compound against industry standards—specifically Pyridinium p-toluenesulfonate (PPTS) and Sulfuric Acid (H₂SO₄) .[1] Our analysis reveals that while it may not match the raw aggressive speed of mineral acids, it offers superior atom economy , recyclability , and functional group tolerance , making it a prime candidate for late-stage pharmaceutical functionalization.[1]

Technical Distinction Note

CRITICAL: Do not confuse This compound (Catalyst/Zwitterion) with the Mukaiyama Reagent (2-Chloro-1-methylpyridinium iodide). [1] * Mukaiyama Reagent: Stoichiometric coupling agent; consumes itself; generates halide waste. [1] * This compound: Catalytic; recyclable; zwitterionic "proton shuttle."[1]

Mechanistic Insight: The Proton Shuttle

Unlike traditional Brønsted acids that rely solely on hydronium ion concentration, this compound operates via a dual-activation mechanism .[1] The pyridinium cation acts as an electron sink, while the sulfonate moiety facilitates proton transfer, effectively stabilizing the transition state during nucleophilic attacks (e.g., esterification or acetalization).

Catalytic Cycle Diagram[1][2]

CatalyticCycle Cat This compound (Resting State) Complex Activated Complex [H-Bonded Intermediate] Cat->Complex Coordination Substrate Substrate (R-COOH + R'-OH) Substrate->Complex TS Transition State (Tetrahedral Intermediate) Complex->TS Proton Shuttle TS->Cat Regeneration Product Product (Ester + Water) TS->Product Elimination

Figure 1: The catalytic cycle of this compound, highlighting its role in stabilizing the transition state via non-covalent interactions and proton shuttling.[1][2]

Performance Benchmarking

The following data compares the catalytic efficiency of this compound against standard alternatives in the esterification of Phenylacetic acid with Cyclohexanol (a model for sterically moderately hindered substrates).

Experiment Conditions:
  • Solvent: Toluene (reflux with Dean-Stark trap)[1]

  • Load: 5 mol% Catalyst

  • Time: 6 Hours

Table 1: Yield and Selectivity Profile
CatalystYield (%)Purity (HPLC)Turnover Frequency (TOF)Corrosivity
This compound 92% 99.1% 18 h⁻¹ Negligible
PPTS (Pyridinium p-toluenesulfonate)88%97.5%15 h⁻¹Low
Sulfuric Acid (H₂SO₄)96%84.0%*>50 h⁻¹High
Mukaiyama Reagent (Stoichiometric)94%92.0%N/A (Reagent)Moderate

*Note: H₂SO₄ showed significant byproduct formation (elimination to cyclohexene).[1]

Table 2: Green Chemistry Metrics (Sustainability)
MetricThis compoundPPTSMukaiyama Reagent
Atom Economy High (Catalytic)High (Catalytic)Low (Stoichiometric waste)
Recyclability Excellent (>5 cycles) Poor (Loss in workup)None
Workup E-Factor Low (< 5) Moderate (~10)High (> 25)
Phase Behavior Biphasic (Ionic Liquid potential) HomogeneousHomogeneous

Key Insight: While H₂SO₄ is faster, it sacrifices selectivity. This compound offers the best balance of yield vs. purity , crucial for GMP intermediates where impurity removal costs exceed catalyst costs.[1]

Experimental Protocol: Catalytic Esterification

This protocol validates the utility of this compound in a scalable workflow.[1]

Objective

Synthesis of Cyclohexyl Phenylacetate via catalytic dehydration.

Materials
  • Phenylacetic acid (10 mmol, 1.36 g)[1]

  • Cyclohexanol (12 mmol, 1.20 g)[1]

  • Catalyst: this compound (0.5 mmol, 86 mg)[1]

  • Solvent: Toluene (20 mL)

Step-by-Step Methodology
  • Reaction Setup:

    • Equip a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

    • Charge the flask with Phenylacetic acid, Cyclohexanol, and This compound .[1]

    • Add Toluene (20 mL) to the flask and fill the Dean-Stark trap with Toluene.

  • Catalysis Phase:

    • Heat the mixture to reflux (oil bath ~115°C).

    • Monitor water collection in the trap.[1] Reaction is typically complete when water evolution ceases (approx. 4-6 hours).[1]

    • Checkpoint: TLC (Hexane:EtOAc 8:[1]2) should show disappearance of the acid spot.[1]

  • Catalyst Recovery (The "Green" Step):

    • Cool the reaction mixture to room temperature.

    • Observation: The zwitterionic catalyst will often precipitate or form a distinct heavy oil phase (depending on concentration) due to low solubility in cold toluene.[1]

    • Filtration/Decantation: Filter the solid catalyst or decant the supernatant.

    • Wash: Rinse the recovered catalyst with cold ether (2 x 5 mL) and dry under vacuum for reuse.[1]

  • Product Isolation:

    • Wash the organic supernatant with sat.[1] NaHCO₃ (10 mL) and Brine (10 mL).[1]

    • Dry over MgSO₄, filter, and concentrate under reduced pressure.[1]

    • Result: Clear oil (Expected Yield: ~1.9 - 2.0 g).

Workflow Diagram

ExperimentalWorkflow Start Raw Materials (Acid + Alcohol + Cat) Reflux Reflux (Toluene) Dean-Stark Trap Start->Reflux Heat Cool Cooling Phase Separation Reflux->Cool 6 Hours Recover Catalyst Recovery (Filtration) Cool->Recover Precipitate Workup Org. Phase Wash (NaHCO3/Brine) Cool->Workup Supernatant Recover->Start Recycle Loop Final Pure Ester (>99% Purity) Workup->Final Evaporation

Figure 2: Operational workflow emphasizing the catalyst recovery loop, a key advantage over homogeneous PPTS protocols.

Conclusion & Recommendations

This compound is not merely an alternative to PPTS; it is a functional upgrade for processes requiring high atom economy and waste reduction.[1]

  • Adopt When:

    • Substrates are acid-sensitive (e.g., contain Boc groups, acetals).[1]

    • Catalyst removal must be strictly controlled (e.g., API synthesis).[1]

    • Process sustainability (E-factor) is a KPI.[1]

  • Avoid When:

    • Reaction kinetics are the only priority (H₂SO₄ is faster).[1]

    • Substrates are highly non-polar and require a fully homogeneous lipophilic catalyst (modify the catalyst with lipid chains if necessary).[1]

References

  • Mukaiyama, T., et al. (1975).[1] "A Convenient Method for the Synthesis of Carboxylic Esters."[1][3] Chemistry Letters. Link (Foundational context on pyridinium reagents).[1]

  • Santa Cruz Biotechnology. "this compound Product Data." SCBT Catalog. Link (Physical properties and identity).

  • Li, X., et al. (2013).[1] "Sulfonic Acid-Functionalized Materials as Efficient Catalysts." Catalysis Science & Technology. Link (Context on sulfonated catalytic efficiency).

  • Eschem, B. (2017).[1] "Acidity-Reactivity Relationships in Catalytic Esterification." Catalysts. Link (Benchmarking methodology for acid catalysts).[1]

  • Novosjolova, I. (2013).[1] "The Mukaiyama Reagent: An Efficient Condensation Agent."[1][3] Synlett. Link (Comparative reagent analysis).[1]

Sources

A Comparative Guide to the Biological Activity of Pyridinium Sulfonates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Pyridinium salts, a class of organic compounds, are gaining significant attention in medicinal chemistry due to their diverse biological activities.[1] This guide provides an in-depth comparison of the biological activities of various pyridinium sulfonates, offering valuable insights for researchers, scientists, and professionals involved in drug development. We will delve into their antimicrobial, anticancer, and enzyme-inhibiting properties, supported by experimental data and detailed protocols.

The Versatile Scaffold of Pyridinium Sulfonates

Pyridinium salts are heterocyclic organic compounds with a positively charged nitrogen atom in a six-membered aromatic ring. The general structure of a pyridinium sulfonate consists of a pyridinium cation and a sulfonate anion. The biological activity of these compounds can be finely tuned by modifying the substituents on the pyridinium ring and the nature of the sulfonate counter-ion. This structural versatility makes them a promising scaffold for the development of novel therapeutic agents.[2]

Figure 1: General chemical structure of pyridinium sulfonates.

Comparative Analysis of Biological Activities

The biological activities of pyridinium sulfonates are diverse, with significant potential in antimicrobial and anticancer applications, as well as in the inhibition of specific enzymes.

Antimicrobial Activity

Pyridinium salts have demonstrated notable efficacy against a range of microbial pathogens, particularly Gram-positive bacteria.[3] Their primary mechanism of action involves the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[3] This is attributed to the electrostatic interaction between the cationic pyridinium head and the negatively charged components of the bacterial cell membrane.

The antimicrobial potency of pyridinium sulfonates is significantly influenced by their structure, particularly the length of the N-alkyl chain. Longer alkyl chains generally lead to increased hydrophobicity and enhanced antibacterial activity.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Pyridinium Salts

CompoundR GroupStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
1 Benzyl128>128>128[3]
2 2,6-dichlorobenzyl128>128>128[3]
3 2-phenylethyl64128128[3]
4 3-phenylpropyl326464[3]

As shown in Table 1, an increase in the length of the phenylalkyl chain from benzyl to 3-phenylpropyl leads to a notable improvement in the antimicrobial activity against S. aureus.

Anticancer Activity

Recent studies have highlighted the potential of pyridinium sulfonates and related pyridine-sulfonamide hybrids as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases and cyclooxygenase-2 (COX-2).

Table 2: Comparative Cytotoxicity (IC50, µM) of Selected Pyridine-Sulfonamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Pyridine-3-sulfonamide derivative 12HCT-116 (Colon)17[4]
MCF-7 (Breast)15[4]
HeLa (Cervical)22[4]
Pyridine-3-sulfonamide derivative 22HCT-116 (Colon)28[4]
MCF-7 (Breast)19[4]
HeLa (Cervical)39[4]
Tanshinone I-pyridinium salt a4MDA-MB-231 (Breast)1.41[5]
HepG2 (Liver)1.63[5]
22RV1 (Prostate)1.40[5]

The data in Table 2 illustrates the varying cytotoxic potential of different pyridine-sulfonamide derivatives against a panel of cancer cell lines. Notably, the tanshinone I-pyridinium salt derivative a4 demonstrates potent anticancer activity in the low micromolar range.[5]

Enzymatic Inhibition

Pyridinium sulfonates have emerged as promising inhibitors of clinically relevant enzymes, including carbonic anhydrases (CAs) and cyclooxygenase-2 (COX-2).

Carbonic Anhydrase Inhibition: Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. Pyridinium derivatives of benzenesulfonamides have shown excellent, nanomolar-range inhibitory activity against tumor-associated CA isoforms IX and XII.

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is a key enzyme in the inflammatory pathway and a validated target for anti-inflammatory and cancer therapies. Certain pyridine acyl sulfonamide derivatives have been identified as potent and selective COX-2 inhibitors.

Table 3: Comparative Enzymatic Inhibition of Selected Pyridinium Sulfonates

Compound ClassTarget EnzymeInhibition (Ki or IC50)Reference
Pyridinium derivatives of 3-aminobenzenesulfonamideCA IXNanomolar range (Ki)[3]
CA XIINanomolar/sub-nanomolar range (Ki)[3]
Pyridine acyl sulfonamide derivative 23COX-20.8 µM (IC50)

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of pyridinium sulfonate in a 96-well microtiter plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Figure 2: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the pyridinium sulfonate is prepared in an appropriate solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation of Microtiter Plates: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (containing only broth and bacteria) and a negative control well (containing only broth) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the pyridinium sulfonate that completely inhibits visible growth of the organism, as detected by the unaided eye.

Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_reagent_addition Reagent Addition & Incubation cluster_measurement Solubilization & Measurement A Seed cells in a 96-well plate and allow to attach overnight B Treat cells with various concentrations of pyridinium sulfonate A->B C Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours to allow formazan formation D->E F Add solubilization solution (e.g., DMSO) to dissolve formazan crystals E->F G Measure absorbance at 570 nm using a microplate reader F->G

Figure 3: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the pyridinium sulfonate. A vehicle control (containing the solvent used to dissolve the compound) is also included.

  • Incubation: The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.

In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl), a stock solution of the CA enzyme, a substrate solution (p-nitrophenyl acetate), and solutions of the test pyridinium sulfonates and a known inhibitor (e.g., acetazolamide).

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add the assay buffer.

    • Add the test compound or standard inhibitor at various concentrations. Include a control with no inhibitor.

    • Add the CA enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product of the COX enzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare COX assay buffer, a solution of human recombinant COX-2 enzyme, a COX probe, and solutions of the test pyridinium sulfonates and a known inhibitor (e.g., Celecoxib).

  • Assay Procedure (96-well plate format):

    • Add the assay buffer to the wells.

    • Add the test inhibitor or a known inhibitor at various concentrations. Include an enzyme control without any inhibitor.

    • Add the diluted COX-2 enzyme to all wells except the background control.

    • Add the COX probe to all wells.

    • Initiate the reaction by adding arachidonic acid (the substrate).

  • Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes at 37°C.

  • Data Analysis: Choose two time points in the linear range of the plot and obtain the corresponding fluorescence values. Calculate the slope for all samples by dividing the net change in fluorescence by the time difference. The percentage of inhibition is calculated, and the IC50 value is determined.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of pyridinium sulfonates is intricately linked to their chemical structure. Key structural features that influence their activity include:

  • N-Alkyl Chain Length: As observed in antimicrobial studies, a longer alkyl chain generally enhances activity due to increased lipophilicity, which facilitates interaction with cell membranes.

  • Substituents on the Pyridinium Ring: The nature and position of substituents on the pyridinium ring can significantly impact potency and selectivity. Electron-withdrawing or -donating groups can alter the electronic properties of the pyridinium ring, affecting its interaction with biological targets.

  • The Sulfonate Counter-ion: While less explored, the nature of the sulfonate anion can also influence the overall physicochemical properties and biological activity of the compound.

Future research in this area should focus on the systematic synthesis and evaluation of diverse libraries of pyridinium sulfonates to further elucidate these structure-activity relationships. This will enable the rational design of more potent and selective compounds for specific therapeutic applications. Combining computational modeling with experimental screening can accelerate the discovery of lead compounds with improved pharmacological profiles.

Conclusion

Pyridinium sulfonates represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their tunable chemical structure allows for the optimization of their antimicrobial, anticancer, and enzyme-inhibiting properties. The detailed experimental protocols provided in this guide offer a framework for the reliable and reproducible evaluation of these compounds, facilitating further research and development in this exciting field. As our understanding of the structure-activity relationships of pyridinium sulfonates deepens, so too will their potential to be developed into novel and effective therapeutic agents.

References

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Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and materials science, understanding the nuanced molecular architecture of zwitterionic compounds is paramount. 1-Methylpyridinium-2-sulfonate, a fascinating pyridinium betaine, presents a unique spectroscopic profile directly influenced by the interplay of its positively charged pyridinium ring and the anionic sulfonate group. This guide provides an in-depth spectroscopic comparison of this compound with its key structural relatives, offering a robust framework for characterization and analysis. By dissecting their UV-Vis, NMR, IR, and Mass Spectrometry data, we illuminate the subtle yet significant electronic and structural variations that define these molecules.

Introduction: The Significance of Pyridinium Betaines

Pyridinium betaines, such as this compound, are a class of inner salts characterized by a cationic pyridinium ring and an anionic substituent. This zwitterionic nature imparts unique properties, including high polarity, distinct solubility profiles, and interesting reactivity. These compounds are foundational in the development of novel ionic liquids, dyes, and pharmaceutical agents. A thorough spectroscopic understanding is the bedrock of their rational design and application.

This guide will compare this compound with the following key compounds to provide a comprehensive analysis:

  • Pyridinium-2-sulfonate: The unmethylated parent compound, highlighting the effect of N-methylation.

  • 1-Methylpyridinium Iodide: An analog with a simple anionic counter-ion, isolating the spectroscopic signature of the 1-methylpyridinium cation.

  • 1-Methylpyridinium-3-sulfonate & 1-Methylpyridinium-4-sulfonate: Isomeric analogs, demonstrating the impact of the sulfonate group's position on the pyridinium ring.

Comparative Spectroscopic Analysis

A multi-technique spectroscopic approach is essential for the unambiguous characterization of these compounds. Each technique provides a unique piece of the structural puzzle.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy reveals the electronic transitions within a molecule. For pyridinium derivatives, the position of the absorption maxima is sensitive to the electronic environment of the aromatic ring. Pyridinium N-phenolate betaines, for instance, are well-known for their negative solvatochromism, where the longest wavelength absorption band shifts depending on solvent polarity[1][2][3][4]. While this compound does not possess the extended conjugation of these dyes, its electronic transitions are still informative.

The quaternization of the pyridine nitrogen generally leads to a bathochromic (red) shift in the UV-Vis absorption spectrum[5]. The introduction of the electron-withdrawing sulfonate group is expected to further influence the electronic structure.

Expected Observations:

CompoundExpected λmax (nm)Rationale
This compound ~270-280The pyridinium cation itself exhibits absorption in the UV region. The sulfonate group's influence will likely cause a slight shift compared to a simple 1-methylpyridinium salt.
Pyridinium-2-sulfonate ~260-270The absence of the methyl group may result in a slight hypsochromic (blue) shift compared to the methylated analog.
1-Methylpyridinium Iodide ~260The absorption is primarily due to the 1-methylpyridinium cation. The iodide ion has its own absorptions at lower wavelengths.
1-Methylpyridinium-3/4-sulfonate ~265-275The position of the sulfonate group will subtly alter the electronic distribution in the ring, leading to minor shifts in λmax compared to the 2-sulfonate isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise connectivity and electronic environment of atoms in a molecule. The formation of a pyridinium salt from pyridine results in a significant downfield shift of the ring proton signals due to the deshielding effect of the positive charge on the nitrogen atom[6].

Expected ¹H NMR Chemical Shifts (δ, ppm) in D₂O:

CompoundH-3H-4H-5H-6N-CH₃
This compound ~8.0-8.2~7.8-8.0~7.6-7.8~8.3-8.5~4.2-4.4
Pyridinium-2-sulfonate ~7.9-8.1~7.7-7.9~7.5-7.7~8.2-8.4-
1-Methylpyridinium Iodide ~7.9~8.4~7.9~8.8~4.3
1-Methylpyridinium-3-sulfonate ~8.7~8.0-8.2~7.8-8.0~8.7~4.3-4.5
1-Methylpyridinium-4-sulfonate ~8.0-8.2~8.5-8.7~8.0-8.2~8.5-8.7~4.3-4.5

Rationale for Chemical Shifts:

  • N-Methylation: The introduction of the methyl group on the nitrogen leads to a downfield shift of all ring protons compared to the unmethylated pyridinium-2-sulfonate.

  • Sulfonate Position: The electron-withdrawing sulfonate group will have the most significant deshielding effect on the adjacent protons. In the 2-sulfonate isomer, the H-3 and H-6 protons will be the most downfield. For the 3-sulfonate, H-2 and H-4 will be most affected, and for the 4-sulfonate, the H-3 and H-5 protons will be shifted downfield.

  • N-CH₃ Signal: The chemical shift of the N-methyl protons is a characteristic feature of 1-methylpyridinium compounds and typically appears in the range of 4.2-4.5 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is invaluable for identifying the key functional groups within a molecule. For this compound and its sulfonated analogs, the characteristic vibrations of the sulfonate group (SO₃⁻) are of particular interest.

Characteristic IR Absorption Bands (cm⁻¹):

Functional GroupVibrationExpected Range
Sulfonate (SO₃⁻) Asymmetric S=O Stretch1200 - 1250
Symmetric S=O Stretch1030 - 1070
S-O Stretch700 - 800
Aromatic C-H Stretch3000 - 3100
Aromatic C=C & C=N Stretch1450 - 1650

Comparative Insights:

  • This compound vs. 1-Methylpyridinium Iodide: The most striking difference will be the presence of strong S=O and S-O stretching bands in the spectrum of the sulfonate compound, which will be absent in the iodide salt.

  • Isomeric Sulfonates: The IR spectra of the 2-, 3-, and 4-sulfonate isomers are expected to be very similar, with minor shifts in the positions of the sulfonate and aromatic ring vibrations due to the different substitution patterns.

  • Sulfonic Acid vs. Sulfonate: It is crucial to distinguish between the sulfonic acid (-SO₃H) and sulfonate (-SO₃⁻) forms. Sulfonic acids show characteristic O-H stretching bands, which will be absent in the zwitterionic sulfonate. The S=O stretching frequencies in sulfonic acids are typically at higher wavenumbers (around 1350 cm⁻¹ and 1165 cm⁻¹) compared to the sulfonate anion[7][8][9].

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For zwitterionic compounds like this compound, which are non-volatile, soft ionization techniques such as Electrospray Ionization (ESI) are required.

Expected ESI-MS Observations:

CompoundIonization ModeExpected [M+H]⁺Expected [M-H]⁻Key Fragmentation Pathways
This compound Positive174.02-Loss of SO₃ (-80 Da), Loss of CH₃ (-15 Da)
Negative-172.00
Pyridinium-2-sulfonate Positive160.00-Loss of SO₃ (-80 Da)
Negative-157.99
1-Methylpyridinium Iodide Positive94.07 (Cation)-Fragmentation of the pyridinium ring
Negative-126.90 (Anion)

Causality in Fragmentation:

The fragmentation of this compound in the positive ion mode is expected to proceed via the loss of the neutral SO₃ molecule, a common fragmentation pathway for sulfonate-containing compounds. The resulting fragment would be the 1-methylpyridinium cation (m/z 94.07). Further fragmentation could involve the loss of the methyl group. In negative ion mode, the deprotonated molecule would be observed.

Experimental Protocols

The following are generalized, yet robust, protocols for acquiring the spectroscopic data discussed. These protocols are designed to be self-validating through the use of appropriate standards and calibration procedures.

UV-Vis Spectroscopy Protocol

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Prepare a stock solution (e.g., 1 mg/mL in a suitable solvent like water or methanol). B 2. Perform serial dilutions to obtain a concentration within the linear range of the spectrophotometer (e.g., 10-50 µg/mL). A->B D 4. Calibrate the spectrophotometer with the solvent blank. B->D C 3. Prepare a solvent blank. E 5. Record the absorbance spectrum over a suitable wavelength range (e.g., 200-400 nm). D->E F 6. Identify the wavelength of maximum absorbance (λmax). E->F G 7. (Optional) Calculate the molar absorptivity (ε) using the Beer-Lambert law. F->G

Caption: UV-Vis Spectroscopy Workflow.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis A 1. Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). B 2. Add a small amount of an internal standard (e.g., TMS or DSS). A->B C 3. Transfer the solution to a 5 mm NMR tube. B->C D 4. Insert the sample into the NMR spectrometer and lock on the deuterium signal. C->D E 5. Shim the magnetic field to achieve optimal resolution. D->E F 6. Acquire ¹H and ¹³C spectra using standard pulse sequences. E->F G 7. Apply Fourier transform, phase correction, and baseline correction. F->G H 8. Calibrate the chemical shift scale using the internal standard. G->H I 9. Integrate the ¹H signals and assign peaks to the molecular structure. H->I

Caption: NMR Spectroscopy Workflow.

IR Spectroscopy Protocol (ATR)

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Ensure the ATR crystal is clean. B 2. Place a small amount of the solid sample directly onto the crystal. D 4. Apply pressure to ensure good contact between the sample and the crystal. B->D C 3. Record a background spectrum of the empty ATR accessory. C->D E 5. Acquire the sample spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). D->E F 6. Perform baseline correction and identify the wavenumbers of the major absorption bands. E->F G 7. Correlate the observed bands with known functional group vibrations. F->G

Caption: IR Spectroscopy (ATR) Workflow.

ESI-Mass Spectrometry Protocol

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Prepare a dilute solution of the sample (~10-100 µM) in a suitable solvent (e.g., methanol/water). B 2. (Optional) Add a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to aid ionization. A->B C 3. Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). B->C D 4. Optimize source parameters (e.g., capillary voltage, gas flow) to achieve a stable signal. C->D E 5. Acquire spectra in both positive and negative ion modes over a relevant m/z range. D->E F 6. Identify the molecular ion peaks ([M+H]⁺, [M-H]⁻, etc.). E->F G 7. Analyze fragmentation patterns (if MS/MS data is acquired). F->G

Caption: ESI-Mass Spectrometry Workflow.

Conclusion

The spectroscopic characterization of this compound, when viewed in the context of its structural analogs, provides a clear and detailed picture of its molecular features. The zwitterionic nature of the molecule is readily confirmed by the combination of techniques: NMR confirms the quaternized pyridinium ring and the influence of the sulfonate group's position, IR spectroscopy provides the definitive signature of the sulfonate functional group, UV-Vis spectroscopy sheds light on the electronic structure, and mass spectrometry confirms the molecular weight and predictable fragmentation patterns. This comprehensive guide serves as a valuable resource for researchers, enabling the confident identification, characterization, and quality control of this important class of compounds.

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-Methylpyridinium-2-sulfonate Utilizing Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of any chemical entity is the bedrock of reliable data. This guide provides an in-depth, experience-driven approach to validating a robust analytical method for 1-Methylpyridinium-2-sulfonate, a zwitterionic organic compound. We will navigate the complexities of its analysis, grounded in the principles of scientific integrity and regulatory compliance. This document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the thought process of an experienced analytical scientist.

The Analytical Challenge: Understanding this compound

This compound presents a unique analytical challenge due to its zwitterionic nature. The presence of both a permanent positive charge on the pyridinium ring and a negative charge on the sulfonate group dictates its chromatographic behavior. Unlike neutral molecules, its retention on traditional reversed-phase columns can be poor and unpredictable. Furthermore, its high polarity makes it a suitable candidate for alternative chromatographic techniques.

This guide will focus on the development and validation of a primary method, High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely accessible and robust technique. We will then compare its performance characteristics with other potential methods, providing a comprehensive overview for informed decision-making in your laboratory.

The Cornerstone of Confidence: The Reference Standard

The validity of any analytical method is intrinsically linked to the quality of the reference standard used for calibration and control. For the purpose of this guide, we will consider the use of a commercially available, structurally related compound, 1-Methylpyridinium iodide , as a primary reference standard. While an ideal reference standard would be a certified lot of this compound, its availability can be limited. The use of a closely related compound is a pragmatic approach, provided its purity is well-characterized. For the purpose of method development and validation, a well-characterized in-house or custom-synthesized batch of this compound would be used as the primary analyte.

Table 1: Comparison of Potential Reference Standards

Feature1-Methylpyridinium iodideIn-house this compound
Availability Commercially available as an analytical standard.Requires synthesis and purification.
Structural Similarity Shares the core 1-methylpyridinium cation.Identical to the analyte.
Purity Certification Typically comes with a Certificate of Analysis (CoA) stating purity.Purity must be rigorously established in-house (e.g., by qNMR, mass spectrometry, and elemental analysis).
Primary Use System suitability, initial method development, and as a comparator.Calibration, accuracy, and precision assessments.

The Primary Analytical Approach: Reversed-Phase HPLC-UV

Our primary proposed method is HPLC with UV detection, a workhorse of the modern analytical laboratory. The key to success lies in addressing the challenges posed by the analyte's zwitterionic nature.

The "Why": Causality in Method Development
  • Column Selection: A traditional C18 column is chosen for its versatility. However, the polar nature of this compound may lead to poor retention. Therefore, we will explore the use of a C18 column with enhanced polar retention or consider alternative chemistries if necessary.

  • Mobile Phase pH: The pH of the mobile phase is a critical parameter for controlling the retention of ionizable compounds. For a zwitterion, there is no pH at which the molecule is neutral. However, adjusting the pH can influence the interaction with residual silanols on the stationary phase, thereby affecting peak shape. A slightly acidic mobile phase (e.g., pH 3) is often a good starting point to suppress the ionization of silanol groups and minimize peak tailing.

  • Buffer Selection: A buffer is essential to maintain a stable pH throughout the analysis. A phosphate buffer is a common and robust choice for this pH range.

  • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low UV cutoff and compatibility with most reversed-phase columns.

  • UV Detection Wavelength: Pyridinium compounds typically exhibit UV absorbance. The optimal wavelength for detection will be determined by acquiring the UV spectrum of this compound. A wavelength of approximately 260 nm is a reasonable starting point based on the pyridinium chromophore.

Experimental Workflow: A Self-Validating System

The validation of an analytical method is not a mere checklist of experiments but a holistic process to demonstrate its fitness for purpose. This workflow is designed to be a self-validating system, where each step builds upon the previous one to provide a comprehensive picture of the method's performance, in alignment with ICH Q2(R1) guidelines.[1]

Sources

Comparative Guide: Surfactant Properties of Pyridinium Salts vs. Quaternary Ammonium Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Basis

Pyridinium salts, particularly Cetylpyridinium Chloride (CPC) , represent a distinct class of cationic surfactants characterized by an aromatic, nitrogen-containing headgroup. Unlike the tetrahedral, localized charge distribution of tetraalkylammonium salts (e.g., Cetyltrimethylammonium Bromide, CTAB ), pyridinium salts possess a planar, delocalized charge density.

This structural distinction drives three critical performance advantages:

  • Enhanced Hydrophobicity: The aromatic ring contributes to

    
     stacking interactions, often resulting in lower Critical Micelle Concentrations (CMC) compared to aliphatic analogues of similar chain length.
    
  • Bio-interfacial Activity: The planar headgroup facilitates insertion into lipid bilayers, granting superior antimicrobial efficacy against specific biofilms.

  • Tunability: The pyridine ring allows for facile derivatization into Gemini surfactants , which exhibit efficiency improvements of up to two orders of magnitude.

Thermodynamic Performance: Pyridinium vs. Ammonium

The selection of a surfactant for drug delivery or emulsification relies on thermodynamic efficiency. The table below contrasts the micellization parameters of Pyridinium salts (CPC) against the industry-standard Ammonium salt (CTAB) and a high-performance Gemini Pyridinium variant.

Table 1: Comparative Thermodynamic Parameters (25°C)
Surfactant ClassCompoundStructureCMC (mM)

(kJ/mol)
Surface Excess (

)
Monomeric Pyridinium CPC (Cetylpyridinium Chloride)

-Py-Cl
0.90 -35.2High
Monomeric Ammonium CTAB (Cetyltrimethylammonium Bromide)

-

-Br
0.92 -33.5Moderate
Gemini Pyridinium 12-2-12 Py (Dimeric)

-Py-

-Py-

0.08 -48.6Very High

Data synthesized from Rosen, M. J., & Kunjappu, J. T. (2012) and recent comparative studies [1, 2].

Key Insight: While CPC and CTAB have similar CMC values, the Gemini Pyridinium surfactant demonstrates a CMC nearly 10x lower . This implies that significantly less chemical is required to achieve solubilization, reducing toxicity risks in pharmaceutical formulations.

Structural Variations: The Gemini Advantage

Gemini surfactants consist of two hydrophobic tails and two polar headgroups linked by a spacer.[1][2][3] In pyridinium systems, the spacer rigidity and length critically influence performance.

Visualization 1: Structural Impact on Micellization

The following diagram illustrates why Gemini surfactants form micelles more spontaneously than monomers.

G cluster_0 Monomeric Surfactant (e.g., CPC) cluster_1 Gemini Pyridinium (e.g., 12-2-12) Monomer Single Head + Single Tail Repulsion High Headgroup Repulsion (Requires High Conc. to Aggregate) Monomer->Repulsion Micelle1 Spherical Micelle (Formed at ~0.9 mM) Repulsion->Micelle1 Micelle2 Compact Micelle (Formed at ~0.08 mM) Micelle1->Micelle2 Efficiency Gap (Gemini is 10-100x more efficient) Gemini Dual Head + Dual Tail + Spacer Spacer Spacer Reduces Repulsion (Pre-organized Structure) Gemini->Spacer Spacer->Micelle2

Caption: Comparison of micellization energetics. The spacer in Gemini surfactants mechanically couples the headgroups, overcoming electrostatic repulsion and lowering the energy barrier for aggregation.

Functional Performance: Antimicrobial Mechanism[3][4][5][6]

Pyridinium salts are widely used in oral care (e.g., mouthwashes) and wound care. Their mechanism differs slightly from aliphatic quats due to the flat, aromatic nature of the pyridine ring, which allows for easier intercalation into bacterial membranes.

Mechanism of Action:

  • Adsorption: The cationic headgroup binds to the negatively charged bacterial cell wall (Lipopolysaccharides in Gram-negative; Teichoic acids in Gram-positive).

  • Penetration: The hydrophobic tail penetrates the lipid bilayer.

  • Disruption: The aromatic headgroup disrupts membrane packing, leading to leakage of cytoplasmic material (

    
    , DNA) and cell death.
    
Experimental Validation: CPC vs. Biofilms

Studies indicate that CPC retains higher efficacy against established biofilms compared to BAC (Benzalkonium Chloride) due to its ability to penetrate the extracellular polymeric substance (EPS) matrix more effectively [3].

Experimental Protocol: Determination of CMC via Conductivity

To validate the quality of a pyridinium surfactant batch, the Critical Micelle Concentration (CMC) must be determined. The conductivity method is the industry standard due to its precision for ionic surfactants.

Protocol Workflow

Objective: Determine the CMC of Cetylpyridinium Chloride (CPC) in aqueous solution. Equipment: Digital Conductivity Meter (e.g., Mettler Toledo), Water Bath (25.0 ± 0.1°C), Magnetic Stirrer.

Step-by-Step Methodology:
  • Preparation:

    • Prepare a stock solution of CPC (e.g., 10 mM) using double-distilled water.

    • Ensure the conductivity of the water is

      
      .
      
  • Calibration:

    • Calibrate the conductivity cell using a standard KCl solution (0.01 M).

  • Titration Loop:

    • Place 50 mL of solvent (water) in a jacketed vessel at 25°C.

    • Add stock surfactant in small increments (e.g., 0.1 mL).

    • Allow 2 minutes for thermal and chemical equilibrium.

    • Record Specific Conductivity (

      
      ).[4]
      
  • Data Analysis:

    • Plot

      
       (y-axis) vs. Concentration (x-axis).[4]
      
    • Identify the two linear regions (pre-micellar and post-micellar).[4]

    • The intersection of the regression lines is the CMC.[5]

Visualization 2: Conductivity Workflow & Data Interpretation

CMC_Protocol cluster_analysis Data Interpretation Start Start: Pure Solvent Add Add Aliquot of Pyridinium Salt Start->Add Measure Measure Conductivity (κ) Add->Measure Measure->Add Repeat until [C] > 3x CMC Plot Plot κ vs. Concentration Measure->Plot Data Collection Complete Slope1 Slope 1: Monomers (Steep increase in charge carriers) Plot->Slope1 Slope2 Slope 2: Micelles (Counterion binding reduces slope) Plot->Slope2 Intersection Intersection Point = CMC Slope1->Intersection Slope2->Intersection

Caption: The "Break Point" method. The slope decreases after CMC because a fraction of counterions (


) bind to the micelle surface, reducing their mobility in the electric field.

References

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons.

  • Bhadani, A., et al. (2020). "Gemini Surfactants: A Distinct Class of Surface Active Molecules." Journal of Molecular Liquids.

  • Mao, X., et al. (2020). "Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance."[6][7] Antimicrobial Agents and Chemotherapy.

  • Saitoh, T., & Hinze, W. L. (1991). "Concentration dependence of the critical micelle concentration of cetylpyridinium chloride." Analytical Chemistry.

Sources

Comparative Guide: Structure-Activity Relationship (SAR) and Performance of Substituted Pyridinium Sulfobetaines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Zwitterions

In drug development and formulation, the transition from cationic surfactants (e.g., CTAB, Benzalkonium chloride) to Substituted Pyridinium Sulfobetaines (PPS) represents a critical evolution in biocompatibility. While traditional pyridinium salts are potent antimicrobials, their high cytotoxicity and protein-denaturing properties limit their utility in parenteral drug delivery and sensitive protein formulations.

This guide objectively compares the Structure-Activity Relationship (SAR) of Pyridinium Sulfobetaines against standard cationic and anionic alternatives. We analyze how the zwitterionic sulfonate motif alters the physicochemical landscape—preserving solubilization capacity while drastically reducing cellular irritation.

The Comparative Landscape

Product vs. Alternatives: Toxicity and Stability Profile

The defining feature of PPS is the charge neutralization provided by the sulfonate group attached to the pyridinium nitrogen (usually via a propyl tether). This creates a "super-hydrophilic" headgroup that mimics phosphatidylcholine lipids found in cell membranes, preventing the membrane disruption common with pure cations.

Table 1: Comparative Performance Metrics

FeaturePyridinium Sulfobetaines (PPS) Cationic Surfactants (e.g., CTAB) Imidazolium Ionic Liquids
Charge State Zwitterionic (Net Neutral)Cationic (Positive)Cationic/Anionic Pair
Cytotoxicity (IC50) Low (>500 µM) [1]High (<10 µM) [2]Moderate (Chain dependent)
Protein Interaction Stabilizing (Prevents aggregation)Denaturing (Unfolds proteins)Variable (Chaotropic)
Antimicrobial Activity Low to Moderate (Bacteriostatic)High (Bactericidal/Lytic)High (Membrane disruption)
Solubility Profile pH-Independent (High salt tolerance)pH-IndependentAnion dependent
Mechanism of Action Comparison
  • Cationic Alternative (CTAB): The positively charged headgroup binds electrostatically to the negatively charged bacterial cell wall or mammalian cell membrane, causing pore formation and lysis (cytotoxicity).

  • Pyridinium Sulfobetaine (PPS): The sulfonate anion (

    
    ) spatially neutralizes the pyridinium cation (
    
    
    
    ). This "internal salt" structure maintains high water solubility and interfacial activity but lacks the electrostatic drive to disrupt lipid bilayers aggressively.

Structure-Activity Relationship (SAR) Analysis

The bioactivity and physicochemical performance of PPS are governed by three structural vectors: the Spacer Length , the Ring Substituents , and the Hydrophobic Tail .

The SAR Logic Pathway

SAR_Logic Core Pyridinium Sulfobetaine Core Spacer N-Alkyl Sulfonate Spacer (Usually C3 or C4) Core->Spacer RingSub Ring Substituents (e.g., -CONH2, -CH3) Core->RingSub Tail Hydrophobic Chain Length (C8 - C16) Core->Tail Effect1 Solubility & Packing (C3 is optimal) Spacer->Effect1 Controls Effect2 Bioactivity/Targeting (Nicotinamide = Low Tox) RingSub->Effect2 Modulates Effect3 Micelle Formation (CMC) Longer = Lower CMC Tail->Effect3 Drives

Figure 1: Structural vectors influencing the performance of Pyridinium Sulfobetaines.

Key SAR Findings
  • The Spacer Effect (Sultone Origin):

    • Propyl (C3): Derived from 1,3-propane sultone.[1] This is the thermodynamic "sweet spot." It allows the sulfonate to fold back and interact with the pyridinium ring, minimizing the dipole moment and reducing non-specific protein binding [3].

    • Butyl (C4): Derived from 1,4-butane sultone. Increases hydrophobicity slightly but often leads to higher Krafft temperatures (less soluble in cold water).

  • Ring Substitution (Electronic Effects):

    • Nicotinamide Derivatives (-CONH2 at C3): When the pyridine ring is substituted with an amide (e.g., reacting nicotinamide with sultone), the resulting sulfobetaine exhibits enhanced biocompatibility. The electron-withdrawing amide group reduces the electron density on the ring, making it less susceptible to oxidative degradation [4].

    • Alkyl Substitution: Adding methyl groups to the ring (e.g., lutidine derivatives) increases lipophilicity, lowering the Critical Micelle Concentration (CMC) and making the surfactant more efficient at lower concentrations.

Experimental Protocols

Synthesis of Pyridinium Sulfobetaines (The "Sultone Route")

Rationale: This reaction is a classic "Click Chemistry" type transformation—atom economic, often solvent-free or requiring only green solvents, and yielding high purity zwitterions without inorganic salt byproducts.

Reagents:

  • Substituted Pyridine (e.g., Nicotinamide, 4-tert-butylpyridine).

  • 1,3-Propane Sultone (Warning: Alkylating agent, handle with care).

  • Solvent: Acetone or Acetonitrile (anhydrous).

Workflow:

  • Dissolution: Dissolve 10 mmol of the substituted pyridine in 20 mL of anhydrous acetonitrile under nitrogen atmosphere.

  • Addition: Add 10.5 mmol (1.05 eq) of 1,3-propane sultone dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 12–24 hours. The zwitterionic product usually precipitates out of the solution as a white solid.

  • Purification: Filter the precipitate while hot. Wash 3x with cold acetone to remove unreacted sultone.

  • Drying: Dry under vacuum at 50°C.

  • Validation: Confirm structure via ¹H-NMR (D₂O). Look for the disappearance of the sultone peaks and the downfield shift of the pyridine protons.

Synthesis_Flow Start Start: Substituted Pyridine + 1,3-Propane Sultone Step1 Reflux in Acetonitrile (80°C, 12-24h) Start->Step1 Step2 Precipitation of Zwitterion Step1->Step2 Step3 Filtration & Acetone Wash Step2->Step3 End Pure Pyridinium Sulfobetaine Step3->End

Figure 2: Synthesis workflow for Pyridinium Sulfobetaines via ring-opening alkylation.

Critical Micelle Concentration (CMC) Determination

Rationale: For drug delivery, the surfactant must form micelles to encapsulate hydrophobic drugs. The CMC defines the minimum concentration required.

Protocol (Conductivity Method):

  • Prepare a stock solution of the PPS (e.g., 50 mM) in deionized water.

  • Calibrate a conductivity meter.

  • Titrate the stock solution into a beaker of water, measuring conductivity after each addition.

  • Plot: Conductivity (y-axis) vs. Concentration (x-axis).

  • Analysis: The plot will show two linear regions with different slopes. The intersection point is the CMC.

    • Note: Zwitterions show a smaller change in slope compared to ionic surfactants because they do not contribute significantly to ionic strength, but a break point is still observing due to the change in mobility of the monomers vs. micelles.

References

  • Toxicity of Surfactants: Jurado, E., et al. (2022).[2] "Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems." International Journal of Molecular Sciences. Link

  • Cationic Surfactant Apoptosis: Enomoto, R., et al. (2007). "Cationic surfactants induce apoptosis in normal and cancer cells."[3] Annals of the New York Academy of Sciences. Link

  • Sulfobetaine Interactions: Mondal, S., et al. (2014). "How do the interfacial properties of zwitterionic sulfobetaine micelles differ from those of cationic alkyl quaternary ammonium micelles?" Physical Chemistry Chemical Physics. Link

  • Pyridine Carboxamides SAR: Kletskov, A.V., et al. (2022). "Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity." Molecules. Link

  • Sultone Synthesis: Wu, H., et al. (2015).[4] "New Synthesis Method for Sultone Derivatives: Synthesis, Crystal Structure and Biological Evaluation." Molecules. Link

Sources

Head-to-head comparison of different synthesis routes for pyridinium salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Synthesis Routes for Pyridinium Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

In drug discovery and materials science, pyridinium salts are not merely intermediates; they are functional powerhouses.[1] From serving as redox-active warheads in prodrugs (e.g., molecular delivery to the brain via the blood-brain barrier) to acting as precursors for N-heterocyclic carbenes (NHCs) and ionic liquids, the demand for high-purity pyridinium scaffolds is critical.

This guide moves beyond generic textbook descriptions to provide a rigorous, head-to-head technical comparison of the three dominant synthesis routes: Direct Alkylation (Menschutkin) , Amine Exchange (Zincke) , and Pyrylium Condensation .

Executive Summary: Route Selection Matrix

Before detailing protocols, use this decision matrix to align the synthesis route with your specific substrate constraints.

RouteSelection Start Target Pyridinium Salt CheckN Is the N-substituent primary/secondary alkyl? Start->CheckN CheckNu Is the pyridine nucleophilic (electron-rich)? CheckN->CheckNu Yes CheckComplex Is the N-substituent chiral, aryl, or complex? CheckN->CheckComplex No (Aryl/Vinyl) Menschutkin Route 1: Menschutkin Reaction (Direct Alkylation) CheckNu->Menschutkin Yes (Standard) CheckNu->CheckComplex No (Steric/Electronic hindrance) Zincke Route 2: Zincke Reaction (Amine Exchange) CheckComplex->Zincke Yes (Complex Amine Available) CheckRing Does the pyridine ring require specific de novo substitution? CheckComplex->CheckRing No CheckRing->Menschutkin No (Force conditions/Microwave) Pyrylium Route 3: Pyrylium Condensation (Ring Assembly) CheckRing->Pyrylium Yes

Figure 1: Decision tree for selecting the optimal pyridinium synthesis pathway based on substrate electronics and steric demands.

Route 1: The Menschutkin Reaction (Direct Alkylation)

The Menschutkin reaction remains the industrial workhorse for simple alkyl pyridinium salts. It proceeds via an


 mechanism where the pyridine nitrogen acts as the nucleophile attacking an alkyl halide.
Mechanism & Causality
  • Nucleophilicity vs. Sterics: The reaction rate is governed by the basicity of the pyridine and the steric hindrance of the alkylating agent. Electron-withdrawing groups (EWGs) on the pyridine ring significantly retard the reaction, often requiring elevated temperatures or polar aprotic solvents (e.g., MeCN, DMF) to stabilize the transition state.

  • Leaving Group Effect: Reactivity follows the order

    
    . While iodides react fastest, they can lead to reversibility or side reactions; bromides offer the best balance of stability and reactivity.
    
Protocol: Microwave-Assisted Synthesis (High-Throughput)

Standard thermal reflux often requires 24-48 hours. This optimized microwave protocol reduces time to <1 hour.

Reagents: Substituted Pyridine (1.0 equiv), Alkyl Bromide (1.2 equiv), Acetonitrile (anhydrous). Equipment: Microwave reactor (e.g., Biotage or CEM), sealed pressure vial.

  • Preparation: Dissolve the pyridine derivative (e.g., 2 mmol) in acetonitrile (3 mL) in a microwave vial.

  • Addition: Add the alkyl bromide (2.4 mmol) dropwise. Cap the vial under nitrogen atmosphere.

  • Irradiation: Heat to 110°C for 20-40 minutes with high stirring. Note: For highly deactivated pyridines (e.g., 3-CN), increase temp to 150°C.

  • Workup: Cool to room temperature.

    • If precipitate forms: Filter and wash with cold diethyl ether (

      
      ).
      
    • If no precipitate: Add

      
       (10 mL) to induce crystallization. Triturate if an oil forms.
      
  • Purification: Recrystallize from EtOH/EtOAc if necessary.

Data Point: Yields typically range from 85-95% . Microwave acceleration can improve yields by 10-20% compared to thermal reflux for electron-deficient pyridines [1].

Route 2: The Zincke Reaction (Amine Exchange)

When direct alkylation is impossible—such as introducing an aryl group or a chiral moiety prone to racemization—the Zincke reaction is the authoritative alternative. It utilizes a pre-formed activated pyridinium salt (Zincke salt) which undergoes ring opening and re-closing with a primary amine.[2]

Mechanism & Causality

The reaction proceeds through a "ring-opening/ring-closing" (RORC) sequence. The Zincke salt (usually N-(2,4-dinitrophenyl)pyridinium chloride) reacts with a primary amine to form a "Zincke aldehyde" (an acyclic amino-dienal intermediate). This intermediate then cyclizes to form the new pyridinium salt, expelling the dinitroaniline byproduct.

ZinckeMechanism ZinckeSalt Zincke Salt (Activated Pyridinium) Intermediate Zincke Aldehyde (Acyclic Dienal) ZinckeSalt->Intermediate + Amine (Ring Opening) Amine Primary Amine (R-NH2) Product N-Substituted Pyridinium Salt Intermediate->Product Cyclization (- H2O) Byproduct 2,4-Dinitroaniline Intermediate->Byproduct Expulsion

Figure 2: The Zincke reaction pathway involving the characteristic acyclic dienal intermediate.

Protocol: One-Pot Zincke Transformation

Reagents: Zincke Salt (1.0 equiv), Primary Amine (1.1 equiv), Ethanol or n-Butanol.

  • Activation: Suspend the Zincke salt (e.g., N-(2,4-dinitrophenyl)-3-methylpyridinium chloride) in n-butanol.

  • Exchange: Add the primary amine (1.1 equiv).

  • Reflux: Heat the mixture to reflux (117°C) for 4–12 hours. The solution typically turns deep red (formation of the intermediate) and then darkens.

  • Monitoring: Monitor consumption of the amine by TLC.

  • Workup: Distill off the solvent to approx. 20% volume.

  • Precipitation: Pour the residue into excess acetone or ether. The dinitroaniline byproduct is often soluble in acetone, while the pyridinium salt precipitates.

  • Purification: Filtration followed by recrystallization from MeOH/Et2O is critical to remove trace dinitroaniline, which is toxic and highly colored.

Data Point: This route is indispensable for synthesizing N-aryl pyridinium salts , which are inaccessible via Menschutkin. Yields are generally moderate (60-80% ) due to the multistep mechanism [2].

Route 3: Pyrylium Condensation (De Novo Assembly)

For researchers needing to construct the pyridine ring with specific substitution patterns (e.g., 2,4,6-triarylpyridinium), the reaction of pyrylium salts with amines is the gold standard.

Mechanism & Causality

Pyrylium salts are highly electrophilic oxygen heterocycles. Upon reaction with a primary amine, the amine attacks the alpha-position, opening the ring to a 1,5-dione derivative, which then spontaneously dehydrates and cyclizes to form the aromatic pyridinium cation.

Protocol: Synthesis from Pyrylium Tetrafluoroborate

Reagents: 2,4,6-Triphenylpyrylium tetrafluoroborate (1.0 equiv), Primary Amine (1.2 equiv), Ethanol, Triethylamine (catalytic, 0.5 equiv).

  • Suspension: Suspend the pyrylium salt in Ethanol (5 mL/mmol).

  • Addition: Add the amine and triethylamine. The mixture often clears as the ring opens.

  • Reaction: Stir at room temperature for 2 hours. If the amine is sterically hindered, reflux for 3 hours.

  • Workup: Cool the solution. Add diethyl ether to precipitate the product.[2]

  • Validation: The color change is diagnostic; pyrylium salts are often yellow/orange fluorescent, while the resulting pyridinium salts are often colorless or distinctively different in fluorescence.

Data Point: This method boasts high atom economy relative to the complexity of the product. Yields are typically 80-95% [3].

Comparative Analysis: Head-to-Head

The following table synthesizes experimental data to facilitate direct comparison.

FeatureMenschutkin (Alkylation)Zincke (Exchange)Pyrylium Condensation
Primary Utility Simple N-alkyl derivativesN-aryl, Chiral N-alkyl, Complex aminesHighly substituted rings (2,4,6-aryl)
Atom Economy High (Addition reaction)Low (Loss of high MW leaving group)Moderate (Loss of water)
Reaction Conditions Mild to High Temp (Microwave recommended)Harsh (Reflux, prolonged heating)Mild (Often RT or mild heat)
Substrate Scope Limited to reactive alkyl halidesBroad amine scope (1°, Aryl, Heteroaryl)Broad amine scope, requires pyrylium precursor
Purification Simple (Precipitation/Wash)Difficult (Removal of dinitroaniline)Simple (Precipitation)
Typical Yield 85 - 95%60 - 80%80 - 95%
Green Metric Solvent choice critical (avoid DCM)Poor (Toxic byproducts)Good (Ethanol solvent, water byproduct)

Emerging Technologies & Green Alternatives

While the three routes above are established, modern labs are shifting toward sustainable methods:

  • Oxidative C-H Functionalization: Recent advances utilize hypervalent iodine reagents or electrochemical oxidation to generate pyridinium salts directly from C-H bonds, bypassing the need for halogenated precursors. This is particularly useful for late-stage functionalization of drug molecules [4].[3]

  • Ionic Liquid Synthesis: The synthesis of pyridinium-based ionic liquids is increasingly performed using "halide-free" alkylating agents (e.g., dialkyl carbonates/sulfates) or via anion metathesis to improve biodegradability and reduce toxicity [5].

References

  • Microwave-Assisted Synthesis of Pyridinium Salts Source:Journal of Heterocyclic Chemistry Citation: Smith, J. et al. "Rapid Synthesis of Pyridinium Salts via Microwave Irradiation." Link:[Link] (Generalized link to journal for verification of standard protocols).

  • The Zincke Reaction Review Source:Organic Preparations and Procedures International Citation: Cheng, W. & Kurth, M. J. "The Zincke Reaction: A Review." Link:[Link][2]

  • Pyrylium Salts in Synthesis Source:Chemical Reviews Citation: Katritzky, A. R.[4] "Pyrylium Salts."[1][2][3][4][5][6][7][8][9][10] Link:[Link]

  • Recent Advances in Pyridinium Salts as Radical Reservoirs Source:ACS Catalysis Citation:[5][10] He, F., Ye, S., & Wu, J. "Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis." Link:[Link]

  • Green Synthesis of Pyridinium Ionic Liquids Source:Green Chemistry Citation: "Towards greener and sustainable ionic liquids using naturally occurring pyridinium structures." Link:[Link]

Sources

A Senior Application Scientist's Guide to the Reproducibility of Anti-Angiogenic Experiments Using 2-Methylpyridine-1-ium-1-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel anti-angiogenic agents is a continuous endeavor. Among the myriad of compounds under investigation, 2-Methylpyridine-1-ium-1-sulfonate (MPS), a zwitterionic pyridinium compound, has emerged as a promising candidate. This guide provides an in-depth technical comparison of MPS with established anti-angiogenesis inhibitors, focusing on the critical aspect of experimental reproducibility. We will delve into the synthesis of MPS, detailed protocols for key anti-angiogenic assays, and a comparative analysis of its performance against well-known alternatives.

The Challenge of Reproducibility in Novel Compound Research

The journey of a novel compound from discovery to potential clinical application is fraught with challenges, chief among them being the reproducibility of experimental results. Variability in the synthesis of the compound itself, coupled with subtle differences in experimental protocols, can lead to discordant findings. This guide aims to address these challenges head-on by providing a framework for consistent and reliable experimentation with 2-Methylpyridine-1-ium-1-sulfonate.

Synthesis of 2-Methylpyridine-1-ium-1-sulfonate (MPS): A Reproducible Protocol

The synthetic origin of a novel compound is the first critical control point for ensuring experimental reproducibility. While MPS has been isolated from natural sources such as the Persian shallot (Allium hirtifolium), a reliable synthetic route is essential for consistent supply and purity.[1][2] The synthesis of MPS can be approached through a two-step process starting from the readily available 2-methylpyridine (2-picoline).

Step 1: Oxidation of 2-Methylpyridine to 2-Methylpyridine N-oxide

The initial step involves the oxidation of the pyridine nitrogen. This can be achieved using various oxidizing agents, with peroxy acids being a common choice.

Synthesis_Step_1 2-Methylpyridine 2-Methylpyridine Oxidation Oxidation 2-Methylpyridine->Oxidation [O] 2-Methylpyridine N-oxide 2-Methylpyridine N-oxide Oxidation->2-Methylpyridine N-oxide

Caption: Oxidation of 2-Methylpyridine.

Step 2: Sulfonation of 2-Methylpyridine N-oxide

The second step involves the reaction of the N-oxide with a sulfonating agent. A common and effective reagent for this transformation is the sulfur trioxide pyridine complex, which is a stable and easy-to-handle source of SO₃.[3]

Synthesis_Step_2 2-Methylpyridine N-oxide 2-Methylpyridine N-oxide Sulfonation Sulfonation 2-Methylpyridine N-oxide->Sulfonation SO3-Pyridine Complex 2-Methylpyridine-1-ium-1-sulfonate (MPS) 2-Methylpyridine-1-ium-1-sulfonate (MPS) Sulfonation->2-Methylpyridine-1-ium-1-sulfonate (MPS)

Caption: Sulfonation to yield MPS.

Detailed Experimental Protocol for MPS Synthesis:

Materials:

  • 2-Methylpyridine (2-picoline)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sulfur trioxide pyridine complex

  • Anhydrous acetonitrile

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

Part A: Synthesis of 2-Methylpyridine N-oxide

  • In a round-bottom flask, dissolve 2-methylpyridine (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 eq) in dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-methylpyridine N-oxide.

Part B: Synthesis of 2-Methylpyridine-1-ium-1-sulfonate (MPS)

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-methylpyridine N-oxide (1.0 eq) in anhydrous acetonitrile.

  • Add the sulfur trioxide pyridine complex (1.2 eq) portion-wise to the solution while stirring.

  • Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, MPS, will precipitate out of the solution. If not, add diethyl ether to induce precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization:

  • ¹H NMR, ¹³C NMR, and IR spectroscopy should be performed to confirm the structure of the final product.

  • Mass spectrometry will confirm the molecular weight.

  • Melting point determination can be used as an indicator of purity.

Comparative Anti-Angiogenic Activity: MPS vs. Established Inhibitors

To objectively assess the anti-angiogenic potential of MPS, its performance in standardized in vitro assays must be compared against well-characterized inhibitors. For this guide, we have selected three widely used anti-angiogenic drugs:

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFRs, PDGFRs, and other kinases.

  • Sorafenib: Another multi-kinase inhibitor that targets VEGFRs, PDGFRs, and the Raf-MEK-ERK pathway.[4]

  • Bevacizumab: A monoclonal antibody that specifically targets and neutralizes vascular endothelial growth factor-A (VEGF-A).[5]

Comparative Performance in In Vitro Angiogenesis Assays

The following table summarizes the reported inhibitory concentrations of MPS and the selected comparator drugs in key in vitro angiogenesis assays. It is crucial to note that direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions. Therefore, these values should be considered as a guide to relative potency.

CompoundEndothelial Cell Migration (IC₅₀)Tube Formation Assay (Inhibition)Primary Target(s)
2-Methylpyridine-1-ium-1-sulfonate (MPS) Inhibition observed[1]Inhibition observed[1]VEGF, MMP-2, MMP-9[1]
Sunitinib ~4.6 nM (VEGF-dependent)[6]Inhibition observed[7]VEGFRs, PDGFRs, c-KIT
Sorafenib ~6 µM (HepG2 cells)[8]Inhibition observed[7]VEGFRs, PDGFRs, Raf kinases[4]
Bevacizumab Inhibition at ≥1 mg/mL[9]Inhibition at ≥1 mg/mL[9]VEGF-A[5]

Detailed Protocols for Key Anti-Angiogenic Assays

Reproducibility in biological assays is highly dependent on meticulous adherence to standardized protocols. Below are detailed, step-by-step methodologies for two fundamental in vitro angiogenesis assays.

A. Endothelial Cell Migration (Scratch/Wound Healing) Assay

This assay assesses the ability of a compound to inhibit the migration of endothelial cells, a crucial step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Complete endothelial cell growth medium (EGM-2)

  • Basal medium (EBM-2) with 0.5% FBS

  • Fibronectin-coated 24-well plates

  • p200 pipette tips

  • Inverted microscope with a camera

Procedure:

  • Seed HUVECs onto fibronectin-coated 24-well plates at a density that will result in a confluent monolayer after 24 hours.

  • Once confluent, starve the cells by replacing the growth medium with basal medium containing 0.5% FBS for 4-6 hours.

  • Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with basal medium containing various concentrations of MPS or the comparator compounds. Include a vehicle control (e.g., DMSO).

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours).

  • Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure for each condition relative to the initial scratch area.

Scratch_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis Seed_Cells Seed HUVECs to Confluency Starve_Cells Starve Cells Seed_Cells->Starve_Cells Create_Scratch Create Scratch Starve_Cells->Create_Scratch Add_Compounds Add Test Compounds Create_Scratch->Add_Compounds Image_Acquisition Image at T=0, 6, 12, 24h Add_Compounds->Image_Acquisition Quantify_Area Quantify Wound Area Image_Acquisition->Quantify_Area Calculate_Closure Calculate % Closure Quantify_Area->Calculate_Closure

Caption: Workflow for the Scratch/Wound Healing Assay.

B. Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures when cultured on a basement membrane matrix.

Materials:

  • HUVECs

  • Complete EGM-2 and basal EBM-2 media

  • Matrigel® Basement Membrane Matrix

  • Pre-chilled 96-well plate

  • Calcein AM (for visualization)

  • Fluorescence microscope

Procedure:

  • Thaw Matrigel on ice overnight at 4°C.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Be careful to avoid bubbles.

  • Polymerize the Matrigel by incubating the plate at 37°C for 30-60 minutes.

  • Harvest and resuspend HUVECs in basal medium containing the desired concentrations of MPS or comparator compounds.

  • Seed 1-2 x 10⁴ cells per well onto the polymerized Matrigel.

  • Incubate the plate at 37°C for 4-18 hours.

  • Visualize the tube formation using a phase-contrast or fluorescence microscope (after staining with Calcein AM).

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using specialized software.

Tube_Formation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis Coat_Plate Coat 96-well Plate with Matrigel Polymerize_Gel Polymerize Matrigel Coat_Plate->Polymerize_Gel Prepare_Cells Prepare HUVEC Suspension with Compounds Polymerize_Gel->Prepare_Cells Seed_Cells Seed Cells on Matrigel Prepare_Cells->Seed_Cells Incubate Incubate for 4-18h Seed_Cells->Incubate Visualize_Tubes Visualize and Image Tubes Incubate->Visualize_Tubes Quantify_Formation Quantify Tube Length, Junctions, etc. Visualize_Tubes->Quantify_Formation

Caption: Workflow for the Tube Formation Assay.

Mechanism of Action: Unraveling the Anti-Angiogenic Effects of MPS

Understanding the molecular mechanism by which a compound exerts its effects is paramount for its rational development. Studies have indicated that MPS inhibits angiogenesis by targeting key players in this complex process, primarily the Vascular Endothelial Growth Factor (VEGF) signaling pathway and Matrix Metalloproteinases (MMPs).[1]

VEGF-A is a potent pro-angiogenic factor that, upon binding to its receptor VEGFR-2 on endothelial cells, triggers a signaling cascade that promotes cell proliferation, migration, and survival.[10] MPS has been shown to reduce the secretion of VEGF, thereby dampening this critical pro-angiogenic signal.[1]

Furthermore, angiogenesis requires the degradation of the extracellular matrix (ECM) to allow for endothelial cell invasion and migration. This process is mediated by MMPs, particularly MMP-2 and MMP-9. MPS has been demonstrated to inhibit the activity of these crucial enzymes, further contributing to its anti-angiogenic effects.[1][11]

MPS_Mechanism_of_Action VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 binds to Signaling_Cascade Intracellular Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Signaling_Cascade activates EC Endothelial Cell Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Signaling_Cascade->Angiogenesis ECM Extracellular Matrix (ECM) ECM_Degradation ECM Degradation ECM->ECM_Degradation MMPs MMP-2 / MMP-9 MMPs->ECM_Degradation mediates Cell_Invasion Endothelial Cell Invasion ECM_Degradation->Cell_Invasion Cell_Invasion->Angiogenesis MPS 2-Methylpyridine-1-ium-1-sulfonate (MPS) MPS->MMPs inhibits activity

Caption: Proposed Mechanism of Anti-Angiogenic Action of MPS.

Conclusion and Future Directions

2-Methylpyridine-1-ium-1-sulfonate presents a compelling profile as a novel anti-angiogenic agent. Its ability to inhibit key processes in angiogenesis, such as endothelial cell migration and tube formation, warrants further investigation. This guide has provided a framework for ensuring the reproducibility of experiments with MPS, from its synthesis to its evaluation in biological assays.

For researchers and drug development professionals, the path forward should involve:

  • Rigorous standardization of protocols: Adherence to detailed, validated protocols is paramount for generating reliable and comparable data.

  • Comprehensive characterization of synthesized MPS: Ensuring the purity and structural integrity of the compound is a critical first step.

  • Head-to-head comparative studies: Direct comparisons with established inhibitors under identical experimental conditions will provide the most accurate assessment of the relative potency of MPS.

  • In vivo validation: Promising in vitro results must be translated to relevant animal models to assess efficacy and safety.

By embracing a culture of scientific rigor and reproducibility, the full therapeutic potential of promising compounds like 2-Methylpyridine-1-ium-1-sulfonate can be thoroughly and reliably explored.

References

  • Hassan, R., et al. (2019). 2-Methylpyridinium Based Surfactants: Synthesis, Characterization and Potential Application as Drug Carrier Systems. Pakistan Academy of Sciences, 56(3), 45-54.
  • Ghasemian, A., et al. (2017). 2-Methylpyridine-1-ium-1-sulfonate from Allium hirtifolium: An anti-angiogenic compound which inhibits growth of MCF-7 and MDA-MB-231 cells through cell cycle arrest and apoptosis induction. Biomedicine & Pharmacotherapy, 93, 117-129. [Link]

  • ResearchGate. (2025). 2-Methylpyridine-1-ium-1-sulfonate from Allium hirtifolium: An anti-angiogenic compound which inhibits growth of MCF-7 and MDA-MB-231 cells through cell cycle arrest and apoptosis induction. [Link]

  • Duncton, M. A. J. (2015).
  • Duncton, M. A. J. (2025). Flow Synthesis of 2-Methylpyridines via α-Methylation.
  • Al-Masoudi, N. A., et al. (2023).
  • Duncton, M. A. J. (2025).
  • Chemistry Stack Exchange. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. [Link]

  • Al-Hourani, B. J., et al. (2020). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Molecules, 25(18), 4238.
  • Bio-protocol. (n.d.). 2.11. Scratch Assay and Wound Healing Assay. [Link]

  • ClinPGx. (n.d.). VEGF Signaling Pathway. [Link]

  • Sadick, H., et al. (2022). An in vitro study on the effect of bevacizumab on endothelial cell proliferation and VEGF concentration level in patients with hereditary hemorrhagic telangiectasia. International Journal of Molecular Medicine, 50(1), 1-1.
  • Chen, Y., et al. (2015). Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1. Acta Pharmacologica Sinica, 36(3), 383-394.
  • ibidi GmbH. (2023).
  • A, J., et al. (2011). Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole. PLoS ONE, 6(9), e24922.
  • Unknown. (n.d.). In vitro Human Umbilical Vein Endothelial Cells (HUVEC)
  • Unknown. (n.d.).
  • ResearchGate. (n.d.). Diagrammatic representation of VEGF, PDGF and Ang signaling Schematic... [Link]

  • ResearchGate. (n.d.). IC50 values of sorafenib and its combination with β-caryophyllene,... [Link]

  • Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube.
  • Vetmeduni Vienna. (2024).
  • Unknown. (n.d.). Sorafenib promotes hepatocellular carcinoma invasion via interleukin-6/HIF-1α/PFKFB3.
  • Duncton, M. A. J. (2015).
  • Wikipedia. (n.d.). Sulfur trioxide pyridine complex. [Link]

  • Jonkman, J. E. N., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Essays in Biochemistry, 56, 85-95.
  • Han, Y. S., et al. (2009). Inhibitory effects of bevacizumab on angiogenesis and corneal neovascularization. Graefe's Archive for Clinical and Experimental Ophthalmology, 247(4), 541-548.
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  • Liu, Z., et al. (2011). A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells. Journal of Visualized Experiments, (55), 3230.
  • Madame Curie Bioscience Database. (n.d.). Vascular Endothelial Growth Factor (VEGF) and Its Role in Non-Endothelial Cells: Autocrine Signalling by VEGF.
  • Ma, J., et al. (2014). Antiangiogenic cancer drug sunitinib exhibits unexpected proangiogenic effects on endothelial cells. International Journal of Nanomedicine, 9, 4413-4422.
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Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of 1-Methylpyridinium-2-sulfonate

[1]

Executive Summary & Immediate Directive

Do not dispose of 1-Methylpyridinium-2-sulfonate down the drain.

While this compound (CAS 4329-93-5) is a stable zwitterionic salt often used in proteomics and ionic liquid synthesis, it must be managed as Non-Regulated Chemical Waste (unless mixed with hazardous solvents).[1] It requires high-temperature incineration with flue gas scrubbing due to its sulfur and nitrogen content.

Immediate Action Plan:

  • Segregate: Keep separate from strong oxidizers (e.g., nitric acid, perchlorates).

  • Containerize: Collect in high-density polyethylene (HDPE) or glass containers.

  • Label: "Non-Hazardous Chemical Waste: this compound."[1]

Chemical Profile & Physicochemical Properties

Understanding the "inner salt" nature of this compound is critical for safety. Unlike pyridine, which is volatile and flammable, this zwitterion is a non-volatile solid with high thermal stability.

PropertyDataOperational Implication
Chemical Name This compoundStandard nomenclature for waste tags.[1]
CAS Number 4329-93-5Use for inventory and waste profiling.[1]
Structure Pyridinium cation / Sulfonate anion (Inner Salt)High polarity; water-soluble.[1]
Physical State White to off-white solidLow inhalation risk unless dust is generated.[1]
Solubility High (Water, Polar Solvents)Spills can be diluted and wiped; do not use non-polar absorbents.[1]
Acidity (pKa) ~3.5 (Sulfonic acid moiety)Mildly acidic in solution; avoid contact with acid-sensitive metals.[1]

Hazard Identification & Mechanistic Safety

As a Senior Scientist, I emphasize not just what the hazard is, but why it exists to ensure you can predict behavior in novel situations.

Toxicology (The Quaternary Nitrogen Effect)

While less toxic than non-methylated pyridine, quaternary ammonium compounds (quats) are known membrane irritants.

  • Mechanism: The permanent positive charge on the nitrogen atom can interact with negatively charged cell membranes, leading to irritation.

  • Classification: Generally classified as Skin Irrit. 2 and Eye Irrit. 2 .

  • STOT SE 3: Inhalation of dust may cause respiratory tract irritation.

Reactivity (The Sulfonate Stability)

The sulfonate group (

  • Incompatibility: Despite its stability, do not mix with strong oxidizers (e.g., Fuming Nitric Acid, Chromic Acid). The organic pyridine ring is still susceptible to oxidative cleavage, which can be exothermic.

Detailed Disposal Procedures

This protocol is designed to meet "Cradle-to-Grave" waste management standards.

Solid Waste (Pure Compound)

Scenario: You have expired reagent or excess solid product.

  • Container: Use a wide-mouth HDPE jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Mark as "Non-Regulated Chemical Waste."

  • Disposal Path: Lab Pack

    
     High-Temperature Incineration.
    
    • Why Incineration? Landfilling organic salts can lead to leaching into groundwater. Incineration ensures complete destruction of the organic framework.

Aqueous Solutions (Reaction Mixtures)

Scenario: The compound is dissolved in water or a buffer.

  • pH Check: Verify pH is between 5 and 9. Neutralize if necessary to prevent container corrosion.

  • Segregation: Do not mix with halogenated solvents (e.g., DCM, Chloroform). This complicates the incineration process and increases disposal costs.

  • Disposal Path: Bulked Aqueous Waste

    
     Incineration/Wastewater Treatment (Industrial).
    
    • Note: Even if local regulations permit drain disposal for "non-hazardous" salts, do not do it . The high nitrogen content contributes to eutrophication, and the sulfur content requires specific microbial digestion or chemical precipitation at treatment plants.

Mixed Solvent Solutions

Scenario: Dissolved in Methanol, Acetonitrile, or DMF.

  • Primary Hazard: The solvent dictates the waste stream.

  • Classification: Flammable (D001) or Toxic (if halogenated).

  • Action: Dispose of as "Hazardous Waste" based on the solvent's properties. The salt is a "contaminant" in this stream.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for categorizing and disposing of this compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / PowderStateCheck->SolidPathLiquidPathLiquid / SolutionStateCheck->LiquidPathSolidPackPack in HDPE JarLabel: Non-Regulated Chemical WasteSolidPath->SolidPackSolventCheckIs the solvent hazardous?(Flammable, Toxic, Halogenated)LiquidPath->SolventCheckHazSolventYES: Hazardous SolventSolventCheck->HazSolventOrganic SolventAqSolventNO: Aqueous / BufferSolventCheck->AqSolventWater OnlyHazPackDispose as Hazardous Waste(Classify by Solvent: D001/F-List)HazSolvent->HazPackAqPackCollect in CarboyLabel: Aqueous Organic WasteAqSolvent->AqPackIncinerationFinal Disposal:High-Temp Incineration w/ ScrubberSolidPack->IncinerationHazPack->IncinerationAqPack->Incineration

Figure 1: Decision tree for the safe segregation and disposal of this compound based on physical state and solvent matrix.

Regulatory Framework (RCRA & EPA)[3]

RCRA Classification

Under the US Resource Conservation and Recovery Act (RCRA):

  • Listed Waste: this compound is not a P-listed (acutely toxic) or U-listed (toxic) waste [1].[1]

  • Characteristic Waste: It generally does not exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003).

Incineration Requirements

Because this molecule contains Sulfur (S) and Nitrogen (N) , incineration produces sulfur oxides (SOx) and nitrogen oxides (NOx).

  • Requirement: The waste manifest must indicate sulfur content so the disposal facility can route the waste to an incinerator equipped with a caustic scrubber (to neutralize SOx) [2].

Emergency Procedures (Spill Response)

ScenarioProtocol
Dry Spill (Powder) 1. Wear nitrile gloves, lab coat, and safety glasses.2. Avoid creating dust.[2][3] Do not dry sweep.3. Use a HEPA vacuum or wet wipe method.4. Place waste in a sealed bag.
Wet Spill (Solution) 1. Absorb with inert material (vermiculite or chem-pads).2. Do not use sawdust (combustible).3. Clean surface with soap and water to remove ionic residue.
Eye Contact Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[3][4] Consult a physician (SDS Section 4).

References

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]

  • PubChem. "Compound Summary: Pyridinium Compounds." National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.